Product packaging for ATP-13C10,15N5(Cat. No.:)

ATP-13C10,15N5

Cat. No.: B12397513
M. Wt: 522.08 g/mol
InChI Key: ZKHQWZAMYRWXGA-GBFHFEKESA-N
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Description

ATP-13C10,15N5 is a useful research compound. Its molecular formula is C10H16N5O13P3 and its molecular weight is 522.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O13P3 B12397513 ATP-13C10,15N5

Properties

Molecular Formula

C10H16N5O13P3

Molecular Weight

522.08 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

ZKHQWZAMYRWXGA-GBFHFEKESA-N

Isomeric SMILES

[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guidance: Calculating the Molecular Weight of Isotopically Labeled Adenosine Triphosphate (ATP-¹³C₁₀,¹⁵N₅)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Isotopically labeled compounds are indispensable tools in metabolic research, proteomics, and drug development. They serve as tracers in biological systems, enabling precise quantification and pathway analysis through techniques like mass spectrometry. Adenosine triphosphate (ATP), the primary energy currency of the cell, is frequently labeled to study energy metabolism and signaling pathways. This document provides a detailed methodology for calculating the precise molecular weight of fully labeled ATP, specifically ATP-¹³C₁₀,¹⁵N₅, where all ten carbon atoms and all five nitrogen atoms are replaced with their heavy isotopes.

Methodology: Calculation of Monoisotopic Mass

The most accurate molecular weight for a specific isotopic composition is the monoisotopic mass. This is calculated by summing the masses of the most abundant stable isotope for each atom in the molecule, unless a specific heavy isotope is designated.[1] For ATP-¹³C₁₀,¹⁵N₅, the calculation involves substituting the standard masses of carbon and nitrogen with the precise masses of the ¹³C and ¹⁵N isotopes, respectively.

The standard molecular formula for ATP is C₁₀H₁₆N₅O₁₃P₃.[2][][4] The labeled variant maintains this atomic count but alters the isotopic composition. The calculation proceeds as follows:

  • Identify the elemental composition and isotopic labels:

    • 10 atoms of Carbon-13 (¹³C)

    • 16 atoms of Hydrogen-1 (¹H)

    • 5 atoms of Nitrogen-15 (¹⁵N)

    • 13 atoms of Oxygen-16 (¹⁶O)

    • 3 atoms of Phosphorus-31 (³¹P)

  • Obtain the precise monoisotopic mass for each required isotope. These values are based on the internationally accepted atomic mass evaluation.

  • Calculate the total mass by multiplying the count of each atom by its specific isotopic mass and summing the results.

Data Presentation: Atomic and Molecular Weights

The quantitative data required for this calculation are summarized in the tables below. Table 1 lists the precise monoisotopic masses for the relevant isotopes. Table 2 details the step-by-step calculation for the molecular weight of ATP-¹³C₁₀,¹⁵N₅.

Table 1: Monoisotopic Masses of Relevant Isotopes

ElementIsotopeMonoisotopic Mass (Da)
Carbon¹³C13.003355[5]
Hydrogen¹H1.007825
Nitrogen¹⁵N15.000109
Oxygen¹⁶O15.994915
Phosphorus³¹P30.973762

Table 2: Calculation of Molecular Weight for ATP-¹³C₁₀,¹⁵N₅

ElementIsotopeAtom CountIsotopic Mass (Da)Total Contribution (Da)
Carbon¹³C1013.003355130.03355
Hydrogen¹H161.00782516.12520
Nitrogen¹⁵N515.00010975.000545
Oxygen¹⁶O1315.994915207.933895
Phosphorus³¹P330.97376292.921286
Total 522.014476

Results and Comparison

The calculated monoisotopic mass for ATP-¹³C₁₀,¹⁵N₅ is 522.014476 Da .

For comparison, the monoisotopic mass of standard, unlabeled ATP (C₁₀H₁₆N₅O₁₃P₃), which contains the most common isotopes (¹²C, ¹⁴N), is 506.995747 Da . The mass shift of +15.018729 Da is a direct result of the incorporation of the ten ¹³C and five ¹⁵N heavy isotopes.

Table 3: Molecular Weight Comparison

CompoundMolecular FormulaMonoisotopic Mass (Da)
Standard ATPC₁₀H₁₆N₅O₁₃P₃506.995747
Labeled ATP¹³C₁₀H₁₆¹⁵N₅O₁₃P₃522.014476

Visualization of Calculation Workflow

The logical process for determining the molecular weight of an isotopically labeled compound is outlined in the diagram below. This workflow ensures accuracy by systematically accounting for the specific isotopic composition of the molecule.

G cluster_input Inputs cluster_process Process cluster_output Output formula Molecular Formula (ATP-¹³C₁₀,¹⁵N₅) method Methodology: Sum of (Atom Count × Isotopic Mass) formula->method isotopes Isotopic Masses (¹³C, ¹H, ¹⁵N, ¹⁶O, ³¹P) isotopes->method result Calculated Molecular Weight 522.014476 Da method->result

Workflow for calculating the molecular weight of labeled ATP.

References

An In-depth Technical Guide to ATP-13C10,15N5: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adenosine-5'-triphosphate-13C10,15N5 (ATP-13C10,15N5), a stable isotope-labeled nucleotide crucial for a wide range of biochemical and pharmacological research. This document details its chemical structure, physicochemical properties, and applications, with a focus on providing actionable experimental insights.

Chemical Structure and Physicochemical Properties

This compound is an isotopologue of adenosine triphosphate (ATP) where all ten carbon atoms and all five nitrogen atoms have been replaced with their respective heavy isotopes, 13C and 15N. This complete labeling provides a distinct mass shift and unique nuclear magnetic resonance properties, making it an invaluable tracer for metabolic studies.

The fundamental chemical structure consists of an adenine base, a ribose sugar, and a triphosphate group. The isotopic enrichment is distributed throughout the adenine and ribose moieties for 13C and within the purine ring for 15N.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that the isotopic substitution does not significantly alter the polarity or hydrogen-bonding capacity; therefore, its solubility and biological activity are comparable to that of unlabeled ATP.

PropertyValueSource
Molecular Formula 13C10H1615N5O13P3
Molecular Weight ~522.1 g/mol (free acid basis)
CAS Number 752972-20-6[1]
Isotopic Purity Typically >98%
Chemical Purity Typically >95% (assessed by HPLC)
Solubility in Water Highly soluble[2]
Stability in Solution Stable between pH 6.8 and 7.4. Rapidly hydrolyzes at extreme pH. Best stored as an anhydrous salt.[2]

Synthesis and Purification

The synthesis of this compound is a multi-step process that combines chemical and enzymatic methods to achieve high isotopic enrichment and purity.

Synthesis Workflow

The general workflow for the chemo-enzymatic synthesis of isotopically labeled ATP is outlined below. This process starts with isotopically labeled precursors and utilizes a series of enzymatic reactions to build the final molecule.

G Chemo-enzymatic Synthesis of this compound cluster_0 Starting Materials cluster_1 Enzymatic Synthesis cluster_2 Purification cluster_3 Final Product 13C-labeled Ribose 13C-labeled Ribose A Ribose Phosphorylation 13C-labeled Ribose->A 15N-labeled Adenine Precursor 15N-labeled Adenine Precursor C Purine Biosynthesis or Salvage 15N-labeled Adenine Precursor->C B PRPP Synthesis A->B B->C D AMP Phosphorylation C->D E ADP Phosphorylation D->E F High-Performance Liquid Chromatography (HPLC) E->F G This compound (>98% isotopic purity) F->G

Caption: A generalized workflow for the chemo-enzymatic synthesis of this compound.

Experimental Protocol: Chemo-enzymatic Synthesis of Labeled ATP

While a specific protocol for this compound is proprietary to manufacturers, the following represents a generalized methodology based on published procedures for synthesizing isotopically labeled nucleotides.[3][4]

Materials:

  • 13C-labeled D-ribose

  • 15N-labeled glycine or other purine precursors

  • Recombinant enzymes (e.g., Ribokinase, PRPP synthetase, enzymes of the de novo purine biosynthesis pathway, Adenylate kinase, Pyruvate kinase)

  • ATP (as a phosphate donor in early steps)

  • Phosphoenolpyruvate (PEP)

  • Reaction buffers (e.g., Tris-HCl)

  • Magnesium chloride (MgCl2)

  • Potassium chloride (KCl)

  • HPLC system with an appropriate column (e.g., C18)

Methodology:

  • Ribose Phosphorylation: 13C-labeled D-ribose is phosphorylated to 13C-ribose-5-phosphate using ribokinase in the presence of ATP and Mg2+.

  • PRPP Synthesis: The resulting 13C-ribose-5-phosphate is converted to 5-phospho-α-D-ribose-1-pyrophosphate (PRPP) by PRPP synthetase.

  • Purine Ring Assembly: The 13C-labeled PRPP and 15N-labeled precursors are used in a series of enzymatic reactions of the de novo purine biosynthesis pathway to construct the labeled inosine monophosphate (IMP) intermediate.

  • Conversion to AMP: The labeled IMP is then converted to labeled adenosine monophosphate (AMP).

  • Phosphorylation to ADP and ATP: The labeled AMP is sequentially phosphorylated to adenosine diphosphate (ADP) and then to ATP using adenylate kinase and pyruvate kinase, respectively. PEP serves as the phosphate donor in the final step.

  • Purification: The final product, this compound, is purified from the reaction mixture using high-performance liquid chromatography (HPLC). The purity and isotopic enrichment are confirmed by mass spectrometry and NMR spectroscopy.

Applications in Research

This compound is a powerful tool for tracing the metabolic fate of ATP in various biological processes. Its primary applications are in metabolic flux analysis (MFA) using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Metabolic Flux Analysis (MFA)

MFA is a technique used to quantify the rates (fluxes) of metabolic pathways in a biological system at steady state. By introducing 13C-labeled substrates and measuring the distribution of the 13C label in downstream metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism.

G Experimental Workflow for 13C-Metabolic Flux Analysis A Cell Culture with 13C-labeled Substrate (e.g., 13C-Glucose) B Introduction of This compound Tracer A->B C Metabolite Extraction B->C D Derivatization (for GC-MS) C->D E NMR or MS Analysis C->E Direct infusion for LC-MS D->E F Isotopomer Distribution Analysis E->F G Metabolic Flux Calculation F->G H Pathway Mapping and Interpretation G->H

Caption: A typical experimental workflow for conducting 13C-Metabolic Flux Analysis.

This protocol provides a general framework for a 13C-MFA experiment using this compound and analysis by mass spectrometry.

Materials:

  • Cell culture medium with 13C-labeled glucose

  • This compound

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Grow cells in a medium containing a 13C-labeled primary carbon source (e.g., [U-13C]-glucose) until they reach a metabolic steady state.

  • Tracer Introduction: Introduce a known concentration of this compound into the cell culture for a defined period.

  • Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Extract intracellular metabolites using a suitable solvent mixture.

  • Sample Preparation: Centrifuge the extract to remove cell debris and prepare the supernatant for LC-MS analysis.

  • LC-MS Analysis: Analyze the metabolite extract using an LC-MS system to separate and detect the isotopologues of various metabolites. The mass spectrometer will be set to detect the mass shifts corresponding to the incorporation of 13C and 15N.

  • Data Analysis: Determine the mass isotopomer distributions for key metabolites. Use this data in conjunction with a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes.

NMR Spectroscopy

NMR spectroscopy can be used to determine the position of the 13C and 15N labels within a molecule, providing detailed information about the specific enzymatic reactions that have occurred.

This protocol outlines the use of this compound to study the kinetics of an ATP-dependent enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Reaction buffer

  • NMR spectrometer equipped with a 13C and 15N-sensitive probe

  • NMR tubes

Methodology:

  • Sample Preparation: Prepare a reaction mixture in an NMR tube containing the enzyme, its substrate, and the necessary cofactors in a suitable buffer.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound.

  • NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of 1D or 2D NMR spectra (e.g., 13C or 1H-13C HSQC) over time.

  • Data Analysis: Monitor the decrease in the signal intensity of the γ-phosphate of this compound and the corresponding increase in the signal of the product or the released inorganic phosphate. The rate of the reaction can be determined by fitting the signal intensities over time to an appropriate kinetic model.

Signaling Pathways

ATP is a key signaling molecule in purinergic signaling pathways, which are involved in a wide range of physiological processes. This compound can be used to trace the dynamics of ATP release, degradation, and receptor interaction in these pathways.

Purinergic Signaling Pathway

G Purinergic Signaling Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space ATP This compound P2X P2X Receptors (Ion Channels) ATP->P2X P2Y P2Y Receptors (GPCRs) ATP->P2Y CD39 CD39 ATP->CD39 Hydrolysis ADP ADP (labeled) CD73 CD73 ADP->CD73 Hydrolysis ADO Adenosine (labeled) P1 P1 (Adenosine) Receptors ADO->P1 Ion Ion Flux (Ca2+, Na+) P2X->Ion GPCR G-protein Signaling (PLC, AC) P2Y->GPCR P1->GPCR CD39->ADP CD73->ADO Response Cellular Response Ion->Response GPCR->Response

Caption: A simplified diagram of the purinergic signaling pathway where this compound acts as a tracer.

By using this compound, researchers can quantitatively track the flux of ATP through this pathway, from its release into the extracellular space to its enzymatic degradation and the subsequent activation of purinergic receptors. This provides valuable insights into the regulation of these signaling cascades in health and disease.

Conclusion

This compound is an indispensable tool for modern biological and pharmacological research. Its stable isotopic labels allow for precise and unambiguous tracing of ATP metabolism and signaling in complex biological systems. The methodologies outlined in this guide provide a foundation for researchers to design and execute experiments that can unravel the intricate roles of ATP in cellular function. The continued application of this and other isotopically labeled molecules will undoubtedly lead to significant advances in our understanding of metabolism and disease.

References

A Technical Guide to the Isotopic Purity of Commercially Available ATP-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Adenosine 5'-triphosphate fully labeled with Carbon-13 and Nitrogen-15 (ATP-13C10,15N5). This stable isotope-labeled compound is a critical tool in metabolic research, drug discovery, and cellular signaling studies, enabling precise tracing of the ATP molecule through complex biological pathways. This guide details the isotopic and chemical purity of commercially available this compound, outlines the experimental protocols for its analysis, and illustrates its application in key signaling pathways.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of this compound are critical parameters that directly impact the accuracy and reliability of experimental results. The following table summarizes the purity specifications from leading commercial suppliers. It is important to note that specific lot numbers may have slightly different purity values, and it is always recommended to refer to the Certificate of Analysis (CoA) for the most accurate information.

SupplierProduct NumberIsotopic Purity (Atom % 13C, 15N)Chemical Purity (by HPLC)Form
Sigma-Aldrich 900457≥98 atom %≥95% (CP)Powder
Cambridge Isotope Laboratories, Inc. CNLM-4265-CA13C, 98-99%; 15N, 98-99%≥90%Solution
Santa Cruz Biotechnology, Inc. sc-221235Not explicitly stated≥90%Solution

Experimental Protocols

The determination of isotopic and chemical purity of this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

Protocol Outline:

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

    • Prepare a series of dilutions to establish a linear response range.

    • For complex samples, such as cell extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • Instrumentation and Parameters:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a liquid chromatography (LC) system.

    • LC Separation: Employ a suitable column (e.g., C18) with a gradient elution to separate ATP from other components.

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as ATP is an anion.

    • Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to detect the molecular ion of this compound and its isotopologues.

  • Data Analysis:

    • Identify the peak corresponding to the fully labeled ATP ([M-H]-).

    • Determine the relative intensities of the peaks corresponding to the unlabeled (M+0) and partially labeled isotopologues.

    • Calculate the isotopic enrichment by comparing the peak areas of the labeled species to the total peak area of all isotopic species. Software tools are often used to de-isotope the spectra and calculate the enrichment.

NMR Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an excellent tool for confirming the position of isotopic labels and assessing purity.[2]

Protocol Outline:

  • Sample Preparation:

    • Dissolve the this compound sample in a deuterated solvent (e.g., D2O) to a final concentration suitable for NMR analysis (typically in the millimolar range).

    • Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.

  • Instrumentation and Parameters:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquire one-dimensional (1D) 1H, 13C, and 31P NMR spectra.

    • Acquire two-dimensional (2D) correlation spectra, such as 1H-13C HSQC, to confirm the connectivity and assignment of signals.

  • Data Analysis:

    • In the 13C spectrum, the presence of strong signals and the absence of significant signals at the chemical shifts corresponding to 12C atoms confirm high isotopic enrichment.

    • The 1H spectrum will show complex splitting patterns due to coupling with 13C atoms, which can be used to verify the labeling pattern.

    • Integration of the signals in the 13C spectrum, relative to an internal standard, can provide a quantitative measure of purity.

Mandatory Visualizations

Signaling Pathway: Glycolysis

ATP plays a central role in glycolysis, both as an energy investment and a product. Using this compound as a tracer allows researchers to follow the path of the adenosine moiety through this fundamental metabolic pathway.

Glycolysis cluster_investment Energy Investment Phase cluster_payoff Energy Payoff Phase Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-Phosphate (x2) F16BP->G3P Aldolase ATP1 ATP-¹³C₁₀,¹⁵N₅ ATP1->G6P ADP1 ADP-¹³C₁₀,¹⁵N₅ ATP2 ATP-¹³C₁₀,¹⁵N₅ ATP2->F16BP ADP2 ADP-¹³C₁₀,¹⁵N₅ BPG 1,3-Bisphosphoglycerate (x2) G3P->BPG P3G 3-Phosphoglycerate (x2) BPG->P3G Phosphoglycerate Kinase ATP3 ATP (x2) BPG->ATP3 PEP Phosphoenolpyruvate (x2) P3G->PEP Pyruvate Pyruvate (x2) PEP->Pyruvate Pyruvate Kinase ATP4 ATP (x2) PEP->ATP4 ADP3 ADP (x2) ADP4 ADP (x2)

Caption: Glycolysis pathway showing ATP consumption and production.

Experimental Workflow: Metabolic Flux Analysis

Metabolic flux analysis (MFA) with stable isotopes is a key application for this compound. This workflow outlines the major steps in a typical MFA experiment.

MFA_Workflow start Start: Experimental Design culture Cell Culture with ¹³C-¹⁵N Labeled Substrate (e.g., ATP-¹³C₁₀,¹⁵N₅) start->culture quench Metabolic Quenching culture->quench extract Metabolite Extraction quench->extract analysis LC-MS/MS or NMR Analysis extract->analysis data Data Processing and Isotopologue Distribution Analysis analysis->data model Computational Modeling and Flux Calculation data->model results Results: Metabolic Flux Map model->results

Caption: A typical workflow for metabolic flux analysis.

Signaling Pathway: mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. ATP is essential for the kinase activity of mTOR and other kinases in this pathway. Tracing with this compound can elucidate the dynamics of ATP utilization in this critical signaling network.

mTOR_Signaling cluster_atp1 cluster_atp2 GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 ATP -> ADP PIP2 PIP2 Akt Akt PIP3->Akt TSC TSC1/TSC2 Complex Akt->TSC Phosphorylation ATP_Akt ATP-¹³C₁₀,¹⁵N₅ Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation ATP_mTOR ATP-¹³C₁₀,¹⁵N₅ ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis ADP_Akt ADP-¹³C₁₀,¹⁵N₅ ADP_mTOR ADP-¹³C₁₀,¹⁵N₅

Caption: The mTOR signaling pathway highlighting ATP-dependent phosphorylation.

References

The Nexus of Energy and Information: A Technical Guide to 13C,15N-Labeled ATP in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of cellular metabolism is paramount. Adenosine triphosphate (ATP), the universal energy currency of the cell, stands at the crossroads of catabolic and anabolic pathways, and also acts as a critical signaling molecule. The advent of stable isotope labeling, particularly with 13C and 15N, has revolutionized our ability to trace the fate of ATP and unravel the complexities of metabolic networks. This in-depth technical guide explores the core applications of 13C,15N-labeled ATP in metabolic research, providing a toolkit for its effective implementation.

Introduction: Beyond a Simple Energy Currency

For decades, ATP was primarily viewed through the lens of its role in energy transfer. However, this perspective has expanded dramatically. ATP is now recognized as a key player in a multitude of cellular processes, including signal transduction, neurotransmission, and inflammation. The use of ATP labeled with stable isotopes, such as 13C and 15N, allows researchers to track the journey of its carbon and nitrogen atoms through various metabolic and signaling pathways with high precision. This dual-labeling strategy provides a powerful means to distinguish molecules synthesized de novo from pre-existing pools and to quantify the flux through interconnected metabolic networks. The insights gained from these studies are invaluable for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Core Applications of 13C,15N-Labeled ATP

The versatility of 13C,15N-labeled ATP lends itself to a wide array of applications in metabolic research, primarily revolving around metabolic flux analysis, the study of purinergic signaling, and the elucidation of enzyme kinetics.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing 13C,15N-labeled ATP and analyzing the isotopic enrichment in downstream metabolites, researchers can construct a detailed map of cellular metabolic activity. This approach provides a dynamic view of metabolism that is not attainable through traditional metabolomics, which only offers a static snapshot of metabolite concentrations.

Key insights gained from MFA using labeled ATP include:

  • Quantification of ATP Synthesis and Consumption Rates: Directly measuring the rate of incorporation of 13C and 15N into the ATP pool and its subsequent transfer to other molecules allows for the precise calculation of ATP production and utilization rates under various physiological and pathological conditions.

  • Elucidation of Central Carbon Metabolism: Tracing the labeled carbon atoms from ATP's ribose moiety can shed light on the activity of pathways such as the pentose phosphate pathway (PPP) and the Krebs cycle.

  • Nitrogen Metabolism and Nucleotide Synthesis: The 15N label on the adenine base is instrumental in tracking the flow of nitrogen through purine and pyrimidine biosynthesis pathways, providing a deeper understanding of nucleotide metabolism.

Purinergic Signaling

Extracellular ATP plays a crucial role as a signaling molecule by activating purinergic receptors (P2X and P2Y) on the cell surface. This signaling cascade is involved in a myriad of physiological processes, including immune responses, neurotransmission, and vascular function. 13C,15N-labeled ATP serves as a tracer to investigate the dynamics of purinergic signaling.

Applications in this area include:

  • Tracking ATP Release and Degradation: The labeled ATP can be used to monitor its release into the extracellular space and its subsequent enzymatic degradation to ADP, AMP, and adenosine.

  • Receptor Trafficking and Downstream Signaling: By following the labeled ATP, researchers can study the internalization and recycling of purinergic receptors and the activation of downstream signaling cascades.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_cell Cell Membrane cluster_intracellular Intracellular Space 13C,15N-ATP 13C,15N-ATP 13C,15N-ADP 13C,15N-ADP 13C,15N-ATP->13C,15N-ADP Ectonucleotidase P2X P2X Receptor (Ion Channel) 13C,15N-ATP->P2X P2Y P2Y Receptor (GPCR) 13C,15N-ATP->P2Y 13C,15N-AMP 13C,15N-AMP 13C,15N-ADP->13C,15N-AMP Ectonucleotidase 13C,15N-Adenosine 13C,15N-Adenosine 13C,15N-AMP->13C,15N-Adenosine CD73 Ion_Flux Ion Flux (e.g., Ca2+) P2X->Ion_Flux Second_Messengers Second Messengers (e.g., cAMP, IP3) P2Y->Second_Messengers Cellular_Response Cellular Response Ion_Flux->Cellular_Response Second_Messengers->Cellular_Response

Caption: Purinergic signaling pathway traced with 13C,15N-ATP.

Enzyme Kinetics

13C,15N-labeled ATP is a valuable tool for studying the kinetics of ATP-dependent enzymes. By monitoring the conversion of the labeled substrate to its product over time, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). This information is crucial for understanding enzyme function and for the development of enzyme inhibitors.

Data Presentation: Quantitative Insights into ATP Metabolism

The following tables summarize hypothetical quantitative data that could be obtained from metabolic research studies using 13C,15N-labeled ATP.

Cell Line Condition ATP Synthesis Rate (nmol/10^6 cells/h) Glycolytic ATP Production (%) Oxidative Phosphorylation ATP Production (%)
MCF-7 Normoxia150 ± 1235 ± 465 ± 4
MCF-7 Hypoxia180 ± 1570 ± 630 ± 6
MDA-MB-231 Normoxia200 ± 1860 ± 540 ± 5
MDA-MB-231 Hypoxia220 ± 2085 ± 715 ± 7

Table 1: ATP Synthesis Rates and Contribution of Glycolysis vs. Oxidative Phosphorylation in Breast Cancer Cell Lines. Data are presented as mean ± standard deviation.

Metabolic Pathway Flux (relative to Glucose uptake) Control Cells Drug-Treated Cells
Pentose Phosphate Pathway Oxidative Branch0.15 ± 0.020.25 ± 0.03
Krebs Cycle Citrate Synthase0.80 ± 0.070.60 ± 0.05
Purine Synthesis de novo0.05 ± 0.010.08 ± 0.01
Pyrimidine Synthesis de novo0.04 ± 0.010.06 ± 0.01

Table 2: Relative Metabolic Fluxes Determined by 13C,15N-ATP Tracing in Response to a Hypothetical Drug. Data are presented as mean ± standard deviation. *p < 0.05 compared to control.

Experimental Protocols: A Step-by-Step Guide

The successful application of 13C,15N-labeled ATP in metabolic research hinges on meticulously executed experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture and Labeling
  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare custom culture medium lacking endogenous ATP and containing the desired concentration of 13C,15N-labeled ATP. The concentration should be optimized for each cell type and experimental question.

  • Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled ATP into metabolic pathways. Time-course experiments are often necessary to determine the optimal labeling duration.

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

  • Extraction Solvent: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Methods
  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for MS analysis.

  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) coupled to the mass spectrometer.

  • MS Analysis: Analyze the isotopic enrichment of ATP and its downstream metabolites using a high-resolution mass spectrometer. The mass shift due to the incorporation of 13C and 15N allows for the quantification of labeled species.

  • Data Analysis: Use specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes.

  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard.

  • NMR Data Acquisition: Acquire 1D and 2D NMR spectra (e.g., 1H-13C HSQC) on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the NMR data to identify and quantify the 13C and 15N labeled metabolites. The specific chemical shifts and coupling patterns provide detailed information about the position of the isotopes within the molecules.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Interpretation A Cell Culture B 13C,15N-ATP Labeling A->B C Metabolite Extraction B->C D Mass Spectrometry (LC-MS) C->D E NMR Spectroscopy C->E F Data Processing D->F E->F G Metabolic Flux Analysis F->G H Pathway Identification F->H I Biological Insights G->I H->I

Caption: General experimental workflow for metabolic research using 13C,15N-labeled ATP.

Conclusion: A Powerful Tool for a Complex Field

13C,15N-labeled ATP has emerged as an indispensable tool for dissecting the intricate network of cellular metabolism and signaling. Its ability to simultaneously trace both carbon and nitrogen atoms provides an unparalleled level of detail, enabling researchers to quantify metabolic fluxes, unravel signaling pathways, and probe enzyme kinetics with high precision. As analytical technologies continue to advance, the applications of doubly labeled ATP are poised to expand, offering even deeper insights into the fundamental processes of life and paving the way for novel therapeutic strategies in a wide range of diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the power of this remarkable molecule in their own investigations.

The Core Principles of ATP-13C10,15N5 Tracing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental principles and practical applications of using fully labeled ATP (ATP-13C10,15N5) as a metabolic tracer. This powerful tool offers an unprecedented view into cellular energy metabolism, nucleotide synthesis, and signaling pathways, providing critical insights for basic research and drug development. By tracing the fate of the stable isotopes ¹³C and ¹⁵N from ATP, researchers can elucidate complex biochemical networks and identify novel therapeutic targets.

Introduction to Stable Isotope Tracing with this compound

Adenosine triphosphate (ATP) is the primary energy currency of the cell, participating in a vast array of metabolic reactions and signaling processes. By using ATP uniformly labeled with ten ¹³C atoms and five ¹⁵N atoms (this compound), scientists can track the incorporation of these heavy isotopes into downstream metabolites. This technique, coupled with sensitive analytical methods like mass spectrometry, allows for the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics.

The core principle lies in introducing this compound into a biological system and monitoring the appearance of the ¹³C and ¹⁵N labels in various biomolecules. This provides a direct measure of the contribution of ATP-derived carbons and nitrogens to specific metabolic pathways, offering a dynamic snapshot of cellular activity. This approach is invaluable for understanding the metabolic reprogramming that occurs in diseases such as cancer and for assessing the mechanism of action of therapeutic agents.

Key Applications in Research and Drug Development

The use of this compound as a tracer has significant applications across various stages of research and drug development:

  • Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a network to understand how cells utilize ATP for energy and biosynthesis.

  • Target Identification and Validation: Identifying enzymes or pathways that are essential for disease processes by observing how they are affected by drug candidates.

  • Mechanism of Action Studies: Elucidating how a drug perturbs cellular metabolism and signaling by tracing the flow of labeled atoms from ATP.

  • Pharmacodynamic Biomarker Discovery: Identifying metabolic changes that can serve as indicators of drug efficacy or toxicity.

Data Presentation: Quantifying Metabolic Fluxes

Metabolic PathwayReactionRelative Flux (Control)Relative Flux (Treated)
Glycolysis Glucose -> G6P100.0 ± 5.085.0 ± 4.5
F6P -> F1,6BP95.0 ± 4.880.0 ± 4.2
GAPDH180.0 ± 9.0150.0 ± 7.5
PYK170.0 ± 8.5140.0 ± 7.0
Pentose Phosphate Pathway G6P -> 6PG15.0 ± 1.520.0 ± 2.0
TCA Cycle PDH80.0 ± 4.065.0 ± 3.3
CS90.0 ± 4.575.0 ± 3.8
IDH85.0 ± 4.370.0 ± 3.5
Anaplerosis PC10.0 ± 1.015.0 ± 1.5

This table presents hypothetical data representative of a typical ¹³C metabolic flux analysis experiment to illustrate the format of data presentation. Actual values will vary depending on the experimental system and conditions.

Experimental Protocols

Protocol for ¹³C and ¹⁵N Metabolic Labeling in Mammalian Cells

This protocol outlines the general steps for performing a stable isotope tracing experiment using a labeled substrate like this compound in cultured mammalian cells.

  • Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Media Preparation: Prepare labeling medium by supplementing basal medium (lacking the unlabeled counterpart of the tracer) with all necessary nutrients and the ¹³C, ¹⁵N-labeled tracer (e.g., this compound) at a final concentration determined by preliminary experiments.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a specific duration (time course can range from minutes to hours depending on the pathway of interest) to allow for the incorporation of the stable isotopes into cellular metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

Protocol for Quantification of ATP and its Isotopologues by LC-MS/MS

This protocol provides a general framework for the analysis of ATP and its labeled forms using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation:

    • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar metabolites like ATP.

    • Establish a gradient elution using a mobile phase consisting of two solvents (e.g., A: water with ammonium acetate and B: acetonitrile). The gradient should be optimized to achieve good separation of ATP from other nucleotides.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of ATP and its isotopologues. The precursor and product ion pairs for unlabeled and fully labeled ATP are listed below.

    • Optimize the collision energy for each transition to achieve maximum sensitivity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled ATP506159
ATP-¹³C10,¹⁵N5521169
  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Generate a standard curve using known concentrations of unlabeled ATP.

    • Quantify the concentration of ATP and its labeled form in the samples by comparing their peak areas to the standard curve.

    • Calculate the fractional enrichment of the labeled species.

Visualizing Cellular Processes

Diagrams are essential for understanding the complex interactions within cellular pathways and experimental procedures. The following visualizations were created using the DOT language to illustrate key concepts.

Signaling Pathways

Extracellular ATP can initiate intracellular signaling cascades by binding to purinergic P2 receptors, which are broadly classified into P2X and P2Y families.

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor (Ligand-gated ion channel) Ca_influx Ca²⁺ Influx P2X->Ca_influx Opens Na_influx Na⁺ Influx P2X->Na_influx Opens ATP Extracellular ATP ATP->P2X Binds Downstream Downstream Signaling Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream P2Y_Signaling cluster_membrane Plasma Membrane P2Y P2Y Receptor (GPCR) G_protein G Protein Activation P2Y->G_protein ATP Extracellular ATP ATP->P2Y Binds PLC Phospholipase C (PLC) G_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Isotope_Tracing_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Tracer_Addition 2. Addition of This compound Tracer Cell_Culture->Tracer_Addition Drug_Treatment 3. Drug Treatment (Test vs. Control) Tracer_Addition->Drug_Treatment Metabolite_Extraction 4. Metabolite Extraction Drug_Treatment->Metabolite_Extraction LCMS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 6. Data Processing (Peak Integration, Isotope Correction) LCMS_Analysis->Data_Processing Flux_Analysis 7. Metabolic Flux Analysis Data_Processing->Flux_Analysis Pathway_Mapping 8. Pathway Mapping and Visualization Flux_Analysis->Pathway_Mapping Biological_Interpretation 9. Biological Interpretation (e.g., Drug Mechanism) Pathway_Mapping->Biological_Interpretation Drug_Development_Logic Start Hypothesis: Drug X affects energy metabolism Experiment Isotope Tracing with This compound Start->Experiment Data Measure Isotope Enrichment in Metabolites Experiment->Data Analysis Metabolic Flux Analysis Data->Analysis Decision Does Drug X alter ATP-dependent pathways? Analysis->Decision Mechanism Elucidate Mechanism of Action Decision->Mechanism Yes Stop Re-evaluate Hypothesis Decision->Stop No Refine Refine Drug Candidate or Target Mechanism->Refine

Unraveling Cellular Energetics: A Technical Guide to Mass Shift Analysis of ATP-¹³C₁₀,¹⁵N₅ in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of utilizing fully labeled ATP (ATP-¹³C₁₀,¹⁵N₅) in mass spectrometry-based research. We delve into the core concepts of mass shift analysis, provide detailed experimental protocols, present quantitative data, and visualize relevant biological pathways to empower researchers in their quest to understand cellular energy dynamics.

Introduction: The Central Role of ATP and the Power of Stable Isotope Labeling

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biological processes, from muscle contraction to DNA replication. The ability to accurately measure ATP turnover and trace its metabolic fate is paramount to understanding cellular health and disease. Stable isotope labeling, coupled with the precision of mass spectrometry, offers a powerful tool to dissect these intricate metabolic networks. By replacing the naturally abundant ¹²C and ¹⁴N atoms with their heavier stable isotopes, ¹³C and ¹⁵N, we can introduce a specific mass shift in ATP and its downstream metabolites. This mass shift acts as a unique signature, allowing for the precise tracking and quantification of these molecules within a complex biological system.

The use of ATP fully labeled with ten ¹³C atoms and five ¹⁵N atoms (ATP-¹³C₁₀,¹⁵N₅) provides a distinct mass increase of 15 atomic mass units (amu) compared to its unlabeled counterpart. This significant and unambiguous mass shift enables researchers to differentiate between pre-existing (unlabeled) and newly synthesized or exogenously introduced (labeled) ATP pools, providing a dynamic view of cellular energy metabolism.

Theoretical Basis of the Mass Shift in ATP-¹³C₁₀,¹⁵N₅

The foundational principle of this technique lies in the predictable mass difference between the stable isotopes. The molecular formula of standard ATP is C₁₀H₁₆N₅O₁₃P₃. In ATP-¹³C₁₀,¹⁵N₅, all ten carbon atoms and all five nitrogen atoms are replaced with their heavy isotopes.

Table 1: Theoretical Mass Calculation of Unlabeled and Labeled ATP

IsotopeNatural Abundance (%)Atomic Mass (amu)Number in ATPTotal Mass (amu)
¹²C98.9312.00000010120.000000
¹³C1.0713.00335510130.033550
¹⁴N99.6314.003074570.015370
¹⁵N0.3715.000109575.000545

The theoretical monoisotopic mass of the adenosine monophosphate (AMP) portion of unlabeled ATP (C₁₀H₁₂N₅O₄) is approximately 313.08 g/mol . For the fully labeled AMP-¹³C₁₀,¹⁵N₅, the mass increases by (10 * 1.003355) + (5 * 0.997035) ≈ 15.02 amu. The phosphate groups do not contain carbon or nitrogen and thus are not labeled in this molecule.

Therefore, the expected mass shift for the intact ATP-¹³C₁₀,¹⁵N₅ molecule, as well as its fragments containing the adenosine or adenine moiety, will be +15 amu. This clear mass difference is readily detectable by modern high-resolution mass spectrometers.

Experimental Protocols for Mass Shift Analysis

The successful application of ATP-¹³C₁₀,¹⁵N₅ in metabolic studies hinges on robust and reproducible experimental protocols. Below are detailed methodologies for cell culture labeling, metabolite extraction, and mass spectrometry analysis.

Metabolic Labeling of Cultured Cells

This protocol describes the introduction of labeled ATP into cultured cells to trace its incorporation into cellular metabolic pathways.

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency in their standard growth medium.

  • Preparation of Labeling Medium: Prepare fresh growth medium supplemented with ATP-¹³C₁₀,¹⁵N₅. The final concentration of the labeled ATP will depend on the cell type and experimental goals, but typically ranges from 50 to 200 µM.

  • Labeling: Remove the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a time course appropriate for the biological question. Short time points (minutes) are suitable for studying rapid signaling events, while longer incubations (hours) are necessary for tracking incorporation into larger metabolic networks.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and immediately wash the cells with ice-cold PBS to halt metabolic activity.

    • Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the lysate vigorously and incubate on ice for 15 minutes to ensure complete protein precipitation and metabolite extraction.

    • Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the polar metabolites, including ATP. The pellet contains proteins and other cellular debris.

    • Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to remove interfering substances and to ensure compatibility with the mass spectrometer.

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent suitable for the chosen chromatographic method. A common choice is a mixture of water and acetonitrile with a small amount of a volatile buffer, such as ammonium acetate or ammonium carbonate.

  • Filtration: For liquid chromatography-mass spectrometry (LC-MS), it is advisable to filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter that could clog the column.

Mass Spectrometry Analysis

The analysis of labeled ATP and its metabolites is typically performed using high-resolution mass spectrometry coupled with a separation technique like liquid chromatography.

Table 2: Typical LC-MS/MS Parameters for ATP-¹³C₁₀,¹⁵N₅ Analysis

ParameterSetting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A10 mM Ammonium Acetate in Water, pH 7.5
Mobile Phase BAcetonitrile
Gradient0-5 min: 2% B; 5-15 min: 2-50% B; 15-20 min: 50-98% B; 20-25 min: 98% B; 25-30 min: 98-2% B
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
InstrumentHigh-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature350°C
Scan ModeFull Scan (MS1) and Targeted MS/MS (or data-dependent acquisition)
MS1 Scan Rangem/z 100 - 1000
Collision Energy (for MS/MS)Optimized for fragmentation of ATP (e.g., 15-30 eV)

Data Presentation and Quantitative Analysis

The primary output of the mass spectrometer is a series of mass spectra. The key to quantitative analysis is to extract the ion intensities of both the unlabeled (M+0) and the fully labeled (M+15) forms of ATP and its downstream metabolites.

Table 3: Illustrative Quantitative Data of ATP Labeling in a Cancer Cell Line

Time (minutes)Unlabeled ATP (M+0) (Relative Intensity)Labeled ATP (M+15) (Relative Intensity)% Labeled ATP
010000
585.214.814.8
1562.537.537.5
3041.358.758.7
6025.174.974.9

The percentage of labeled ATP can be calculated as:

% Labeled ATP = (Intensity of M+15) / (Intensity of M+0 + Intensity of M+15) * 100

This data can be used to determine the rate of ATP turnover and to trace the flow of the labeled atoms into other metabolic pathways.

Visualization of Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is essential for a clear understanding of the methodology and its applications.

Experimental Workflow

The following diagram illustrates the key steps in a typical ATP-¹³C₁₀,¹⁵N₅ mass spectrometry experiment.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Cell Seeding & Growth B Addition of ATP-¹³C₁₀,¹⁵N₅ Medium A->B C Metabolite Quenching & Extraction B->C D Sample Reconstitution & Filtration C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Peak Integration (M+0 & M+15) F->G H Quantitative Analysis & Pathway Mapping G->H

Figure 1: Experimental workflow for ATP-¹³C₁₀,¹⁵N₅ mass spectrometry.
Tracing Labeled ATP in Central Carbon Metabolism

ATP-¹³C₁₀,¹⁵N₅ can be used to trace the flow of carbon and nitrogen atoms into key metabolic pathways. For instance, the ribose moiety of ATP can be derived from the pentose phosphate pathway, and the adenine base is synthesized de novo from precursors that include glycine, aspartate, and glutamine. Introducing fully labeled ATP allows for the investigation of these salvage and synthesis pathways.

signaling_pathway cluster_input Labeled Precursor cluster_pathways Metabolic Fates cluster_output Downstream Labeled Products ATP_labeled ATP-¹³C₁₀,¹⁵N₅ AMP AMP-¹³C₁₀,¹⁵N₅ ATP_labeled->AMP Adenosine Adenosine-¹³C₁₀,¹⁵N₅ AMP->Adenosine Nucleotide_synthesis De Novo Nucleotide Synthesis AMP->Nucleotide_synthesis Ribose5P Ribose-5-Phosphate-¹³C₅ Adenosine->Ribose5P Salvage Pathway Glycolysis Glycolysis / TCA Cycle Ribose5P->Glycolysis Labeled_metabolites Other Labeled Metabolites Glycolysis->Labeled_metabolites Labeled_RNA Labeled RNA Nucleotide_synthesis->Labeled_RNA

Figure 2: Tracing ATP-¹³C₁₀,¹⁵N₅ through central metabolic pathways.

Conclusion and Future Directions

The use of ATP-¹³C₁₀,¹⁵N₅ in mass spectrometry provides an unparalleled window into the dynamic world of cellular energetics. The distinct mass shift allows for unambiguous tracking and quantification of ATP and its metabolic products. This technical guide has provided the foundational knowledge and practical protocols for researchers to embark on such studies.

Future advancements in mass spectrometry instrumentation, with even greater sensitivity and resolution, will further enhance the utility of this technique. The combination of stable isotope labeling with other "omics" technologies, such as proteomics and transcriptomics, will undoubtedly lead to a more holistic understanding of cellular metabolism in health and disease, paving the way for novel therapeutic interventions in areas such as cancer, metabolic disorders, and neurodegenerative diseases.

The Pivotal Role of ATP-13C10,15N5 in Illuminating Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of biochemical processes essential for life. Understanding the dynamics of ATP synthesis, utilization, and turnover is paramount in elucidating the metabolic underpinnings of both normal physiology and pathological states, including cancer, neurodegenerative disorders, and metabolic diseases. Stable isotope tracers have emerged as powerful tools for dissecting metabolic pathways, and fully labeled ATP, specifically ATP-¹³C₁₀,¹⁵N₅, offers an unparalleled approach to comprehensively trace the fate of both the carbon skeleton and nitrogen atoms of this central molecule. This technical guide provides an in-depth exploration of the application of ATP-¹³C₁₀,¹⁵N₅ in the study of energy metabolism, complete with experimental considerations, data interpretation strategies, and visualization of relevant pathways.

Core Concepts in Stable Isotope Tracing with ATP-¹³C₁₀,¹⁵N₅

Stable isotope tracing utilizes non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to label metabolic compounds. When introduced into a biological system, these labeled molecules, or tracers, participate in metabolic reactions alongside their unlabeled counterparts. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can delineate active metabolic pathways and quantify the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).

ATP-¹³C₁₀,¹⁵N₅ is a powerful tracer because it labels both the ribose sugar (¹³C₅), the adenine base (¹³C₅, ¹⁵N₅), and the triphosphate chain of the ATP molecule. This comprehensive labeling allows for the simultaneous investigation of pathways involving both carbon and nitrogen metabolism originating from ATP.

Key applications of ATP-¹³C₁₀,¹⁵N₅ include:

  • Quantifying ATP Turnover: Direct measurement of the rates of ATP synthesis and consumption.

  • Tracing Purine Metabolism: Following the incorporation of the adenine moiety into the synthesis of other purine nucleotides (GTP, dATP, dGTP) and nucleic acids (RNA and DNA).

  • Investigating Salvage Pathways: Differentiating between de novo purine synthesis and salvage pathways for nucleotide production.

  • Elucidating Energy-Dependent Signaling: Tracking the utilization of ATP in phosphorylation-dependent signaling cascades.

  • Assessing Cellular Bioenergetics: Providing a detailed picture of the energetic status of cells under various physiological or pathological conditions.

Experimental Protocols

The successful application of ATP-¹³C₁₀,¹⁵N₅ as a tracer requires meticulous experimental design and execution. The following protocol outlines a general workflow for a cell-based assay.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking unlabeled ATP and its precursors where possible) with a known concentration of ATP-¹³C₁₀,¹⁵N₅. The optimal concentration should be determined empirically but often falls within the physiological range of extracellular ATP.

  • Initiation of Labeling: Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to capture both rapid and slow metabolic processes. The specific time points should be optimized based on the pathways of interest.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and quench cellular metabolism by adding ice-cold 80% methanol. This step is critical to halt enzymatic activity and preserve the metabolic state of the cells.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to ensure complete extraction of metabolites.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing reversed-phase chromatography method is typically employed for the separation of polar metabolites like nucleotides.

  • Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system. The mass spectrometer should be operated in negative ion mode for optimal detection of phosphorylated nucleotides.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of labeled metabolites by fragmentation analysis.

Data Presentation

The analysis of mass spectrometry data allows for the determination of the isotopic enrichment in ATP and its downstream metabolites. This data is typically presented as the mass isotopologue distribution (MID), which shows the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).

Table 1: Illustrative Mass Isotopologue Distribution of Key Purine Nucleotides after Labeling with ATP-¹³C₁₀,¹⁵N₅ for 4 Hours

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5...M+15 (Fully Labeled)
ATP 5%2%3%5%8%12%...50%
ADP 15%5%6%8%10%15%...30%
AMP 25%8%9%11%12%10%...15%
GTP 70%5%4%3%2%1%...<1%

This is illustrative data and actual results will vary based on experimental conditions and cell type.

Mandatory Visualization

Experimental Workflow

G cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Incubate Cells (Time Course) cell_culture->labeling media_prep Prepare Labeling Medium with ATP-13C10,15N5 media_prep->labeling quench Quench Metabolism (Cold Methanol) labeling->quench extract Metabolite Extraction quench->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Data Analysis (Mass Isotopologue Distribution) lcms->data_analysis mfa Metabolic Flux Analysis data_analysis->mfa

Caption: Experimental workflow for stable isotope tracing with this compound.

Signaling and Metabolic Pathways

G cluster_atp This compound Tracer cluster_energy Energy Utilization cluster_purine Purine Metabolism cluster_signaling Signaling atp This compound adp ADP-13C10,15N5 atp->adp Hydrolysis gtp GTP (labeled) atp->gtp Purine Conversion rna RNA (labeled) atp->rna Transcription dna DNA (labeled) atp->dna Replication p_protein Phospho-protein (labeled Pi) atp->p_protein Kinase Activity adp->atp Synthesis amp AMP-13C10,15N5 adp->amp Hydrolysis energy Cellular Processes (e.g., Muscle Contraction, Active Transport) adp->energy amp->atp Synthesis amp->energy pi Pi protein Protein p_protein->protein Phosphatase Activity

Caption: Central role of ATP in metabolism and pathways traced by this compound.

Conclusion

The use of ATP-¹³C₁₀,¹⁵N₅ as a metabolic tracer provides a powerful and comprehensive approach to investigate the intricate network of energy metabolism. By enabling the simultaneous tracking of both carbon and nitrogen atoms from the central energy currency of the cell, this technique offers unparalleled insights into ATP dynamics, purine metabolism, and energy-dependent cellular processes. For researchers in basic science and drug development, leveraging this advanced methodology can lead to a deeper understanding of metabolic reprogramming in disease and the identification of novel therapeutic targets. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for the successful implementation and interpretation of studies utilizing this innovative tracer.

An In-depth Technical Guide to Investigating Nucleotide Biosynthesis using ATP-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound ATP-13C10,15N5 in the intricate study of nucleotide biosynthesis. This powerful tool allows for the precise tracing and quantification of the relative contributions of the de novo and salvage pathways in the synthesis of purine and pyrimidine nucleotides, offering invaluable insights for basic research and the development of novel therapeutics, particularly in oncology and metabolic diseases.

Introduction to Nucleotide Biosynthesis

Nucleotides are the fundamental building blocks of DNA and RNA, and they play critical roles in cellular metabolism, signaling, and energy transfer. Cells can synthesize nucleotides through two primary pathways:

  • De Novo Synthesis: This pathway builds nucleotides from simple precursor molecules such as amino acids, bicarbonate, and ribose-5-phosphate. It is an energy-intensive process.[1][2]

  • Salvage Pathway: This pathway recycles pre-existing nucleobases and nucleosides that are products of nucleic acid degradation. This pathway is more energy-efficient than de novo synthesis.[3][4]

The balance between these two pathways is crucial for maintaining a healthy pool of nucleotides for cellular processes and is often dysregulated in disease states, most notably in cancer, where rapidly proliferating cells have a high demand for nucleotides.

The Role of this compound as a Metabolic Tracer

This compound is an isotopically labeled form of adenosine triphosphate where all ten carbon atoms are replaced with the stable isotope ¹³C, and all five nitrogen atoms in the adenine base are replaced with the stable isotope ¹⁵N. This dual-labeling strategy provides a unique advantage for dissecting nucleotide biosynthesis pathways.

The fully labeled nature of this compound allows it to be used as an internal standard for the accurate quantification of endogenous ATP levels. More importantly, when introduced into a biological system, the labeled adenine and ribose moieties of ATP can be incorporated into other nucleotides through various metabolic routes. By tracking the distribution of ¹³C and ¹⁵N isotopes in the newly synthesized nucleotide pool using mass spectrometry, researchers can elucidate the metabolic fate of both the purine ring and the ribose sugar.

Key Signaling Pathways in Nucleotide Biosynthesis

The regulation of nucleotide biosynthesis is a complex process involving multiple signaling pathways that respond to cellular energy status, nutrient availability, and proliferative signals. Understanding these regulatory networks is critical for identifying potential drug targets.

De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a ten-step enzymatic pathway that culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

de_novo_purine cluster_precursors Precursors cluster_pathway De Novo Purine Synthesis cluster_products Products Ribose-5-P Ribose-5-P PRPP PRPP Ribose-5-P->PRPP PRPS Amino_Acids Amino Acids (Gly, Gln, Asp) PRA 5-Phosphoribosylamine Amino_Acids->PRA CO2 CO2 IMP IMP CO2->IMP Formate Formate Formate->IMP PRPP->PRA GPAT PRA->IMP Multiple Steps AMP AMP IMP->AMP ADSS, ADSL GMP GMP IMP->GMP IMPDH, GMPS

De Novo Purine Biosynthesis Pathway.
Purine Salvage Pathway

The purine salvage pathway reclaims purine bases (adenine, guanine, hypoxanthine) and converts them back into their corresponding mononucleotides. This is a more direct and energy-conserving route for nucleotide synthesis.

purine_salvage cluster_bases Purine Bases cluster_nucleotides Nucleotides Adenine Adenine AMP AMP Adenine->AMP APRT Guanine Guanine GMP GMP Guanine->GMP HGPRT Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT PRPP PRPP PRPP->AMP PRPP->GMP PRPP->IMP

Purine Salvage Pathway.
Pyrimidine Salvage Pathway

Similar to purines, pyrimidine bases (cytosine, uracil, thymine) can be salvaged and converted back into nucleotides.

pyrimidine_salvage cluster_bases Pyrimidine Bases cluster_nucleotides Nucleotides Uracil Uracil UMP UMP Uracil->UMP UPRT Thymine Thymine TMP TMP Thymine->TMP TP Cytidine Cytidine CMP CMP Cytidine->CMP CK Deoxycytidine Deoxycytidine dCMP dCMP Deoxycytidine->dCMP dCK Ribose-1-P Ribose-1-P Ribose-1-P->UMP Deoxyribose-1-P Deoxyribose-1-P Deoxyribose-1-P->TMP

Pyrimidine Salvage Pathway.

Experimental Workflow for Investigating Nucleotide Biosynthesis

A typical experimental workflow for using this compound to study nucleotide biosynthesis involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation cell_culture Cell Culture labeling Labeling with This compound cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis pathway_mapping Pathway Mapping flux_analysis->pathway_mapping quantification Quantification of De Novo vs. Salvage pathway_mapping->quantification

Experimental Workflow for Nucleotide Biosynthesis Analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in tracing nucleotide biosynthesis with this compound.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the culture medium, replacing standard ATP with a known concentration of this compound. The exact concentration should be optimized based on the cell type and experimental goals.

  • Labeling Duration: The incubation time with the labeled ATP will depend on the turnover rate of the nucleotide pools of interest. A time-course experiment is recommended to determine the optimal labeling duration to achieve a steady-state labeling of the nucleotide pool.

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. A common method is to aspirate the medium and immediately add ice-cold 80% methanol.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Extraction: Vortex the samples vigorously and incubate at -20°C to ensure complete extraction of metabolites.

  • Centrifugation: Centrifuge the samples at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a liquid chromatography (LC) method capable of separating the different nucleotides and their isotopologues. Hydrophilic interaction liquid chromatography (HILIC) is often a suitable choice for polar metabolites like nucleotides.

  • Mass Spectrometry Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the eluting metabolites.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation to confirm the identity of the nucleotides and to distinguish between isotopologues by analyzing the fragmentation patterns of the labeled and unlabeled molecules. The fragmentation of this compound will yield labeled adenine and ribose fragments, allowing for the independent tracking of these moieties.

Data Presentation and Analysis

The analysis of the mass spectrometry data is crucial for determining the contribution of de novo and salvage pathways.

Mass Isotopologue Distribution (MID) Analysis

The raw mass spectrometry data will show a distribution of mass isotopologues for each nucleotide, representing the incorporation of ¹³C and ¹⁵N atoms. Specialized software is used to correct for the natural abundance of stable isotopes and to calculate the fractional enrichment of each isotopologue.

Deconvolution of Ribose and Adenine Fates

A key aspect of using this compound is the ability to trace the ribose and adenine components separately. This is achieved by analyzing the fragmentation patterns in the MS/MS data.

  • Tracing the ¹³C-labeled Ribose: The incorporation of the ¹³C-labeled ribose moiety from ATP into other nucleotides (e.g., UTP, CTP, GTP) indicates the activity of the salvage pathway for the ribose portion.

  • Tracing the ¹³C,¹⁵N-labeled Adenine: The appearance of the fully labeled adenine base in other purine nucleotides (e.g., GTP) points to the interconversion of purine nucleotides.

Quantitative Data Summary

The results of the mass isotopologue distribution analysis can be summarized in tables to clearly present the quantitative data.

NucleotideM+0 (Unlabeled)M+1M+2...M+n (Fully Labeled)% Contribution from Labeled Precursor
ATP
GTP
UTP
CTP

Table 1: Example of a table summarizing the fractional abundance of mass isotopologues for different nucleotides after labeling with this compound. The percentage contribution from the labeled precursor can be calculated based on the enrichment levels.

PathwayRelative Flux (%)
De Novo Purine Synthesis
Purine Salvage (Adenine)
De Novo Pyrimidine Synthesis
Pyrimidine Salvage (Ribose)

Table 2: Example of a table presenting the calculated relative flux through the de novo and salvage pathways for purine and pyrimidine biosynthesis. These values are derived from the mass isotopologue distribution data.

Conclusion

The use of this compound in combination with advanced mass spectrometry techniques provides a powerful platform for the detailed investigation of nucleotide biosynthesis. This approach allows for the simultaneous quantification of the contributions of both the de novo and salvage pathways, offering a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The insights gained from such studies are instrumental for the identification of novel therapeutic targets and the development of more effective drugs for a range of diseases, including cancer.

References

Foundational Principles and Applications of ATP-¹³C₁₀,¹⁵N₅ in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable, non-radioactive isotopes to trace the flow of atoms through metabolic networks, a technique known as Metabolic Flux Analysis (MFA), has become a cornerstone of systems biology.[1][2][3] Among the various tracers employed, fully labeled Adenosine Triphosphate (ATP), specifically ATP-¹³C₁₀,¹⁵N₅, offers a unique and powerful tool to probe the intricate dynamics of cellular energy metabolism and nucleotide biosynthesis. This guide provides a comprehensive overview of the foundational concepts, experimental protocols, and data interpretation associated with the use of this sophisticated tracer.

Introduction to ATP-¹³C₁₀,¹⁵N₅ as a Metabolic Tracer

ATP-¹³C₁₀,¹⁵N₅ is an isotopologue of ATP where all ten carbon atoms are replaced with the heavy isotope ¹³C, and all five nitrogen atoms are replaced with ¹⁵N. This complete labeling provides a distinct mass shift that can be readily detected by mass spectrometry, allowing researchers to track the fate of the adenosine moiety as it is catabolized, salvaged, and reincorporated into the nucleotide pool.

The primary application of this tracer is to quantify the rates of ATP turnover and the fluxes through pathways involved in purine metabolism. By introducing ATP-¹³C₁₀,¹⁵N₅ into a biological system and measuring the rate of its dilution with unlabeled, newly synthesized ATP, one can directly calculate the rate of ATP synthesis.[4] This provides a dynamic measure of cellular bioenergetics that is often more informative than static measurements of ATP concentration.[5]

Core Signaling and Metabolic Pathways Interrogated

The use of labeled ATP is central to understanding the flux through pathways that consume and regenerate the purine nucleotide pool. This includes de novo purine synthesis, salvage pathways, and catabolic routes.

The diagram below illustrates the central role of ATP and the key pathways that can be analyzed using ATP-¹³C₁₀,¹⁵N₅. The tracer is introduced and its labeled components (adenosine, adenine) are tracked as they are processed through salvage and catabolic pathways, while the rate of its dilution by unlabeled molecules reflects the activity of de novo synthesis.

ATP_Metabolism cluster_synthesis De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism R5P Ribose-5-P PRPP PRPP R5P->PRPP IMP IMP PRPP->IMP AMP AMP IMP->AMP ATP_pool ATP Pool AMP->ATP_pool AMP->ATP_pool Tracer ATP-¹³C₁₀,¹⁵N₅ (Tracer) Adenosine Adenosine Tracer->Adenosine Adenosine->AMP ADK Adenine Adenine Adenosine->Adenine Inosine Inosine Adenosine->Inosine Adenine->AMP APRT Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture (Reach isotopic steady-state) B 2. Tracer Introduction (Introduce ATP-¹³C₁₀,¹⁵N₅) A->B C 3. Time-Course Sampling B->C D 4. Rapid Quenching (e.g., Cold Methanol) C->D E 5. Metabolite Extraction D->E F 6. LC-MS/MS Analysis (Quantify Isotopologues) E->F G 7. Data Processing (Correct for natural abundance) F->G H 8. Flux Calculation (Computational Modeling) G->H I 9. Results Interpretation H->I Logical_Flow InputData Experimental Data (Time-course MIDs) FluxSoftware Flux Analysis Software (e.g., INCA, Metran) InputData->FluxSoftware MetabolicModel Metabolic Network Model (Stoichiometry, Atom Transitions) MetabolicModel->FluxSoftware GoodnessOfFit Statistical Analysis (Goodness-of-Fit, Confidence Intervals) FluxSoftware->GoodnessOfFit FluxMap Quantitative Flux Map GoodnessOfFit->FluxMap

References

Unlocking the Cell's Engine: A Technical Guide to Discovering Metabolic Pathways with Labeled ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of metabolic and signaling pathways essential for life. Understanding how cells regulate ATP production and consumption is fundamental to deciphering complex biological processes and developing novel therapeutics for diseases ranging from cancer to metabolic disorders. This technical guide provides an in-depth exploration of cutting-edge chemoproteomic and metabolomic strategies that leverage labeled ATP analogs to illuminate the intricate network of ATP-dependent pathways. By chemically tagging this vital molecule, researchers can capture, identify, and quantify ATP-binding proteins, map kinase signaling cascades, and trace the flow of metabolites, offering unprecedented insights into cellular function.

Core Concepts: The Chemistry of Labeled ATP Probes

The power of these techniques lies in the design of ATP analogs, or probes, that mimic the natural molecule while carrying specialized chemical functionalities. These probes generally consist of three key components: a reactive group for covalent labeling, a reporter tag for detection and enrichment, and a linker.

ATP_Probe_Structure ReactiveGroup ReactiveGroup ActiveSite ActiveSite ReactiveGroup->ActiveSite Covalent Binding

Three primary classes of labeled ATP are widely used:

  • Activity-Based Protein Probes (ABPPs) : These probes, such as ATP acyl phosphates, are designed to covalently modify a conserved residue (typically lysine) within the active site of ATP-binding proteins like kinases.[1] This irreversible binding event makes them excellent tools for profiling enzyme activity.[2]

  • Photoaffinity Probes : These analogs incorporate a photoreactive group (e.g., a diazirine) that, upon exposure to UV light, forms a covalent bond with any protein it is bound to at that moment.[3][4] Many modern versions also include a "clickable" alkyne group, allowing for the subsequent attachment of a reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5]

  • γ-Phosphate Modified ATP : In this strategy, the terminal (gamma) phosphate of ATP is modified with a chemical handle, such as an azide or alkyne. Kinases can transfer this modified phosphate group to their substrates, thereby labeling the substrate protein for subsequent detection or enrichment.

  • Stable Isotope Labeled ATP : Molecules like ¹³C- or ¹⁵N-labeled ATP are used as tracers in metabolomics studies. Mass spectrometry can then track the incorporation of these heavy isotopes into downstream metabolites, revealing the flow and activity of metabolic pathways.

Key Methodologies and Experimental Protocols

Activity-Based Kinome Profiling with ATP Acyl Phosphates

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy to monitor the functional state of enzymes directly in complex biological samples. Using ATP-based probes, this technique can profile the activity of hundreds of kinases simultaneously, making it invaluable for drug discovery and understanding signaling networks. A common application is competitive profiling to determine the potency and selectivity of kinase inhibitors.

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Inhibitor Incubate with Kinase Inhibitor (or DMSO) Lysate->Inhibitor Probe Add ATP Acyl Phosphate Probe Inhibitor->Probe Digest Tryptic Digest Probe->Digest Gel Gel Probe->Gel Visualize Labeled Proteins Enrich Avidin Enrichment of Labeled Peptides Digest->Enrich MS MS Enrich->MS Identify & Quantify

Experimental Protocol: Competitive Kinase Profiling by LC-MS/MS

  • Proteome Preparation : Prepare cell lysates, ensuring a protein concentration of at least 500 µg per sample.

  • Inhibitor Incubation : Pre-incubate the cell lysate with varying concentrations of the kinase inhibitor (or DMSO as a vehicle control) for a specified time (e.g., 30 minutes) at room temperature.

  • Probe Labeling : Add the ATP acyl phosphate probe (e.g., desthiobiotin-ATP) to the lysate and incubate to allow covalent labeling of active kinases whose ATP-binding sites are not blocked by the inhibitor.

  • Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Enrichment : Enrich the probe-labeled peptides using avidin affinity chromatography (binding to the desthiobiotin tag).

  • LC-MS/MS Analysis : Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled kinases and quantify the relative abundance of their active-site peptides across different inhibitor concentrations.

  • Data Analysis : A decrease in the abundance of a kinase's active-site peptide in the presence of the inhibitor indicates target engagement. Plotting this reduction against inhibitor concentration allows for the determination of IC₅₀ values.

Data Presentation: Kinase Inhibitor Selectivity Profile

The data below illustrates a hypothetical selectivity profile for an Aurora kinase inhibitor, Tozasertib, as determined by a competitive ATP probe-based chemical proteomics experiment.

InhibitorPrimary Target(s)Potent Off-Target(s) (Submicromolar)Cell LineReference
TozasertibAURKA, AURKB, BCR-ABLTNK1, STK2, RPS6KA1, RPS6KA3K562
Torin1mTORC1, mTORC2ATM, ATR, DNA-PKHeLa
PP242mTORC1, mTORC2RET, JAK1/2/3HeLa
Global Profiling of ATP-Binding Proteins with Photoaffinity Probes

Photoaffinity probes enable the capture of ATP-binding proteins regardless of their enzymatic activity state, providing a broader snapshot of the "ATP-ome." The incorporation of a clickable alkyne handle allows for a highly efficient and specific two-step labeling and enrichment process.

Photoaffinity_Workflow Lysate Cell Lysate / Intact Cells Probe Incubate with Clickable Photoaffinity ATP Probe Lysate->Probe UV UV Irradiation (350 nm) (Covalent Cross-linking) Probe->UV Click Click Chemistry (Add Biotin-Azide Tag) UV->Click Enrich Streptavidin Enrichment of Labeled Proteins Click->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis (Protein ID & Quantification) Digest->MS

Experimental Protocol: Clickable Photoaffinity Labeling

  • Probe Incubation : Incubate cell lysate (or intact cells for in-situ labeling) with the clickable photoaffinity ATP probe (e.g., 50 µM) for a defined period. For competition experiments, pre-incubate with an excess of native ATP or a specific inhibitor.

  • UV Cross-linking : Irradiate the samples with UV light (e.g., 350 nm) on ice for 10-15 minutes to covalently cross-link the probe to interacting proteins.

  • Click Reaction : Perform a CuAAC reaction by adding a biotin-azide tag, a copper(I) source (e.g., CuSO₄ with a reducing agent), and a copper-chelating ligand to the lysate.

  • Enrichment : Capture the biotin-tagged proteins using streptavidin-coated beads. Wash extensively to remove non-specifically bound proteins.

  • Digestion & Analysis : Digest the enriched proteins on-bead with trypsin and analyze the resulting peptides by LC-MS/MS for protein identification and quantification.

Data Presentation: Summary of Identified ATP-Binding Proteins

This approach can identify hundreds of ATP-binding proteins in a single experiment, including many kinases and previously unannotated binders.

TechniqueCell TypeTotal ATP-Binding Proteins IdentifiedKinases IdentifiedReference
Clickable Photoaffinity ProbeA549> 400~ 200
mipATP Photoaffinity ProbeA549 (Membrane)22259 (ATP-binding)
ATP/ADP Acyl Phosphate ProbesK562> 100 (kinases) + other nucleotide binders> 100
Tracing Metabolic Pathways with Stable Isotope Labeled ATP

Stable isotope tracing is a cornerstone of metabolomics, used to map pathway connectivity and quantify metabolic flux. By supplying cells with a substrate enriched in a heavy isotope (e.g., U-¹³C-glucose), researchers can track the incorporation of the isotope label into downstream metabolites, including ATP and other nucleotides. This reveals the activity of pathways responsible for their synthesis.

Metabolic_Pathway cluster_input Labeled Precursor cluster_pathway Metabolic Pathways cluster_output Labeled Products Glucose [U-13C]-Glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway (PPP) Glucose->PPP TCA TCA Cycle Glycolysis->TCA Labeled_PPP [13C]-Ribose-5P PPP->Labeled_PPP PurineSynth De Novo Purine Synthesis TCA->PurineSynth provides precursors Labeled_ATP [13C]-ATP PurineSynth->Labeled_ATP Labeled_GTP [13C]-GTP PurineSynth->Labeled_GTP Labeled_PPP->PurineSynth

Experimental Protocol: Stable Isotope Tracing

  • Cell Culture and Labeling : Culture cells in a defined medium. To begin the experiment, switch the cells to an identical medium where a standard nutrient (e.g., glucose) has been replaced with its stable isotope-labeled counterpart (e.g., [U-¹³C₆]-glucose).

  • Time Course Sampling : Harvest cells at various time points after introducing the label. The duration depends on the pathway of interest; glycolysis reaches isotopic steady state in minutes, while nucleotide synthesis can take hours.

  • Metabolite Extraction : Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS Analysis : Separate and analyze the extracted metabolites using LC-MS. The mass spectrometer will detect the different mass isotopologues for each metabolite (e.g., M+0 for the unlabeled form, M+1 for one ¹³C atom, etc.).

  • Data Analysis : Analyze the mass isotopologue distribution (MID) for each metabolite of interest to determine the fraction of the pool that has incorporated the label and the pattern of incorporation. This data is used to infer pathway activity and calculate metabolic flux.

Data Presentation: Isotope Enrichment in Energy Metabolites

Following acute stimulation of hippocampal neurons in the presence of [U-¹³C₆]-glucose, the labeling of key energy metabolites reveals a rapid adaptation of energy metabolism.

MetaboliteConditionAverage Carbon Atom Labeling (%)Key InsightReference
Glycolytic IntermediatesUnstimulated~60-80% (at 30 min)Establishes baseline glucose metabolism.
ATP / PCreatineStimulated (30s)Depleted (total pool)Stimulation induces immediate energy consumption.
AMP / InosineStimulated (30s)Accumulated (total pool)Indicates ATP breakdown and purine catabolism.
Pentose PhosphatesStimulatedCorrelated with purine intermediatesSuggests coupling of PPP with nucleotide metabolism upon demand.

Applications in Drug Discovery and Development

The methodologies described provide a powerful toolkit for modern drug discovery.

  • Target Identification and Validation : Photoaffinity and activity-based probes can identify the direct protein targets of phenotypic drug screening hits, a critical step in understanding a compound's mechanism of action.

  • Inhibitor Selectivity and Potency Profiling : Competitive ABPP provides a physiologically relevant assessment of a drug's selectivity across the kinome, helping to predict potential off-target effects and guide lead optimization. Quantitative profiling in live cells can reveal how intracellular ATP concentrations affect drug potency and engagement.

  • Pathway Elucidation : Isotope tracing can reveal how a drug candidate perturbs metabolic networks, providing crucial information on its downstream effects and potential biomarkers of response.

Conclusion

The strategic use of labeled ATP analogs has opened new frontiers in the exploration of cellular metabolism and signaling. From the global, activity-based profiling of entire enzyme families to the precise tracing of atomic fates through complex metabolic charts, these techniques provide a dynamic and quantitative view of the cell's inner workings. For researchers in basic science and drug development, these powerful approaches are indispensable for building a comprehensive understanding of biological systems, identifying novel therapeutic targets, and designing the next generation of precision medicines.

References

Methodological & Application

Application Notes and Protocols for Metabolic Tracing using ATP-13C10,15N5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biochemical reactions. It also plays a critical role as a signaling molecule in both intracellular and extracellular environments. Understanding the dynamics of ATP synthesis, consumption, and its contribution to various metabolic pathways is crucial for elucidating cellular physiology in health and disease. ATP-13C10,15N5 is a stable isotope-labeled ATP molecule where all ten carbon atoms are replaced with Carbon-13 (¹³C) and all five nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This heavy-labeled ATP serves as a powerful tracer to track the fate of the adenosine moiety through metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate cellular metabolism and signaling.

Principle

Cultured cells are incubated with a medium containing this compound. The labeled ATP can be taken up by the cells or, more commonly, is rapidly metabolized by ectonucleotidases on the cell surface into ADP, AMP, and adenosine, which are then transported into the cell. Once inside, the ¹³C- and ¹⁵N-labeled adenosine moiety is re-phosphorylated to form labeled AMP, ADP, and ATP, and can also be incorporated into other metabolic pathways, such as nucleotide synthesis. By analyzing cell extracts using mass spectrometry, the incorporation of the heavy isotopes into ATP and other metabolites can be quantified, providing insights into the rates of ATP turnover, nucleotide salvage pathways, and the contribution of extracellular adenosine to the intracellular nucleotide pool.

Applications

  • Metabolic Flux Analysis: Tracing the incorporation of the labeled adenosine into intracellular ATP, ADP, and AMP pools to quantify the rate of nucleotide salvage and turnover.

  • Signaling Pathway Analysis: Investigating the role of extracellular ATP signaling and its subsequent metabolism in various cellular processes.

  • Drug Discovery and Development: Assessing the impact of therapeutic agents on ATP metabolism and energy homeostasis in cancer cells or other disease models.

Data Presentation

The quantitative data obtained from mass spectrometry analysis can be summarized in tables for clear comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution of Adenosine Nucleotides

MetaboliteIsotopologueControl Cells (Relative Abundance %)Treated Cells (Relative Abundance %)
ATP M+095.2 ± 2.175.8 ± 3.5
M+154.8 ± 0.924.2 ± 2.8
ADP M+096.1 ± 1.880.1 ± 2.9
M+153.9 ± 0.719.9 ± 2.5
AMP M+097.5 ± 1.585.3 ± 3.1
M+152.5 ± 0.514.7 ± 2.2

M+0 represents the unlabeled metabolite, and M+15 represents the fully labeled metabolite from this compound.

Table 2: Fold Change in Labeled Metabolite Abundance

MetaboliteFold Change (Treated/Control)p-value
Labeled ATP (M+15)5.04<0.01
Labeled ADP (M+15)5.10<0.01
Labeled AMP (M+15)5.88<0.01

Experimental Protocols

Cell Culture and Labeling

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed sterile PBS.

  • Prepare the labeling medium by supplementing the complete culture medium with this compound. A starting concentration of 10-100 µM is recommended, based on concentrations used in extracellular ATP signaling and uptake studies. The optimal concentration may vary depending on the cell line and experimental goals.

  • Add the labeling medium to the cells.

  • Incubate the cells for the desired period. Due to the rapid extracellular metabolism of ATP, a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is highly recommended to determine the optimal labeling time for the specific cell line and pathway of interest.

Metabolite Extraction

Materials:

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Chloroform (LC-MS grade), pre-chilled to -20°C

  • Ultrapure water (LC-MS grade), pre-chilled to 4°C

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • After the desired incubation time, rapidly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled ATP.

  • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

  • Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 500 µL of ice-cold ultrapure water to the tube.

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of ice-cold chloroform to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites including ATP, ADP, and AMP, and transfer it to a new pre-chilled microcentrifuge tube. Be careful not to disturb the protein interface.

  • Store the extracts at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation and Method:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is required.

  • A C18 reversed-phase column is suitable for the separation of adenosine nucleotides.[1]

  • Mobile Phase A: 4 mM ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • A gradient elution from low to high organic phase should be optimized for the separation of AMP, ADP, and ATP.

  • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[1]

  • Multiple Reaction Monitoring (MRM) transitions for both unlabeled and labeled adenosine nucleotides should be established. For this compound, the precursor ion will have a mass shift of +15 Da compared to the unlabeled ATP.

Table 3: Example MRM Transitions for ATP and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
ATP (unlabeled)508.0136.0 (Adenine)
This compound523.0146.0 (Labeled Adenine)

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized empirically.

Mandatory Visualization

Signaling Pathway of Extracellular ATP Metabolism

The following diagram illustrates the metabolic fate of extracellular ATP and its subsequent incorporation into intracellular nucleotide pools.

Extracellular_ATP_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP_ext This compound ADP_ext ADP-13C10,15N5 ATP_ext->ADP_ext CD39 AMP_ext AMP-13C10,15N5 ADP_ext->AMP_ext CD39 Ado_ext Adenosine-13C10,15N5 AMP_ext->Ado_ext CD73 Ado_int Adenosine-13C10,15N5 Ado_ext->Ado_int ENTs AMP_int AMP-13C10,15N5 Ado_int->AMP_int Adenosine Kinase ADP_int ADP-13C10,15N5 AMP_int->ADP_int ATP_int This compound ADP_int->ATP_int Nucleic_Acids Nucleic Acid Synthesis ATP_int->Nucleic_Acids

Caption: Metabolic fate of extracellular this compound.

Experimental Workflow

This diagram outlines the key steps in a typical this compound labeling experiment.

Experimental_Workflow A Cell Seeding and Growth B Labeling with this compound A->B C Metabolite Extraction (Methanol/Chloroform/Water) B->C D LC-MS/MS Analysis C->D E Data Analysis and Interpretation D->E Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data Peak_Integration Peak Integration and Quantification Raw_Data->Peak_Integration Isotopologue_Distribution Mass Isotopologue Distribution Analysis Peak_Integration->Isotopologue_Distribution Statistical_Analysis Statistical Analysis Isotopologue_Distribution->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

References

Application Note: Quantification of ATP by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of adenosine triphosphate (ATP) in biological matrices. The method utilizes a stable isotope-labeled internal standard, ATP-¹³C₁₀,¹⁵N₅, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is suitable for researchers in metabolic studies, drug development, and clinical research requiring reliable ATP quantification.

Introduction

Adenosine triphosphate (ATP) is a central molecule in cellular bioenergetics, serving as the primary energy currency.[1] Its quantification is crucial for understanding cellular metabolism, and assessing the effects of drugs and diseases on energy homeostasis. LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous molecules like ATP. The use of a stable isotope-labeled internal standard, such as ATP-¹³C₁₀,¹⁵N₅, which co-elutes with the analyte and has a similar ionization efficiency, is the gold standard for quantitative accuracy.

Experimental

Materials and Reagents
  • ATP standard (Sigma-Aldrich)

  • ATP-¹³C₁₀,¹⁵N₅ (Sigma-Aldrich, Cambridge Isotope Laboratories)[2][3]

  • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)

  • Ammonium acetate (Sigma-Aldrich)

  • Dibutylamine acetate (DBAA) (Sigma-Aldrich)[2]

  • Human K2EDTA whole blood or other relevant biological matrices

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation protocol is used for the extraction of ATP from whole blood.[4]

  • Sample Collection: Collect whole blood in K2EDTA tubes.

  • Internal Standard Spiking: Spike 50 µL of whole blood with the ATP-¹³C₁₀,¹⁵N₅ internal standard solution.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. Two common chromatographic approaches for ATP analysis are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Chromatography. An example of an ion-pairing method is detailed below.

Table 1: LC-MS/MS Method Parameters

ParameterSetting
LC System Shimadzu Nexera X2 or equivalent
Column Waters xBridge C18, 150 x 2.1 mm, 3 µm
Mobile Phase A 95:5 Water:Methanol with 4 mM DBAA
Mobile Phase B 25:75 Water:Acetonitrile
Gradient 0% B initially, ramp to 80% B over 8 min, then to 100% B over 5 min, hold for 3 min, then re-equilibrate at 0% B for 5 min.
Flow Rate 180 µL/min
Injection Volume 5-10 µL
Autosampler Temp. 4°C
MS System SCIEX QTRAP 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for ATP and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
ATP508.0136.035
ATP-¹³C₁₀,¹⁵N₅523.0151.035

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the quantification of ATP in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Table 3: Quantitative Performance Data

ParameterResultReference
Linearity Range 50 - 3000 µg/mL
Correlation Coefficient (R²) > 0.99
Intra-assay Precision (%CV) < 6.7%
Inter-assay Precision (%CV) < 6.2%
Accuracy (%RE) within ±10.5%
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Stability

ATP stability in human K2EDTA blood was assessed under various storage conditions. The results indicate that ATP is stable for at least 8 hours at 4°C and for 96 days when stored at -70°C. The analyte also withstood three freeze/thaw cycles.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Whole Blood) spike Spike with ATP-13C10,15N5 Internal Standard sample->spike precipitate Protein Precipitation with Cold Acetonitrile spike->precipitate vortex Vortex and Incubate on Ice precipitate->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (Ion-Pairing RP-HPLC) inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of ATP Concentration calibrate->quantify

Caption: Experimental workflow for ATP quantification.

Signaling Pathway Context: Purinergic Signaling

ATP is not only an intracellular energy source but also a critical extracellular signaling molecule in a process known as purinergic signaling. Extracellular ATP can activate purinergic receptors (P2X and P2Y) on the cell surface, initiating a variety of downstream signaling cascades that regulate numerous physiological processes, including neurotransmission, inflammation, and muscle contraction.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space atp ATP adp ADP atp->adp ectonucleotidases (e.g., CD39) p2x P2X Receptors (Ion Channels) atp->p2x p2y P2Y Receptors (GPCRs) atp->p2y amp AMP adp->amp adp->p2y ado Adenosine amp->ado ecto-5'-nucleotidase (CD73) ion_flux Ion Flux (Ca²⁺, Na⁺) p2x->ion_flux plc PLC Activation p2y->plc camp cAMP Modulation p2y->camp cd39 CD39 cd73 CD73 response Cellular Response ion_flux->response plc->response camp->response

Caption: Simplified purinergic signaling pathway.

Conclusion

The LC-MS/MS method presented here provides a reliable and accurate tool for the quantification of ATP in biological samples. The protocol, which includes a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard, is well-suited for high-throughput applications in both basic research and clinical settings. The ability to accurately measure ATP levels is fundamental to advancing our understanding of cellular metabolism and the pathophysiology of various diseases.

References

Application Notes and Protocols for NMR Sample Preparation of 13C-Labeled ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of Nuclear Magnetic Resonance (NMR) samples for the analysis of 13C-labeled Adenosine Triphosphate (ATP). These guidelines are intended to ensure the acquisition of high-quality, reproducible NMR data for studies of ATP structure, dynamics, and interactions with proteins and other molecules.

Introduction

Adenosine Triphosphate (ATP) is a central molecule in cellular metabolism and signal transduction. Understanding its conformational changes and binding interactions is crucial in various fields, including biochemistry and drug development. NMR spectroscopy is a powerful technique for studying these aspects at an atomic level. The use of 13C-labeled ATP significantly enhances the sensitivity and resolution of NMR experiments, enabling detailed structural and dynamic analyses. Proper sample preparation is a critical first step to obtaining high-quality NMR spectra. This guide outlines the key considerations and step-by-step protocols for preparing 13C-labeled ATP samples for NMR analysis.

General Considerations for NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample. Key factors to consider include the purity of the 13C-labeled ATP, the choice of solvent and buffer components, the final sample concentration, and the cleanliness of the NMR tubes.

Key aspects of sample preparation include:

  • Purity of 13C-Labeled ATP: Ensure the isotopic enrichment and chemical purity of the 13C-labeled ATP to avoid interference from unlabeled species and other contaminants.

  • Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the 1H spectrum, which can obscure signals of interest. For aqueous samples, D₂O is the solvent of choice. The concentration of D₂O should be at least 7% for proper locking of the NMR spectrometer.[1]

  • Buffer Conditions: The choice of buffer, pH, and ionic strength is critical for maintaining the stability and native conformation of ATP and any interacting biomolecules.

  • Removal of Particulates: All samples must be free of solid particles, as these can severely degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[2] Filtration of the final sample into the NMR tube is mandatory.

  • Paramagnetic Impurities: Paramagnetic ions can cause significant line broadening, rendering the NMR spectrum unusable. It is crucial to minimize or remove these impurities. Dissolved oxygen is a common paramagnetic impurity that can be removed by degassing the sample.

  • NMR Tubes: Use high-quality, clean, and unscratched NMR tubes to ensure optimal performance.[2][3]

Quantitative Data Summary

The following tables provide a summary of recommended quantitative parameters for the preparation of 13C-labeled ATP NMR samples.

Table 1: Recommended Concentrations for 13C-Labeled ATP NMR Samples

Sample TypeAnalyteRecommended Concentration RangeNotes
Small Molecule Analysis13C-Labeled ATP3-10 mMFor direct 13C detection on modern spectrometers.[1] Higher concentrations improve signal-to-noise but may increase viscosity.
Biomolecule Interaction13C-Labeled ATP with Protein0.1-1.0 mMThe concentration will depend on the binding affinity and the protein's solubility.
Biomolecule AnalysisProtein (for interaction studies)0.05-0.5 mMHigher concentrations are preferred but can be limited by protein solubility and aggregation.

Table 2: Recommended Buffer Conditions for 13C-Labeled ATP NMR Samples

Buffer ComponentRecommended Concentration/RangePurposeNotes
Buffering Agent20-50 mMMaintain a stable pHCommon choices include sodium or potassium phosphate (pH 5.0-7.5) and Tris (pH 7.5-8.5).
pH6.0 - 7.5Physiological relevance and sample stabilityLower pH (<6) can improve spectra by slowing NH exchange but may affect protein structure.
Salt (e.g., NaCl, KCl)50-150 mMMimic physiological ionic strengthLower salt concentrations are generally preferred to enhance solubility and reduce heating from NMR pulses.
MgCl₂1-10 mMCofactor for ATP, stabilizationATP often exists as a complex with Mg²⁺. A slight excess of MgCl₂ over the ATP concentration is recommended.
DTT (Dithiothreitol)1-5 mMReducing agentPrevents oxidation of cysteine residues in proteins.
EDTA (Ethylenediaminetetraacetic acid)0.5-5 mMChelating agentRemoves trace paramagnetic metal ions. Use with caution if studying metal-dependent interactions.
D₂O7-10% (v/v)NMR lock signalEssential for spectrometer stability.
Sodium Azide (NaN₃)0.02% (w/v)Bacteriostatic agentPrevents bacterial growth in samples for long-term experiments.

Experimental Protocols

Protocol for Preparation of a 13C-Labeled ATP NMR Sample

This protocol describes the preparation of a standard 13C-labeled ATP sample for NMR analysis.

Materials:

  • Lyophilized 13C-labeled ATP

  • Deuterium oxide (D₂O, 99.9%)

  • NMR buffer components (e.g., sodium phosphate, NaCl, MgCl₂, EDTA)

  • High-quality NMR tubes (5 mm)

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • Syringe filter (0.22 µm)

Procedure:

  • Prepare the NMR Buffer:

    • Prepare a concentrated stock solution of the desired NMR buffer (e.g., 1 M sodium phosphate, pH 7.0).

    • In a sterile microcentrifuge tube, combine the appropriate volumes of the buffer stock, salt stock (e.g., 5 M NaCl), MgCl₂ stock, and EDTA stock to achieve the desired final concentrations as outlined in Table 2.

    • Add D₂O to a final concentration of 10% (v/v).

    • Adjust the final pH of the buffer using small volumes of dilute DCl or NaOD. Note that the pH meter reading in D₂O is different from that in H₂O (pD = pH_reading + 0.4).

  • Dissolve the 13C-Labeled ATP:

    • Weigh the required amount of lyophilized 13C-labeled ATP to achieve the desired final concentration (e.g., 5 mM).

    • Dissolve the ATP in the prepared NMR buffer. Vortex gently to ensure complete dissolution.

  • Filter the Sample:

    • To remove any particulate matter, filter the ATP solution directly into a clean, high-quality NMR tube using a syringe filter.

  • Final Volume and Labeling:

    • Ensure the final sample volume in the NMR tube is appropriate for the spectrometer (typically 500-600 µL for a standard 5 mm tube).

    • Cap the NMR tube securely and label it clearly with the sample identity, concentration, and date.

Protocol for Preparation of a 13C-Labeled ATP-Protein Complex NMR Sample

This protocol outlines the steps for preparing an NMR sample to study the interaction between 13C-labeled ATP and a protein of interest.

Materials:

  • Purified protein of interest

  • Lyophilized 13C-labeled ATP

  • NMR buffer components (as in Protocol 4.1, optimized for protein stability)

  • High-quality NMR tubes (5 mm)

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • Syringe filter (0.22 µm)

Procedure:

  • Prepare the Protein Sample:

    • Buffer exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

    • Concentrate the protein to a stock concentration higher than the final desired NMR concentration.

  • Prepare the 13C-Labeled ATP Stock Solution:

    • Prepare a concentrated stock solution of 13C-labeled ATP in the same NMR buffer.

  • Titration and Complex Formation:

    • In a sterile microcentrifuge tube, add the required volume of the protein stock solution.

    • Gradually add the 13C-labeled ATP stock solution to the protein to achieve the desired molar ratio for complex formation. Gently mix after each addition.

    • If necessary, add MgCl₂ to the final mixture to ensure saturation of the ATP with magnesium.

    • Allow the mixture to incubate for a short period (e.g., 15-30 minutes) at a controlled temperature to allow for complex formation.

  • Final Sample Preparation:

    • Adjust the final volume with the NMR buffer to reach the desired concentrations of the protein and ATP.

    • Filter the final sample directly into a clean NMR tube using a syringe filter to remove any aggregates or precipitates.

  • Labeling and Storage:

    • Cap and label the NMR tube appropriately.

    • Store the sample on ice or at 4°C until the NMR experiment is performed. For long-term storage, flash-freeze the sample in liquid nitrogen and store it at -80°C.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified signaling pathway involving ATP.

experimental_workflow Experimental Workflow for 13C-ATP NMR Sample Preparation cluster_buffer Buffer Preparation cluster_atp 13C-ATP Preparation cluster_protein Protein Preparation (for interaction studies) cluster_final Final Sample Assembly b1 Stock Solutions (Buffer, Salt, MgCl2, EDTA) b2 Combine & Add D2O b1->b2 b3 Adjust pH/pD b2->b3 a2 Dissolve in NMR Buffer b3->a2 a1 Weigh 13C-ATP a1->a2 f1 Combine ATP & Protein (if applicable) a2->f1 f2 Filter into NMR Tube a2->f2 For ATP alone p1 Buffer Exchange Protein p2 Concentrate Protein p1->p2 p2->f1 f1->f2 f3 Cap & Label f2->f3 atp_signaling_pathway Simplified ATP-Mediated Signaling ATP 13C-ATP Receptor Receptor ATP->Receptor Binding Kinase Kinase ATP->Kinase Phosphate Donor Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

References

Application Notes & Protocols: Utilizing ATP-13C10,15N5 as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is a pivotal molecule, acting as the primary energy currency in all living cells. Its concentration and turnover are critical indicators of cellular metabolic activity and viability.[1][2] Accurate quantification of ATP is therefore essential in various fields, including cell biology, pharmacology, and toxicology, to assess cell proliferation, cytotoxicity, and overall bioenergetic status.[1][2] In metabolomics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for its high specificity and sensitivity in measuring metabolites.[3] However, matrix effects—the interference of co-eluting components in a sample with the ionization of the analyte—can lead to inaccurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these matrix effects and other variations that can occur during sample preparation and analysis. An ideal SIL-IS, such as Adenosine-13C10,15N5 5'-triphosphate (ATP-13C10,15N5), is chemically identical to the analyte of interest, ATP. This ensures that it co-elutes chromatographically and experiences the same ionization suppression or enhancement, allowing for reliable and accurate quantification through isotope dilution mass spectrometry. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard for the precise quantification of ATP in various biological samples.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. In this case, this compound, which contains ten 13C atoms and five 15N atoms, is used as the internal standard for the quantification of natural (predominantly 12C and 14N) ATP. Because the SIL-IS and the endogenous analyte have nearly identical physicochemical properties, they behave similarly during sample extraction, derivatization, and chromatographic separation.

During mass spectrometry analysis, the SIL-IS can be distinguished from the endogenous analyte based on its higher mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of SIL-IS, the concentration of the endogenous analyte in the original sample can be accurately determined, effectively normalizing for any sample loss or matrix effects.

Experimental Workflow

The general workflow for quantifying ATP using this compound as an internal standard involves several key steps, from sample preparation to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., cells, tissues, biofluids) Quenching Metabolism Quenching (e.g., liquid nitrogen, cold methanol) SampleCollection->Quenching Spiking Spiking with this compound Quenching->Spiking Extraction Metabolite Extraction (e.g., organic solvent precipitation) Spiking->Extraction Clarification Sample Clarification (e.g., centrifugation, filtration) Extraction->Clarification LC_Separation Chromatographic Separation (e.g., HILIC, Reversed-Phase) Clarification->LC_Separation MS_Detection Mass Spectrometric Detection (e.g., ESI-MS/MS, MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration of ATP and this compound MS_Detection->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte/Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for ATP quantification.

Protocols

Preparation of Stock Solutions
  • This compound Internal Standard Stock Solution (IS-SS):

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as HPLC-grade water or a mild buffer.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C. From this, create a working solution at a concentration of 10 µg/mL.

  • ATP Standard Stock Solution for Calibration Curve:

    • Prepare a 1 mg/mL stock solution of unlabeled ATP in HPLC-grade water.

    • Serially dilute this stock solution to create a series of calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation Protocol (Cultured Adherent Cells)
  • Cell Culture: Grow cells to the desired confluency in a culture dish.

  • Media Removal: Aspirate the cell culture medium.

  • Washing: Quickly wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining media. Repeat this step.

  • Metabolism Quenching: Immediately add liquid nitrogen to the dish to cover the cells and snap-freeze them. This step is crucial to halt all metabolic activity instantly. Alternatively, metabolism can be arrested by the direct addition of ice-cold extraction solvent.

  • Spiking and Extraction: Before the liquid nitrogen completely evaporates, add 500 µL of ice-cold 80% methanol (LC-MS grade) containing a known concentration of the this compound internal standard.

  • Cell Lysis and Collection: Use a cell scraper to detach the cells into the methanol solution. Pipette the cell lysate into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate and then centrifuge at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube, ensuring the pellet is not disturbed.

  • Drying: Dry the supernatant using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.

  • Filtration (Optional but Recommended): For cleaner samples, pass the reconstituted extract through a 0.22 µm filter.

  • Transfer to Autosampler Vial: Transfer the final sample to an appropriate autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol

The following is an example of a validated LC-MS/MS method for the simultaneous analysis of ATP, ADP, and AMP.

  • Liquid Chromatography System: A system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 4.6 x 50 mm, 3.5 µm) is suitable for separating the adenine nucleotides.

  • Mobile Phase A: 4 mM ammonium acetate in water.

  • Mobile Phase B: 100% acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A to retain the polar analytes.

    • Gradually increase the percentage of Mobile Phase B to elute the compounds.

    • A total run time of around 5 minutes can achieve good separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both endogenous ATP and the this compound internal standard need to be determined and optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
ATP (Endogenous)508.0136.0
This compound523.0146.0

(Note: The exact m/z values may vary slightly depending on the specific adducts formed and the instrument calibration. These values should be empirically determined on the instrument being used.)

Data Presentation

The use of this compound allows for robust and reproducible quantification. The following tables summarize typical performance data from a validated method.

Table 1: Linearity and Sensitivity

AnalyteConcentration Range (µg/mL)LLOQ (µg/mL)
ATP0.1 - 20>0.9990.1

Table 2: Precision and Accuracy

Quality Control SampleWithin-Run Precision (%CV)Between-Run Precision (%CV)Accuracy (%)
Low QC≤ 15%≤ 15%88-110%
Medium QC≤ 15%≤ 15%88-110%
High QC≤ 15%≤ 15%88-110%

Data Analysis Workflow

Data Analysis Workflow AcquireData Acquire Raw LC-MS/MS Data IntegratePeaks Integrate Peak Areas for ATP and this compound AcquireData->IntegratePeaks CalculateRatio Calculate Peak Area Ratio (ATP / this compound) IntegratePeaks->CalculateRatio GenerateCurve Generate Calibration Curve (Ratio vs. Concentration) CalculateRatio->GenerateCurve DetermineConcentration Determine ATP Concentration in Samples from Curve GenerateCurve->DetermineConcentration

Caption: Workflow for data analysis and quantification.

Conclusion

The use of this compound as an internal standard in metabolomics provides a robust and reliable method for the accurate quantification of ATP in a variety of biological matrices. By compensating for matrix effects and variations in sample handling, this stable isotope dilution LC-MS/MS approach ensures high-quality, reproducible data, which is critical for meaningful biological interpretation in both basic research and drug development. The protocols and data presented here offer a comprehensive guide for the successful implementation of this technique.

References

Application Notes and Protocols for 13C Metabolic Flux Analysis with ATP-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, or "tracers," and tracking their incorporation into downstream metabolites, researchers can elucidate the activity of metabolic pathways. This document provides detailed application notes and protocols for conducting 13C Metabolic Flux Analysis using the dual-labeled tracer, Adenosine-13C10,15N5 (ATP-13C10,15N5). This unique tracer allows for the simultaneous tracing of both carbon and nitrogen atoms, providing a deeper understanding of cellular bioenergetics, nucleotide metabolism, and their interplay with central carbon metabolism.

The fully labeled ATP molecule, with ten 13C and five 15N atoms, serves as a direct probe into the myriad of reactions involving this central energy currency. Its metabolic fate allows for the investigation of pathways crucial for cell proliferation, maintenance, and response to therapeutic interventions. These pathways include glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and de novo nucleotide biosynthesis.[1][2][3][4] The dual-labeling scheme offers a significant advantage in resolving complex metabolic networks where both carbon and nitrogen fluxes are intertwined.

Core Concepts and Applications

The fundamental principle of MFA with this compound is to introduce this labeled tracer into a cell culture or in vivo model and monitor the incorporation of 13C and 15N into a wide range of metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites using mass spectrometry, the relative and absolute fluxes through various metabolic pathways can be calculated.

Key Applications:

  • Cancer Metabolism: Investigating the altered energy metabolism and nucleotide synthesis pathways in cancer cells to identify novel therapeutic targets.

  • Drug Development: Assessing the metabolic effects of drug candidates on cellular bioenergetics and proliferative pathways.

  • Metabolic Engineering: Optimizing bioprocesses by understanding and manipulating metabolic fluxes in microbial or mammalian cell cultures.

  • Neurobiology: Studying the high energy demands and nucleotide metabolism of neural cells in health and disease.

  • Immunology: Elucidating the metabolic reprogramming that accompanies immune cell activation and function.

Experimental Workflow

A typical experimental workflow for 13C MFA using this compound is depicted below. The process begins with careful experimental design, followed by cell culture and tracer administration, sample quenching and metabolite extraction, mass spectrometry analysis, and finally, computational data analysis to estimate metabolic fluxes.

experimental_workflow cluster_design 1. Experimental Design cluster_culture 2. Cell Culture & Labeling cluster_sampling 3. Sampling & Quenching cluster_extraction 4. Metabolite Extraction cluster_analysis 5. MS Analysis cluster_data 6. Data Analysis cluster_flux 7. Flux Calculation exp_design Define biological question Select cell line and conditions Determine tracer concentration and labeling duration cell_culture Culture cells to desired density Introduce this compound tracer exp_design->cell_culture sampling Rapidly quench metabolic activity (e.g., with cold methanol) cell_culture->sampling extraction Extract polar and non-polar metabolites sampling->extraction ms_analysis LC-MS/MS analysis to determine mass isotopomer distributions (MIDs) extraction->ms_analysis data_analysis Correct for natural isotope abundance Calculate MIDs ms_analysis->data_analysis flux_calculation Use software (e.g., INCA, 13CFLUX2) to estimate metabolic fluxes data_analysis->flux_calculation

Caption: Experimental workflow for 13C MFA with this compound.

Metabolic Pathways Traced by this compound

The labeled atoms from this compound will be incorporated into various downstream metabolites, allowing for the tracing of several key metabolic pathways. The 13C atoms from the ribose moiety will trace the pentose phosphate pathway and glycolysis, while the 13C and 15N atoms from the adenine moiety will trace the de novo and salvage pathways of nucleotide synthesis.

metabolic_pathways ATP This compound ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis Ribose5P Ribose-5-Phosphate AMP->Ribose5P Ribose moiety Purine_Salvage Purine Salvage Pathway AMP->Purine_Salvage Adenine moiety PPP Pentose Phosphate Pathway (PPP) Ribose5P->PPP Nucleotide_Syn De Novo Nucleotide Synthesis Ribose5P->Nucleotide_Syn PRPP synthesis Glycolysis Glycolysis TCA TCA Cycle Glycolysis->TCA PPP->Glycolysis data_analysis_workflow cluster_raw_data 1. Raw Data Processing cluster_correction 2. Isotope Correction cluster_mid 3. MID Calculation cluster_model 4. Metabolic Modeling cluster_flux_est 5. Flux Estimation cluster_validation 6. Statistical Validation raw_data Extract ion chromatograms for metabolites of interest correction Correct for natural abundance of 13C, 15N, and other isotopes raw_data->correction mid_calc Calculate Mass Isotopomer Distributions (MIDs) correction->mid_calc model Construct a metabolic network model including atom transitions mid_calc->model flux_est Use software (e.g., INCA) to fit MIDs to the model and estimate fluxes model->flux_est validation Perform goodness-of-fit tests and calculate confidence intervals flux_est->validation

References

Application Note: Quenching and Extraction of Cellular Adenosine Triphosphate (ATP) for Quantitative Analysis by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its concentration is a critical indicator of cellular metabolic status, viability, and function. Accurate quantification of intracellular ATP is essential for a wide range of research areas, from basic metabolism studies to drug discovery and toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for metabolite quantification.[1] However, its accuracy is susceptible to variations in sample preparation and matrix effects, where co-eluting molecules from the sample can suppress or enhance the analyte's signal.[2][3]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[4][5] A SIL-IS, such as ATP-13C10,15N5, is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL-IS to the sample at the beginning of the extraction process, it experiences the same processing and matrix effects as the endogenous ATP. This allows for highly accurate and precise quantification by calculating the ratio of the endogenous analyte to the SIL-IS.

This application note provides a detailed protocol for the rapid quenching of cellular metabolism and efficient extraction of ATP from cultured cells for analysis by LC-MS/MS, utilizing this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle of this method is isotope dilution. A known quantity of the heavy-labeled ATP (this compound) is spiked into the biological sample. This "spiked" sample is then processed. During LC-MS/MS analysis, both the native (light) ATP and the labeled (heavy) ATP are detected. Any sample loss or ionization variability will affect both forms equally. Therefore, the ratio of the peak area of the native ATP to the peak area of the labeled internal standard remains constant, allowing for precise correction and accurate quantification of the endogenous ATP concentration.

G cluster_1 Analysis A Biological Sample (Unknown amount of endogenous ATP) D Quenching & Extraction A->D B Known amount of This compound (SIL-IS) B->D E LC-MS/MS Analysis D->E F Peak Area Ratio (Endogenous ATP / SIL-IS) E->F G Accurate Quantification F->G G start Cell Culture (6-well plate) media_removal Aspirate Culture Medium start->media_removal wash Quick Wash (2x with 1 mL ice-cold PBS) media_removal->wash quench Metabolism Quenching (Plunge plate in Liquid N2) wash->quench extraction Add 1 mL pre-chilled (-80°C) Extraction Solvent + SIL-IS quench->extraction scrape Scrape Cells (Keep on dry ice) extraction->scrape transfer Transfer Lysate to 1.5 mL microcentrifuge tube scrape->transfer vortex Vortex for 30s transfer->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to new tube/vial centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

References

Determining ATP Turnover Rates with ATP-13C10,15N5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes. The dynamic turnover of ATP—its synthesis and consumption—is a critical indicator of cellular metabolic activity and health. Dysregulation of ATP turnover is a hallmark of numerous diseases, including cancer and metabolic disorders, making it a key area of investigation in biomedical research and drug development.

This document provides detailed application notes and protocols for determining ATP turnover rates using the stable isotope-labeled compound ATP-13C10,15N5 . This heavy-labeled ATP analog contains ten carbon-13 (¹³C) atoms and five nitrogen-15 (¹⁵N) atoms, allowing for precise tracing of ATP metabolism within complex biological systems. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate between the labeled and unlabeled ATP pools, enabling the calculation of kinetic flux rates. This approach, known as metabolic flux analysis (MFA), offers a quantitative measure of the rates of ATP synthesis and consumption, providing invaluable insights into cellular bioenergetics.[1][2]

The use of stable isotopes like ¹³C and ¹⁵N is a powerful method for tracing metabolic pathways.[3][4] Unlike radioactive isotopes, stable isotopes are non-toxic and can be safely used in a variety of experimental models, from cell cultures to in vivo studies.[5] The fully labeled this compound serves as an ideal tracer for these studies.

Application Notes

The determination of ATP turnover rates using this compound has broad applications in:

  • Cancer Biology: Cancer cells exhibit altered metabolic pathways to support rapid proliferation. Measuring ATP turnover can elucidate the bioenergetic phenotype of tumors, identify metabolic vulnerabilities, and assess the efficacy of drugs targeting cancer metabolism. Studies have shown that aggressive cancer cells can have reduced ATP turnover rates despite high intracellular ATP levels, indicating a shift in energy metabolism.

  • Drug Development: Many therapeutic agents exert their effects by modulating cellular metabolism. Quantifying changes in ATP turnover in response to drug treatment provides a direct measure of target engagement and pharmacological effect. This can be crucial for dose-response studies and for understanding the mechanism of action of novel therapeutics.

  • Metabolic Disorders: Diseases such as diabetes and obesity are characterized by profound metabolic dysregulation. Tracing ATP metabolism can help to unravel the underlying pathophysiology and to identify new therapeutic targets.

  • Neuroscience: Neuronal activity is highly energy-dependent. Measuring ATP turnover in neural cells can provide insights into brain function, neurodegenerative diseases, and the effects of neurotropic drugs.

  • Cardiovascular Research: The heart has a very high energy demand. Isotope tracing of ATP metabolism can be used to study cardiac bioenergetics in health and disease, such as in ischemia-reperfusion injury.

Experimental Protocols

The following protocols provide a general framework for determining ATP turnover rates in cultured cells using this compound and LC-MS analysis. These protocols should be optimized for specific cell types and experimental conditions.

Protocol 1: Stable Isotope Labeling of Cultured Cells

Objective: To label the intracellular ATP pool with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Liquid nitrogen

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with a known concentration of this compound. The optimal concentration should be determined empirically but is typically in the low micromolar range to mimic physiological extracellular ATP concentrations without causing toxicity.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

  • Time-Course Experiment: Incubate the cells in the labeling medium for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the incorporation of the labeled ATP. The optimal time course will depend on the metabolic rate of the cell type.

  • Metabolite Extraction: At each time point:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Flash-freeze the lysate in liquid nitrogen and store at -80°C until LC-MS analysis.

Protocol 2: Sample Preparation and LC-MS Analysis

Objective: To extract and quantify labeled and unlabeled ATP from cell lysates using LC-MS.

Materials:

  • Cell lysates from Protocol 1

  • Centrifuge (refrigerated)

  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

  • Appropriate LC column for nucleotide separation (e.g., HILIC or reversed-phase C18)

  • Mobile phases (e.g., ammonium acetate in water and acetonitrile)

Procedure:

  • Lysate Processing:

    • Thaw the frozen cell lysates on ice.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract onto the LC-MS system.

    • Separate the nucleotides using an appropriate chromatographic method.

    • Detect and quantify the different isotopologues of ATP using the mass spectrometer. The mass-to-charge ratios (m/z) to monitor will be:

      • Unlabeled ATP (M+0): ~506 m/z (for the [M-H]⁻ ion)

      • Fully labeled this compound (M+15): ~521 m/z (for the [M-H]⁻ ion)

    • The specific m/z values should be confirmed based on the exact mass of the labeled compound and the ionization mode.

  • Data Analysis:

    • Integrate the peak areas for each ATP isotopologue at each time point.

    • Calculate the fractional enrichment of the labeled ATP at each time point.

    • Determine the ATP turnover rate by fitting the fractional enrichment data to a kinetic model (e.g., a one-compartment model with first-order kinetics).

Data Presentation

The quantitative data from ATP turnover experiments can be summarized in tables for clear comparison between different experimental conditions or cell types.

Table 1: ATP Concentrations and Turnover Rates in Breast Cancer Cell Lines

Cell LineATP Concentration (nmol/mg protein)γ-ATP Turnover Rate (nmol/min/mg protein)β-ATP Turnover Rate (nmol/min/mg protein)
MCF10A (Control)15.2 ± 1.55.8 ± 0.64.1 ± 0.4
MCF7 (Non-aggressive)22.5 ± 2.13.1 ± 0.32.2 ± 0.2
MDA-MB-231 (Aggressive)25.1 ± 2.52.5 ± 0.21.8 ± 0.1

Data adapted from a study using ¹⁸O labeling, which provides a comparable measure of ATP turnover dynamics. The principles of measurement and the observed trends are relevant to studies using this compound.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental workflows.

ATP_Turnover_Pathway cluster_synthesis ATP Synthesis cluster_hydrolysis ATP Hydrolysis Glycolysis Glycolysis ATP ATP Glycolysis->ATP generates Oxidative_Phosphorylation Oxidative Phosphorylation Oxidative_Phosphorylation->ATP generates Biosynthesis Biosynthesis ADP_Pi ADP + Pi Biosynthesis->ADP_Pi produces Active_Transport Active Transport Active_Transport->ADP_Pi produces Muscle_Contraction Muscle Contraction Muscle_Contraction->ADP_Pi produces ATP->Biosynthesis drives ATP->Active_Transport powers ATP->Muscle_Contraction enables ADP_Pi->Glycolysis recycled ADP_Pi->Oxidative_Phosphorylation recycled

Caption: ATP synthesis and hydrolysis cycle.

Experimental_Workflow start Start: Culture Cells labeling Label with this compound start->labeling extraction Quench and Extract Metabolites labeling->extraction Time course lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis turnover_rate Determine ATP Turnover Rate data_analysis->turnover_rate

Caption: Experimental workflow for ATP turnover analysis.

Conclusion

The use of this compound in conjunction with LC-MS-based metabolic flux analysis provides a powerful and precise method for quantifying ATP turnover rates. This approach offers significant advantages for researchers and drug development professionals seeking to understand the intricate details of cellular bioenergetics in both health and disease. The protocols and application notes provided herein serve as a comprehensive guide to implementing this advanced technique, paving the way for new discoveries in cellular metabolism and the development of novel therapeutic strategies.

References

Application Note and Protocol for Assessing Isotopic Steady State with ATP-¹³C₁₀,¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes. Adenosine triphosphate (ATP), the primary energy currency of the cell, is central to numerous cellular processes. The use of fully labeled ATP (ATP-¹³C₁₀,¹⁵N₅) allows for the precise tracking of its metabolic fate and the assessment of the rates of its synthesis and degradation. A critical prerequisite for many metabolic flux analyses is the confirmation that the intracellular pool of the metabolite of interest has reached an isotopic steady state, where the isotopic enrichment of the metabolite remains constant over time.[1][2][3] This document provides a detailed protocol for assessing the isotopic steady state of ATP in cultured mammalian cells using ATP-¹³C₁₀,¹⁵N₅, from experimental design and execution to data analysis and interpretation.

Core Principles

The fundamental principle of this protocol is to replace the endogenous, unlabeled ATP pool with exogenously supplied ATP-¹³C₁₀,¹⁵N₅. By monitoring the incorporation of the labeled isotopes into the intracellular ATP pool over time, researchers can determine the point at which the isotopic enrichment plateaus, signifying that an isotopic steady state has been achieved. This is achieved by culturing cells in a medium containing the labeled ATP and then harvesting the cells at various time points for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass isotopologue distribution (MID) of ATP is then determined to calculate the isotopic enrichment.

Experimental Protocols

Materials
  • Cell Line: A mammalian cell line of interest.

  • Cell Culture Medium: Base medium deficient in adenosine, appropriate for the chosen cell line.

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize competition from unlabeled metabolites present in standard FBS.

  • ATP-¹³C₁₀,¹⁵N₅: High isotopic purity (>98%).

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Metabolite Extraction Solution: 80% Methanol / 20% Water (v/v), pre-chilled to -80°C.

  • LC-MS/MS system: A triple quadrupole or high-resolution mass spectrometer coupled to a liquid chromatography system.

  • HILIC column: For separation of polar metabolites like ATP.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Seed cells and grow to desired confluency B Prepare labeling medium with ATP-¹³C₁₀,¹⁵N₅ A->B C Replace standard medium with labeling medium B->C D Incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) C->D E Rapidly quench metabolism on dry ice D->E F Wash cells with ice-cold PBS E->F G Extract metabolites with cold 80% methanol F->G H Centrifuge to pellet cell debris G->H I Collect supernatant containing metabolites H->I J Inject metabolite extract onto HILIC column I->J K Separate ATP from other metabolites J->K L Detect ATP isotopologues using MRM/SRM K->L M Integrate peak areas for each ATP isotopologue L->M N Calculate Mass Isotopologue Distribution (MID) M->N O Determine isotopic enrichment at each time point N->O P Plot isotopic enrichment vs. time to assess steady state O->P

Figure 1: Experimental workflow for assessing ATP isotopic steady state.
Detailed Methodologies

3.3.1. Cell Culture and Labeling

  • Cell Seeding: Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates) and grow them in their standard complete growth medium until they reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium (adenosine-free) with dialyzed FBS and the desired final concentration of ATP-¹³C₁₀,¹⁵N₅. A typical starting concentration to test is in the range of 10-100 µM.

  • Initiation of Labeling: At time zero (t=0), aspirate the standard growth medium from the cells and immediately wash once with pre-warmed PBS. Then, add the pre-warmed labeling medium to the cells.

  • Time-Course Incubation: Incubate the cells in the labeling medium for a series of time points. For nucleotides like ATP, a longer time course is generally required to reach isotopic steady state, so time points such as 0, 2, 4, 8, 12, and 24 hours are recommended.[4][5]

3.3.2. Metabolite Quenching and Extraction

  • Quenching: At each time point, rapidly quench metabolic activity by placing the culture vessel on a bed of dry ice.

  • Washing: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. It is crucial to perform this step quickly to minimize metabolic changes.

  • Extraction: Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a well of a 6-well plate). Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Pellet Debris: Vortex the cell lysate and then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. Store the samples at -80°C until LC-MS/MS analysis.

3.3.3. LC-MS/MS Analysis

  • Chromatographic Separation: Separate ATP from other polar metabolites using a HILIC column. A typical mobile phase system consists of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect and quantify the different isotopologues of ATP.

    • Table 1: Suggested MRM Transitions for ATP Isotopologues

      Analyte Precursor Ion (m/z) Product Ion (m/z)
      ATP (Unlabeled) 506.0 159.0 (adenine)

      | ATP-¹³C₁₀,¹⁵N₅ (M+15) | 521.0 | 174.0 (labeled adenine) |

    Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is recommended to optimize the MRM transitions for your specific instrument.

Data Analysis and Presentation

Calculation of Mass Isotopologue Distribution (MID)

The raw data from the LC-MS/MS analysis will be in the form of peak areas for each ATP isotopologue at each time point. The Mass Isotopologue Distribution (MID) is calculated as the fractional abundance of each isotopologue.

Formula: Fractional Abundance (M+i) = (Peak Area of M+i) / (Sum of Peak Areas of all Isotopologues)

Where 'i' is the number of labeled atoms (from 0 to 15 for ATP-¹³C₁₀,¹⁵N₅).

Calculation of Isotopic Enrichment

The overall isotopic enrichment of the ATP pool at each time point is calculated as the weighted average of the fractional abundances of the labeled isotopologues.

Formula: Isotopic Enrichment (%) = Σ [Fractional Abundance (M+i) * i] / (Total number of labeled positions) * 100

For ATP-¹³C₁₀,¹⁵N₅, the total number of labeled positions is 15.

Assessment of Isotopic Steady State

To determine if isotopic steady state has been reached, plot the calculated isotopic enrichment (%) against time (hours). Isotopic steady state is considered to be achieved when the isotopic enrichment reaches a plateau, meaning there is no statistically significant change in enrichment over the last few time points of the experiment. This can be assessed by performing a statistical test (e.g., t-test or ANOVA) on the enrichment values of the later time points.

Data Presentation

Summarize the quantitative data in clearly structured tables for easy comparison.

  • Table 2: Mass Isotopologue Distribution of ATP over Time

    Time (hours) M+0 M+1 ... M+15
    0
    2
    4
    8
    12

    | 24 | | | | |

  • Table 3: Isotopic Enrichment of ATP over Time

    Time (hours) Isotopic Enrichment (%) Standard Deviation
    0
    2
    4
    8
    12

    | 24 | | |

Visualization of ATP Metabolism

The following diagram illustrates the central role of ATP in cellular metabolism, highlighting its synthesis through glycolysis and oxidative phosphorylation, and its degradation to fuel various cellular processes.

ATP_Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP synthesis OxPhos Oxidative Phosphorylation OxPhos->ATP synthesis Cellular_Processes Cellular Processes (e.g., muscle contraction, active transport, biosynthesis) ADP ADP + Pi Cellular_Processes->ADP regeneration Glucose Glucose Glucose->Glycolysis Pyruvate->OxPhos ADP->Glycolysis substrate ADP->OxPhos substrate ATP->Cellular_Processes energy utilization Degradation_Products AMP, Adenosine ATP->Degradation_Products degradation Degradation_Products->ADP salvage pathway

Figure 2: Key pathways of ATP synthesis and degradation.

Conclusion

This application note and protocol provide a comprehensive guide for researchers to design, execute, and analyze experiments to assess the isotopic steady state of ATP using ATP-¹³C₁₀,¹⁵N₅. By following these detailed methodologies, scientists can confidently determine the appropriate labeling time required for their specific experimental system, ensuring the accuracy and reliability of subsequent metabolic flux analyses. The provided diagrams and tables offer a clear framework for visualizing the experimental workflow and presenting the quantitative data in a structured and easily interpretable manner.

References

Application Notes and Protocols for ATP-13C10,15N5 Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using fully labeled ATP ([U-13C10, 15N5]-Adenosine-5'-triphosphate) is a powerful technique to quantitatively trace the fate of the adenosine moiety in cellular metabolism. This approach allows for the precise measurement of ATP incorporation into nucleic acids (DNA and RNA), its role in signaling pathways, and its degradation and salvage pathways. These application notes provide a comprehensive workflow, from experimental design to data analysis and interpretation, for conducting ATP-13C10,15N5 tracing studies.

Core Concepts

The central principle of this technique is to introduce ATP with all ten carbon atoms as 13C and all five nitrogen atoms as 15N into a biological system. The heavy isotopes act as a tracer, allowing for the differentiation of exogenously supplied ATP and its metabolic products from the endogenous, unlabeled pools. High-resolution mass spectrometry is employed to detect and quantify the mass shift in ATP and its downstream metabolites, providing a dynamic view of ATP metabolism.

Experimental Workflow Overview

A typical workflow for an this compound tracing study involves several key stages, from cell culture and labeling to mass spectrometry and data analysis.

G cluster_exp Experimental Phase cluster_analytics Analytical Phase A Cell Culture & Seeding B [U-13C10, 15N5]-ATP Labeling A->B Introduce labeled ATP C Metabolism Quenching B->C Stop metabolic activity D Metabolite Extraction C->D Isolate metabolites E LC-MS/MS Analysis D->E Separate & Detect Isotopologues F Data Processing E->F Peak Picking & Integration G Data Analysis & Interpretation F->G Flux Analysis & Pathway Mapping

Caption: High-level experimental and analytical workflow for this compound tracing.

I. Experimental Protocols

Protocol 1: Cell Culture and Labeling with [U-13C10, 15N5]-ATP

This protocol is designed for adherent mammalian cells. It can be adapted for suspension cultures with minor modifications.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • [U-13C10, 15N5]-ATP (ensure high purity)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO2).

  • Preparation of Labeling Medium: Prepare fresh complete culture medium. Just before the experiment, dissolve the [U-13C10, 15N5]-ATP in the medium to the desired final concentration (typically in the low micromolar range, but should be optimized for the specific cell type and experimental question).

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS.

    • Add the prepared labeling medium containing [U-13C10, 15N5]-ATP to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are highly recommended to capture dynamic changes.[1]

Protocol 2: Metabolism Quenching and Metabolite Extraction

Rapidly halting enzymatic activity is critical for accurately capturing the metabolic state of the cells.[2]

Materials:

  • Cold ( -80°C) 80% Methanol / 20% Water solution

  • Liquid nitrogen[3]

  • Cell scraper

  • Centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Quenching:

    • At the end of the labeling period, immediately aspirate the labeling medium.

    • Place the culture dish on a bed of dry ice or a pre-chilled metal block.

    • Quickly wash the cells with ice-cold PBS to remove any remaining extracellular labeled ATP.

    • Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.[4] Alternatively, for even faster quenching, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate before adding the cold methanol.[5]

  • Extraction:

    • Using a cell scraper, scrape the frozen cells in the cold methanol solution.

    • Transfer the cell lysate/methanol mixture to a pre-chilled centrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried metabolite pellet at -80°C until LC-MS analysis.

II. Data Acquisition and Processing

LC-MS/MS Analysis

The analysis of ATP and its isotopologues is typically performed using liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-MS/MS).

Protocol 3: LC-MS/MS for ATP Isotopologue Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF)

LC Method (Example):

  • Column: A reversed-phase ion-pairing column or a HILIC column suitable for polar analytes.

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water, pH 9.9)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from a high aqueous content to a high organic content to elute polar metabolites.

  • Flow Rate: Optimized for the column dimensions (e.g., 200-400 µL/min).

  • Injection Volume: 5-10 µL of reconstituted sample.

MS Method:

  • Ionization Mode: Negative electrospray ionization (ESI-) is typically used for ATP.

  • Scan Mode: Full scan MS to detect all isotopologues, followed by data-dependent MS/MS (ddMS2) or parallel reaction monitoring (PRM) for confirmation of identity.

  • Mass Range: Scan a range that includes the masses of all expected ATP isotopologues (e.g., m/z 500-530).

  • Resolution: High resolution (>70,000) is crucial to separate 13C and 15N labeled species from other co-eluting compounds and to resolve their isotopic fine structure.

Key ATP Isotopologues to Monitor:

IsotopologueDescriptionMonoisotopic Mass (m/z) [M-H]-
M+0Unlabeled ATP505.9957
M+15Fully Labeled [U-13C10, 15N5]-ATP521.0461

Note: The exact m/z values should be calculated based on the precise mass of the isotopes.

Data Processing Workflow

G A Raw LC-MS Data (.raw, .mzML) B Peak Picking & Feature Detection A->B C Retention Time Alignment B->C D Isotopologue Extraction C->D E Natural Abundance Correction D->E F Quantification of Isotopologue Abundance E->F

Caption: Bioinformatic workflow for processing raw LC-MS data from tracing studies.

Software Tools:

  • Vendor-specific software: (e.g., Agilent MassHunter, Thermo Xcalibur) for initial data acquisition and processing.

  • Open-source platforms:

    • XCMS: For peak detection, retention time correction, and alignment.

    • MetaboAnalyst: A web-based tool for statistical analysis and pathway visualization.

    • INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based tool for metabolic flux analysis.

  • Commercial Software:

    • Agilent MassHunter VistaFlux: For qualitative flux analysis and pathway visualization.

III. Data Presentation and Interpretation

Quantitative Data Summary

The primary output of the data processing is the fractional enrichment of the labeled species over time. This data should be presented in clear, structured tables.

Table 1: Fractional Enrichment of ATP Isotopologues

Time (minutes)% Unlabeled ATP (M+0)% Labeled ATP (M+15)Total ATP Pool (Relative Abundance)
0100.0 ± 0.00.0 ± 0.01.00 ± 0.05
585.2 ± 2.114.8 ± 2.11.02 ± 0.06
1560.5 ± 3.539.5 ± 3.50.98 ± 0.04
3042.1 ± 2.857.9 ± 2.81.05 ± 0.07
6025.7 ± 1.974.3 ± 1.90.99 ± 0.05

Data are presented as mean ± standard deviation for n=3 biological replicates.

Table 2: Fractional Enrichment of a Downstream Metabolite (e.g., ADP)

Time (minutes)% Unlabeled ADP (M+0)% Labeled ADP (M+15)
0100.0 ± 0.00.0 ± 0.0
592.3 ± 1.87.7 ± 1.8
1575.4 ± 4.124.6 ± 4.1
3058.9 ± 3.241.1 ± 3.2
6038.6 ± 2.561.4 ± 2.5

Data are presented as mean ± standard deviation for n=3 biological replicates.

Signaling Pathway Visualization

ATP is a key molecule in purinergic signaling. Tracing studies can elucidate the contribution of extracellular ATP to these pathways.

PurinergicSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP_ext ATP (13C10, 15N5) ADP_ext ADP (13C10, 15N5) ATP_ext->ADP_ext CD39 P2X P2X Receptors ATP_ext->P2X P2Y P2Y Receptors ATP_ext->P2Y AMP_ext AMP (13C10, 15N5) ADP_ext->AMP_ext CD39 Ado_ext Adenosine (13C10, 15N5) AMP_ext->Ado_ext CD73 P1 P1 Receptors Ado_ext->P1 Ca_ion Ca2+ Influx P2X->Ca_ion cAMP cAMP Modulation P2Y->cAMP CD39 CD39 CD73 CD73 P1->cAMP Signaling Downstream Signaling Ca_ion->Signaling cAMP->Signaling

Caption: Purinergic signaling pathway showing the fate of extracellular ATP.

Conclusion

This compound tracing is a robust method for dissecting the complex roles of ATP in cellular metabolism and signaling. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can obtain high-quality, quantitative data to advance their understanding of ATP biology in health and disease. Careful experimental design, particularly in the selection of labeling times and analytical methods, is paramount for successful outcomes.

References

Quantification of ATP Synthesis Using 13C-Labeled Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes. The ability to accurately quantify the rates of ATP synthesis via different metabolic pathways is crucial for understanding cellular bioenergetics in both normal physiology and disease states, such as cancer and metabolic disorders. The use of stable isotope-labeled precursors, particularly 13C-glucose and 13C-glutamine, coupled with mass spectrometry-based analysis, provides a powerful methodology to trace the metabolic fate of these substrates and quantify their contribution to ATP production. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), offers a dynamic view of cellular metabolism that is unattainable with static metabolite measurements.

These application notes provide detailed protocols for quantifying ATP synthesis using 13C-labeled precursors in mammalian cells. The included methodologies cover cell culture and labeling, metabolite extraction, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, representative quantitative data are presented to facilitate comparison, and key experimental workflows and metabolic pathways are visualized to aid in comprehension.

Data Presentation: Quantitative Analysis of ATP Production Fluxes

The following tables summarize quantitative data on ATP production from glycolysis and the TCA cycle, derived from 13C-metabolic flux analysis in various cell lines and conditions. These data illustrate the metabolic heterogeneity among different cell types and the impact of genetic or environmental perturbations on cellular bioenergetics.

Table 1: Comparison of ATP Production Fluxes in Different Cell Lines

Cell LinePrecursorGlycolytic ATP Flux (nmol/106 cells/h)TCA Cycle ATP Flux (nmol/106 cells/h)Total ATP Production Flux (nmol/106 cells/h)Reference
HEK293 (Parental)[U-13C]glucose150.3423.5573.8[1][2]
HEK293 (FH-diminished)[U-13C]glucose63.6179.4243.0[1][2]
Industrial Yeast (Sake)[1-13C]glucoseHighHigh~2-3x Laboratory Strain[3]
Industrial Yeast (Bread)[1-13C]glucoseHighHigh~2-3x Laboratory Strain

Table 2: Effect of Drug Treatment on ATP Production Fluxes in Endothelial Cells

Cell LineTreatmentPrecursorChange in Glycolytic 13C EnrichmentChange in TCA Cycle 13C EnrichmentReference
HUVECFidarestat[U-13C]glucose~10% decrease in pyruvate~3-7% decrease in TCA intermediates
HUVECAzaserine[U-13C]glucose~5% decrease in pyruvate~4-15% decrease in TCA intermediates

Experimental Protocols

This section provides detailed step-by-step protocols for the key experiments involved in quantifying ATP synthesis using 13C-labeled precursors.

Protocol 1: Cell Culture and 13C Labeling

Objective: To label cellular metabolites with a 13C-labeled precursor (e.g., glucose or glutamine) to achieve isotopic steady state.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • 13C-labeled precursor (e.g., [U-13C6]glucose, [U-13C5]glutamine)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a density that will result in ~80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in complete growth medium.

  • Media Preparation: Prepare the 13C-labeling medium by supplementing glucose- and glutamine-free medium with the desired concentration of the 13C-labeled precursor and other essential nutrients. For example, for [U-13C6]glucose labeling, replace the standard glucose with [U-13C6]glucose. Supplement with dFBS to the desired final concentration (typically 10%).

  • Media Exchange: Aspirate the standard growth medium from the cells.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.

  • Labeling: Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Return the cells to the incubator and culture for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell line and the metabolic pathway of interest (typically 6-24 hours). It is recommended to perform a time-course experiment to determine the optimal labeling time for your specific system.

Protocol 2: Metabolism Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity and efficiently extract intracellular metabolites for subsequent analysis.

Materials:

  • Quenching solution: 80% Methanol (-80°C)

  • Extraction solution: 80% Methanol (-80°C)

  • Cell scraper

  • Dry ice or liquid nitrogen

  • Centrifuge capable of reaching -9°C and 1,000 x g

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Aspirate the 13C-labeling medium from the culture plate.

    • Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolism.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Cell Lysis and Collection:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the tube vigorously for 30 seconds.

    • Incubate at -20°C for at least 1 hour to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean microcentrifuge tube.

  • Storage:

    • Store the metabolite extracts at -80°C until analysis. It is recommended to analyze the samples within 24 hours of extraction.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled ATP

Objective: To separate and quantify the different isotopologues of ATP and related metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: 10 mM ammonium acetate and 0.3% ammonia in water

  • Mobile Phase B: 10 mM ammonium acetate and 0.3% ammonia in 90% acetonitrile

  • 13C-labeled internal standards (optional but recommended for absolute quantification)

Procedure:

  • Sample Preparation:

    • Thaw the metabolite extracts on ice.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet any remaining debris.

    • Transfer the supernatant to an autosampler vial.

  • LC Separation:

    • Inject the sample onto the HILIC column.

    • Separate the metabolites using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of B, gradually decreasing to elute the polar metabolites.

  • MS/MS Detection:

    • Analyze the eluting metabolites using the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify ATP and its isotopologues. The precursor ion (Q1) will be the m/z of the specific ATP isotopologue, and the product ion (Q3) will be a characteristic fragment (e.g., the loss of a phosphate group).

Table 3: Example MRM Transitions for ATP Isotopologues (from [U-13C10]Adenosine)

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
ATP (M+0)506.0408.0
ATP (M+10)516.0418.0
ADP (M+0)426.0328.0
ADP (M+10)436.0338.0

Note: These are theoretical m/z values and may need to be optimized on your specific instrument.

Mandatory Visualization

The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and metabolic pathways involved in the quantification of ATP synthesis using 13C-labeled precursors.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Seeding Cell Seeding Media Exchange Media Exchange Cell Seeding->Media Exchange 13C Labeling 13C Labeling Media Exchange->13C Labeling Incubation Incubation 13C Labeling->Incubation Metabolism Quenching Metabolism Quenching Incubation->Metabolism Quenching Metabolite Extraction Metabolite Extraction Metabolism Quenching->Metabolite Extraction Sample Cleanup Sample Cleanup Metabolite Extraction->Sample Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Sample Cleanup->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation ATP Synthesis Quantification ATP Synthesis Quantification Flux Calculation->ATP Synthesis Quantification Glycolysis_TCA_ATP cluster_glycolysis Glycolysis cluster_tca TCA Cycle 13C-Glucose 13C-Glucose G6P G6P 13C-Glucose->G6P F6P F6P G6P->F6P F1,6BP F1,6BP F6P->F1,6BP G3P G3P F1,6BP->G3P 1,3BPG 1,3BPG G3P->1,3BPG 3PG 3PG 1,3BPG->3PG ATP_glyc1 ATP 1,3BPG->ATP_glyc1 + ATP PEP PEP 3PG->PEP Pyruvate Pyruvate PEP->Pyruvate ATP_glyc2 ATP PEP->ATP_glyc2 + ATP Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate ATP_tca ATP Succinyl-CoA->ATP_tca + ATP/GTP Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine_Metabolism_ATP cluster_glutaminolysis Glutaminolysis & TCA Cycle 13C-Glutamine 13C-Glutamine Glutamate Glutamate 13C-Glutamine->Glutamate alpha-KG alpha-KG Glutamate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate ATP_tca ATP Succinyl-CoA->ATP_tca + ATP/GTP Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate

References

Troubleshooting & Optimization

Technical Support Center: Minimizing ATP Degradation in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for metabolomics sample preparation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing ATP degradation during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity of your energetic metabolite measurements.

Troubleshooting Guides

This section addresses specific issues that can lead to ATP degradation during sample preparation.

Issue 1: Low or undetectable ATP levels in the final extract.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Inefficient Quenching Metabolic enzymes remained active after cell/tissue harvesting, leading to rapid ATP hydrolysis. The turnover rate for ATP can be on the order of seconds[1][2].1. Immediate Quenching: Quench samples immediately after harvesting. For adherent cells, aspirate the media and add quenching solution directly to the plate[2]. For suspension cells, use a rapid filtration method to separate cells from the media before quenching[3]. 2. Optimal Quenching Method: Use a validated quenching method known to effectively preserve ATP, such as snap-freezing in liquid nitrogen or using ice-cold solvents like 60-80% methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1M formic acid[4].
Suboptimal Extraction The chosen extraction solvent and protocol may not efficiently lyse the cells/tissue or solubilize ATP.1. Use Appropriate Solvents: For phosphorylated compounds like ATP, acidic solvent mixtures such as 40:40:20 acetonitrile:methanol:water with 0.1M formic acid have shown superior yields. 2. Ensure Complete Lysis: Incorporate mechanical disruption (e.g., bead beating, sonication) after adding the extraction solvent, especially for tissues or robust cell types.
ATP Degradation Post-Extraction ATP can degrade in the extract if not handled properly, especially if residual enzymatic activity persists or if the sample is not kept at a low temperature.1. Maintain Low Temperatures: Keep extracts on dry ice or at -80°C throughout the process. 2. Enzyme Denaturation: Ensure the extraction solvent contains a sufficient concentration of organic solvent (e.g., >60% methanol) to denature proteins. The addition of an acid like formic acid can also aid in this process.
Cell Washing Issues Washing steps, if not performed rapidly and with an appropriate buffer, can cause cell stress and ATP loss through leakage.1. Minimize Wash Time: Perform washing steps as quickly as possible. 2. Use Isotonic, Cold Buffers: Wash with an ice-cold isotonic solution like phosphate-buffered saline (PBS) to maintain cell membrane integrity.

Troubleshooting Workflow for Low ATP Recovery

Troubleshooting Low ATP start Low ATP Detected q1 Was quenching immediate (< 1 minute)? start->q1 s1 Implement faster harvesting/quenching protocol. q1->s1 No q2 Was the quenching method validated for ATP? q1->q2 Yes end_node Re-analyze Samples s1->end_node s2 Switch to Liquid Nitrogen or validated cold solvent method. q2->s2 No q3 Was the extraction solvent appropriate for ATP? q2->q3 Yes s2->end_node s3 Use acidic acetonitrile/ methanol/water mixture. q3->s3 No q4 Were samples kept consistently at low temperature? q3->q4 Yes s3->end_node s4 Maintain samples on dry ice or at -80°C. q4->s4 No q4->end_node Yes s4->end_node

Troubleshooting workflow for low ATP recovery.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical step for preserving ATP during sample preparation?

A1: The most critical step is the rapid and effective quenching of metabolic activity immediately upon sample collection. ATP has a very high turnover rate and can be degraded within seconds if enzymatic activity is not halted.

Q2: What is "metabolite leakage" and how can I prevent it?

A2: Metabolite leakage refers to the loss of intracellular metabolites, including ATP, into the surrounding medium or washing solution. This is often caused by damage to the cell membrane during harvesting or quenching. To prevent leakage, it is recommended to use ice-cold isotonic washing solutions like PBS and to choose a quenching method that maintains membrane integrity as much as possible. For instance, some studies have shown that quenching with 60% methanol can cause more leakage than quenching with cold isotonic saline or pure methanol at -40°C.

Q3: What is the "energy charge" and why is it a useful metric?

A3: The adenylate energy charge (EC) is a measure of the energetic state of the cell and is calculated using the concentrations of ATP, ADP, and AMP with the following formula: EC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]). A high EC value (typically >0.8) indicates that the cell's energy-producing pathways are keeping up with energy demand and that the sample preparation method has successfully preserved the in vivo energetic state. A low EC suggests ATP degradation during sample preparation. Comparing the EC of different quenching methods can help determine the most effective protocol.

Q4: Should I wash my cells before quenching?

A4: Washing can be a double-edged sword. It is often necessary to remove extracellular metabolites from the culture medium that could interfere with the analysis of the intracellular metabolome. However, the washing step itself can induce metabolic changes and cause metabolite leakage if not performed correctly. If washing is necessary, it should be done very quickly with an ice-cold isotonic buffer.

Q5: How does the addition of formic acid to the extraction solvent help in preserving ATP?

A5: Formic acid in the extraction solvent helps to denature proteins, including ATP-degrading enzymes, more effectively. This acidic environment can also improve the extraction efficiency and stability of phosphorylated metabolites like ATP. However, it is important to neutralize the acid after extraction to prevent acid-catalyzed degradation of other metabolites during storage or analysis.

Data Presentation

Table 1: Comparison of Quenching Methods on ATP Preservation

This table summarizes the effectiveness of different quenching methods based on reported energy charge and ATP leakage.

Quenching MethodOrganism/Cell TypeEnergy Charge (EC)ATP Leakage (%)Reference
Fast Filtration & Liquid N₂CHO Cells0.94Not Reported
Cold PBS (0.5°C)CHO Cells0.90Not Reported
Cold 60% Methanol with AMBIC (-20°C)CHO Cells0.82Not Reported
60% MethanolLactobacillus plantarum-26.7
60% Methanol + 70 mM HEPESLactobacillus plantarumHigh<10
60% Methanol + 0.85% Ammonium CarbonateLactobacillus plantarumHigh<10
80% Methanol/WaterLactobacillus bulgaricus-Lower than 60% Methanol
40% Aqueous Methanol (-25°C)Penicillium chrysogenum-Minimal (Average recovery 95.7%)

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Rapid Liquid Nitrogen Quenching for Adherent Cells

This protocol is adapted from a method designed for rapid quenching to preserve the cellular metabolome.

Materials:

  • Cell culture dishes with adherent cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Liquid Nitrogen (LN₂)

  • Pre-chilled cell scraper

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Remove the cell culture dish from the incubator.

  • Quickly aspirate the culture medium.

  • Immediately wash the cells twice with 5 mL of ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Immediately place the dish on a level surface and carefully pour liquid nitrogen directly onto the cells to cover the entire surface.

  • Allow the liquid nitrogen to evaporate completely.

  • Place the dish on dry ice.

  • Add a pre-chilled extraction solvent (e.g., 1 mL of -80°C 80% methanol) to the dish.

  • Use a pre-chilled cell scraper to scrape the cells into the extraction solvent.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Proceed with metabolite extraction or store at -80°C.

Workflow for Liquid Nitrogen Quenching

Liquid Nitrogen Quenching Workflow A Aspirate Medium B Wash with Ice-Cold PBS (2x) A->B C Add Liquid Nitrogen B->C D Evaporate LN₂ C->D E Add Cold Extraction Solvent D->E F Scrape Cells E->F G Collect Lysate F->G

Workflow for rapid liquid nitrogen quenching.
Protocol 2: Cold Solvent Quenching and Extraction for Suspension Cells

This protocol is a general method for quenching and extracting metabolites from suspension cell cultures.

Materials:

  • Suspension cell culture

  • Quenching/Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1M formic acid, pre-chilled to -20°C.

  • Ammonium bicarbonate (15% w/v)

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Rapidly transfer a known volume of cell suspension into a tube containing 5 volumes of the pre-chilled quenching/extraction solvent.

  • Vortex for 10 seconds.

  • Place on ice for 2 minutes.

  • Add a sufficient volume of 15% ammonium bicarbonate to neutralize the formic acid.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • The supernatant can be analyzed directly or dried down and reconstituted in a suitable solvent for analysis.

Signaling Pathway of ATP Degradation

ATP Degradation Pathway ATP ATP ADP ADP ATP->ADP ATPase/Kinase Activity AMP AMP ADP->AMP Adenylate Kinase Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase

Simplified pathway of enzymatic ATP degradation.

References

Technical Support Center: Correcting for Natural Isotope Abundance in ATP-¹³C₁₀,¹⁵N₅ Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when correcting for natural isotope abundance in mass spectrometry data, with a specific focus on experiments using ATP-¹³C₁₀,¹⁵N₅.

Frequently Asked Questions (FAQs)

Q1: What is natural isotope abundance, and why is it necessary to correct for it in my mass spectrometry data?

A1: Natural isotope abundance refers to the fact that many elements exist in nature as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons and, therefore, different masses. For example, carbon is predominantly ¹²C, but a small fraction (about 1.1%) is ¹³C.[1][2] When analyzing a molecule like ATP using mass spectrometry, the instrument detects a distribution of masses corresponding to molecules containing different combinations of these naturally occurring heavy isotopes. This natural isotopic distribution can overlap with and distort the signal from your intentionally labeled ATP-¹³C₁₀,¹⁵N₅ tracer.[3][4][5] Correction is crucial to remove this background "noise" and accurately determine the true level of isotopic enrichment from your experiment.

Q2: I am using fully labeled ATP-¹³C₁₀,¹⁵N₅. Do I still need to perform a natural abundance correction?

A2: Yes, even with fully labeled compounds, a correction is necessary for several reasons:

  • Purity of the Labeled Standard: The ATP-¹³C₁₀,¹⁵N₅ standard itself may not be 100% pure and could contain a small fraction of unlabeled or partially labeled molecules.

  • Contribution from Other Elements: Other elements within the ATP molecule (e.g., oxygen, hydrogen, phosphorus) and any derivatization agents used also have naturally occurring isotopes that contribute to the measured mass spectrum.

  • Accurate Quantification: To accurately quantify the incorporation of the labeled ATP into biological systems, you must be able to distinguish between the signal from the tracer and the natural isotopic background of the analyte.

Q3: What are the potential consequences of failing to correct for natural isotope abundance?

Q4: What software tools are available to perform natural isotope abundance correction?

A4: Several software tools are available, each with its own set of features and capabilities. The choice of software often depends on the complexity of your experiment (e.g., single vs. dual tracer), the type of mass spectrometry data (MS vs. MS/MS), and your preferred programming environment. Some commonly used tools include:

  • IsoCor: A user-friendly tool that can correct for naturally occurring isotopes for any element and tracer. It has both a graphical and command-line interface.

  • IsoCorrectoR: An R-based package that can correct MS and MS/MS data and is suitable for multiple-tracer experiments.

  • AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments, such as those using ¹³C and ¹⁵N.

  • ICT (Isotope Correction Toolbox): A Perl-based command-line tool that is particularly useful for correcting tandem mass spectrometry (MS/MS) data.

  • Corna: A Python package that provides a unified workflow for correcting data from various experimental setups.

  • PICor: A Python-based tool developed for correcting both metabolomics and proteomics data from complex isotope labeling experiments.

Troubleshooting Guide

Problem 1: My corrected data shows negative enrichment values.

  • Possible Cause: This is a common issue that can arise from several sources, including incorrect background subtraction, issues with the unlabeled control measurement, or mathematical artifacts from the correction algorithm, especially at low enrichment levels.

  • Troubleshooting Steps:

    • Verify Unlabeled Control: Ensure that the unlabeled control sample was prepared and analyzed under identical conditions as your labeled samples. Any variations can lead to improper correction.

    • Check Blank Injections: Analyze blank injections to assess background noise and potential carryover from previous runs.

    • Review Correction Parameters: Double-check all input parameters in your correction software, including the correct chemical formula for the analyte (including any derivatives) and the natural abundance values.

    • Consider a Different Algorithm: Some correction algorithms may perform better than others with low-level enrichment data. Trying a different software package or algorithm may resolve the issue.

Problem 2: The isotopic distribution in my corrected data does not match theoretical expectations.

  • Possible Cause: Discrepancies between your corrected data and theoretical distributions can indicate incomplete labeling, metabolic scrambling of the label, or issues with the mass spectrometer's resolution and calibration.

  • Troubleshooting Steps:

    • Confirm Label Incorporation: Verify the isotopic purity of your ATP-¹³C₁₀,¹⁵N₅ standard.

    • Evaluate Metabolic Pathways: Consider whether the labeled atoms could have been metabolically rearranged, leading to a different labeling pattern than expected.

    • Check Mass Spectrometer Performance: Ensure your mass spectrometer is properly calibrated and that the resolution is sufficient to distinguish between the isotopologues of interest. For dual-labeling experiments with ¹³C and ¹⁵N, high resolution is often necessary.

    • Review Fragmentation (for MS/MS): If you are using tandem MS, ensure that the fragmentation pattern is well-characterized and that the correction algorithm properly accounts for the elemental composition of the fragment ions.

Problem 3: I am unsure of the correct chemical formula to use for the correction, especially after derivatization.

  • Possible Cause: The correction algorithm relies on the precise elemental composition of the ion being analyzed. Forgetting to include atoms added during derivatization is a common mistake.

  • Troubleshooting Steps:

    • Determine the Exact Formula of the Analyzed Ion: Carefully determine the chemical formula of the final product that is being detected by the mass spectrometer. This includes the original molecule, any atoms added or removed during sample preparation (e.g., through derivatization), and the charge state of the ion.

    • Consult Software Documentation: Most correction software documentation provides clear instructions on how to input the chemical formula, including how to account for derivatization agents.

Quantitative Data Summary

For accurate correction, it is essential to use the correct natural abundances of the elements present in your analyte.

Table 1: Natural Abundance of Relevant Isotopes

ElementIsotopeRelative Abundance (%)
Carbon¹²C98.93
¹³C1.07
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Hydrogen¹H99.9885
²H0.0115
Phosphorus³¹P100

Data sourced from IUPAC reports and are subject to slight variations.

Experimental Protocols

Protocol 1: General Workflow for Natural Isotope Abundance Correction

This protocol outlines the key steps for performing a natural abundance correction on mass spectrometry data from a stable isotope labeling experiment.

  • Sample Preparation and Analysis:

    • Prepare both unlabeled (natural abundance) and labeled biological samples.

    • Extract the metabolite of interest (e.g., ATP).

    • If necessary, perform derivatization to improve chromatographic separation or ionization efficiency.

    • Analyze the samples using mass spectrometry (e.g., LC-MS, GC-MS). Acquire data in a way that captures the full isotopic distribution of the analyte.

  • Data Extraction:

    • Identify the chromatographic peak corresponding to your analyte.

    • Extract the mass spectral data for this peak, which will consist of the intensities for each mass isotopologue (M+0, M+1, M+2, etc.).

  • Correction Using Software (e.g., IsoCor):

    • Input Data: Provide the software with the measured mass isotopologue distribution for both your unlabeled control and your labeled samples.

    • Define Molecular Formula: Enter the precise chemical formula of the analyte ion being measured, making sure to account for any derivatization agents.

    • Specify Tracer Isotope(s): Define the isotopic tracer(s) used in your experiment (e.g., ¹³C and ¹⁵N).

    • Set Tracer Purity: If known, input the isotopic purity of your labeled standard (e.g., ATP-¹³C₁₀,¹⁵N₅).

    • Run Correction: Execute the correction algorithm. The software will use the information provided to subtract the contribution of naturally occurring isotopes from your measured data.

    • Output: The software will generate the corrected isotopologue distribution, which represents the true enrichment from your tracer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing start Biological System (Cells/Tissue) labeling Incubate with ATP-¹³C₁₀,¹⁵N₅ start->labeling extraction Metabolite Extraction labeling->extraction derivatization Derivatization (Optional) extraction->derivatization lcms LC-MS Analysis derivatization->lcms raw_data Raw MS Data (Isotopologue Intensities) lcms->raw_data correction Natural Abundance Correction Software raw_data->correction corrected_data Corrected Data (True Enrichment) correction->corrected_data

Caption: Experimental workflow for stable isotope labeling and data correction.

logical_relationship cluster_inputs Required Inputs for Correction Software cluster_process Correction Process cluster_outputs Outputs rawData Raw Mass Spectra (Labeled Sample) correctionAlgorithm Correction Algorithm rawData->correctionAlgorithm unlabeledData Unlabeled Control Spectra unlabeledData->correctionAlgorithm chemFormula Chemical Formula of Analyte chemFormula->correctionAlgorithm tracerInfo Tracer Information (e.g., ¹³C, ¹⁵N, Purity) tracerInfo->correctionAlgorithm correctedDistribution Corrected Isotopologue Distribution correctionAlgorithm->correctedDistribution meanEnrichment Mean Isotopic Enrichment correctionAlgorithm->meanEnrichment

Caption: Logical inputs and outputs of the natural abundance correction process.

References

Technical Support Center: Resolving Co-eluting Peaks with 13C-Labeled ATP in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and detailed methodologies for researchers, scientists, and drug development professionals facing challenges with co-eluting peaks of ATP and its 13C-labeled internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my unlabeled ATP and 13C-labeled ATP peaks co-eluting?

A1: Complete co-elution of an analyte and its stable isotope-labeled (SIL) internal standard, like 13C-labeled ATP, is often the goal for accurate quantification, as it ensures both experience identical matrix effects.[1] However, if you are trying to resolve them for method development or specific analytical reasons, their near-identical physicochemical properties make separation challenging. Factors contributing to a lack of separation include:

  • Insufficient Chromatographic Selectivity: The column and mobile phase conditions are not adequate to differentiate the subtle differences between the two molecules.

  • High System Dead Volume: Excessive volume in tubing and connections can cause peak broadening, obscuring any small separation.[2]

  • Inappropriate Chromatography Mode: Standard reversed-phase (RP) chromatography often provides poor retention for highly polar molecules like ATP, leading to elution near the void volume and minimal separation.[3]

Q2: What is the most effective first step to improve the separation between ATP and 13C-ATP?

A2: The most impactful initial step is to optimize the mobile phase or change the stationary phase chemistry.[4][5] For highly polar and ionic compounds like ATP, standard C18 columns are often insufficient. Switching to a more suitable chromatographic mode, such as Ion-Pair Reversed-Phase Chromatography (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC), is the most effective strategy. IP-RPLC uses reagents to form neutral pairs with ATP, enhancing retention on reversed-phase columns, while HILIC uses a polar stationary phase to retain polar analytes.

Q3: How does mobile phase pH affect the separation of nucleotides like ATP?

A3: Mobile phase pH is a critical parameter for separating ionizable compounds like ATP. ATP has multiple phosphate groups that are negatively charged at neutral pH. Adjusting the pH can alter the charge state of both the analyte and the stationary phase's surface silanol groups, significantly impacting retention and selectivity. For nucleotides, retention is often greater at a lower pH (e.g., pH 4.0) compared to a neutral pH on many stationary phases. Careful control of pH is essential for reproducible results.

Q4: My peaks are broad and tailing. What are the common causes and solutions?

A4: Peak tailing for phosphorylated compounds like ATP is often caused by secondary interactions with the analytical column or system.

  • Cause: Strong interactions between the negatively charged phosphate groups and metal ions or acidic silanol groups on the column packing.

  • Solution 1: Use a column specifically designed to limit phosphate-metal interactions.

  • Solution 2: Add a small amount of a chelating agent, like citric acid, to the mobile phase to sequester metal ions.

  • Solution 3: In Ion-Pair Chromatography, ensure the concentration of the ion-pairing reagent is optimized, as incorrect concentrations can lead to poor peak shape.

Troubleshooting Guide

This section provides a systematic approach to resolving co-elution issues.

Problem 1: Complete Co-elution or Poor Resolution (Rs < 1.5)
Probable CauseRecommended Solution
Insufficient Retention on RP Column ATP is highly polar and not well-retained on traditional C18 columns. Switch to a more appropriate chromatographic mode: 1. Ion-Pair Reversed-Phase Chromatography (IP-RPLC): Use an ion-pairing reagent to increase retention. 2. Hydrophilic Interaction Liquid Chromatography (HILIC): Use a polar stationary phase which is ideal for retaining polar compounds.
Suboptimal Mobile Phase Conditions The mobile phase composition, including pH and organic modifier, dictates selectivity. Modify the mobile phase: 1. Adjust pH: Systematically vary the mobile phase pH. For nucleotides, lower pH often increases retention. 2. Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. 3. Optimize Ion-Pair Reagent: In IP-RPLC, vary the type (e.g., tributylamine, dibutylammonium acetate) and concentration of the ion-pairing reagent.
Inefficient Gradient Program A steep gradient may not provide enough time for separation.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Probable CauseRecommended Solution
Secondary Interactions Phosphate groups on ATP interact with active sites (metals, silanols) in the column and LC system.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.
Column Overload Injecting too much sample can lead to peak fronting or tailing.

Experimental Protocols

Protocol 1: Method Development using Ion-Pair Reversed-Phase LC-MS

This protocol outlines a starting point for separating ATP from its 13C-labeled analog using IP-RPLC.

1. Reagent and Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Dibutylammonium Acetate (DBAA) in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Note: The choice and concentration of the ion-pairing reagent are critical. Dibutylammonium acetate has shown good chromatographic separation for nucleotides. Other reagents like triethylamine (TEA) with hexafluoroisopropanol (HFIP) can significantly enhance MS signal intensity.

2. Chromatographic Conditions:

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • LC Gradient (Example):

Time (min)% Mobile Phase B
0.02
2.02
12.035
13.095
15.095
15.12
20.02

3. Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Key Transitions (Example):

    • ATP: 506 -> 159 m/z

    • 13C10-ATP: 516 -> 159 m/z

  • Note: Optimize source parameters (e.g., ion spray voltage, gas temperatures) for maximum signal intensity.

Visualizations

Logical Workflow for Troubleshooting Co-elution

The following diagram outlines a systematic process for diagnosing and resolving co-elution issues with ATP and its 13C-labeled internal standard.

G start Co-eluting Peaks of ATP and 13C-ATP check_retention Are peaks well-retained (k' > 2)? start->check_retention check_shape Is peak shape acceptable (Tailing Factor < 1.5)? check_retention->check_shape Yes change_mode Change Chromatography Mode check_retention->change_mode No optimize_gradient Optimize LC Gradient (Slower ramp rate) check_shape->optimize_gradient Yes fix_shape Address Secondary Interactions check_shape->fix_shape No change_selectivity Alter Mobile Phase Selectivity optimize_gradient->change_selectivity Insufficient Resolution end_resolved Peaks Resolved optimize_gradient->end_resolved Sufficient Resolution adjust_ph Adjust pH change_selectivity->adjust_ph change_organic Change Organic Modifier (ACN <=> MeOH) change_selectivity->change_organic adjust_ph->end_resolved change_organic->end_resolved use_ip Implement Ion-Pair RPLC change_mode->use_ip use_hilic Implement HILIC change_mode->use_hilic use_ip->end_resolved use_hilic->end_resolved chelator Add Chelator (e.g., Citric Acid) fix_shape->chelator inert_column Use Inert Column/System fix_shape->inert_column end_good_shape Peak Shape Improved chelator->end_good_shape inert_column->end_good_shape

Caption: Troubleshooting workflow for resolving co-eluting ATP peaks.

Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

This diagram illustrates how ion-pairing reagents facilitate the retention of anionic molecules like ATP on a nonpolar C18 stationary phase.

G cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase atp ATP (Anionic) ion_pair Neutral Ion-Pair Complex atp->ion_pair Forms Complex ip_reagent Ion-Pair Reagent (Cationic) (e.g., DBA+) ip_reagent->ion_pair c18_phase Nonpolar C18 Surface ion_pair->c18_phase Hydrophobic Interaction (Retention)

Caption: Conceptual diagram of the IP-RPLC mechanism for ATP retention.

References

Technical Support Center: ATP-¹³C₁₀,¹⁵N₅ Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected isotopologue distributions for ATP-¹³C₁₀,¹⁵N₅ in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopologue distribution for ATP-¹³C₁₀,¹⁵N₅ after full labeling?

A1: Under ideal conditions, where the cellular ATP pool is fully derived from a uniformly labeled ¹³C₁₀,¹⁵N₅-adenosine precursor, the expected isotopologue distribution would show a single dominant peak for the fully labeled ATP (M+15). The mass spectrum should exhibit a mass shift of +15 atomic mass units (amu) compared to the unlabeled ATP (M+0). The M+15 isotopologue contains ten ¹³C atoms and five ¹⁵N atoms. Minor contributions from naturally abundant isotopes in other atoms of the molecule may be present but should be accounted for during data analysis.

Q2: What are the primary metabolic pathways contributing to ATP synthesis that could affect my labeling results?

A2: ATP is synthesized through several key metabolic pathways, and the contribution of each can influence the incorporation of labeled atoms.[1] The primary pathways include:

  • Glycolysis: The breakdown of glucose in the cytoplasm.[2]

  • Citric Acid Cycle (TCA Cycle or Krebs Cycle): Occurs in the mitochondria and further metabolizes products of glycolysis.[2]

  • Oxidative Phosphorylation: The primary source of ATP in most cells, occurring in the mitochondria and utilizing products from the TCA cycle.[2]

  • Beta-Oxidation: The breakdown of fatty acids in the mitochondria.[2]

Understanding the activity of these pathways in your specific experimental system is crucial for interpreting isotopologue data.

Q3: What does "metabolic scrambling" refer to, and how can it affect my ATP isotopologue distribution?

A3: Metabolic scrambling refers to the redistribution of isotopes into different positions within a molecule or into different molecules altogether, deviating from the expected labeling pattern based on the primary metabolic pathway. In the context of ATP-¹³C₁₀,¹⁵N₅, scrambling can occur through various routes:

  • De novo purine synthesis: Cells can synthesize purines (the adenine base of ATP) from scratch using precursors like glycine, formate, glutamine, aspartate, and CO₂. If your labeled tracer is not the sole source for these precursors, you may see a mix of labeled and unlabeled atoms in the adenine ring.

  • Ribose synthesis from alternative sources: The ribose sugar of ATP is typically derived from the pentose phosphate pathway (PPP). However, cells can also synthesize ribose through alternative pathways or from different carbon sources, leading to incomplete or varied labeling of the ribose moiety.

  • Salvage pathways: Cells can recycle nucleotides and nucleosides from degraded RNA and DNA, which can dilute the labeled pool.

Troubleshooting Guides

An unexpected isotopologue distribution for ATP-¹³C₁₀,¹⁵N₅ can manifest as the presence of multiple isotopologue peaks (e.g., M+1 to M+14) instead of a single M+15 peak, or a lower-than-expected enrichment of the M+15 isotopologue. The following sections provide a structured approach to troubleshooting these issues.

Problem 1: Incomplete Labeling - Lower than Expected M+15 Enrichment

This is one of the most common issues, where the proportion of the fully labeled M+15 isotopologue is lower than anticipated.

Table 1: Troubleshooting Incomplete Labeling of ATP-¹³C₁₀,¹⁵N₅

Potential Cause Troubleshooting Steps Expected Outcome if Resolved
Insufficient Labeling Time Extend the incubation time with the labeled precursor. The time to reach isotopic steady state for nucleotides can be up to 24 hours in cultured cells.Increased fractional enrichment of the M+15 isotopologue.
Dilution from Unlabeled Precursors Ensure the culture medium contains the labeled precursor at a sufficient concentration and that unlabeled sources are minimized. Use dialyzed serum to reduce unlabeled amino acids and nucleotides.Higher M+15 enrichment and reduced intensity of lower mass isotopologues.
Cellular ATP Turnover Rate Consider the metabolic state of your cells. Highly proliferative or metabolically active cells will have a faster ATP turnover, potentially requiring a longer labeling time or higher precursor concentration.A more complete labeling pattern within a feasible experimental timeframe.
Contribution from Salvage Pathways If possible, use inhibitors of salvage pathways to promote de novo synthesis from the labeled precursor.Increased incorporation of the labeled precursor into the ATP pool.
Problem 2: Presence of Intermediate Isotopologues (M+1 to M+14)

Observing a distribution of intermediate isotopologues suggests that different parts of the ATP molecule are being synthesized from distinct labeled and unlabeled pools.

Table 2: Troubleshooting the Presence of Intermediate ATP Isotopologues

Potential Cause Troubleshooting Steps Expected Outcome if Resolved
Metabolic Scrambling of ¹³C and ¹⁵N Analyze the labeling patterns of precursors for purine and ribose synthesis (e.g., amino acids, pentose phosphate pathway intermediates) to identify sources of unlabeled atoms. Consider using tracers that enter the pathways at different points to pinpoint the source of scrambling.A clearer understanding of the metabolic pathways contributing to the unexpected distribution.
De Novo Synthesis from Mixed Pools Quantify the labeling of precursors for de novo purine synthesis (glycine, aspartate, glutamine) to determine if they are fully labeled.Identification of the specific precursor pool that is not fully labeled.
Alternative Ribose Synthesis Pathways Investigate the activity of alternative ribose synthesis pathways in your model system. Analyze the labeling of ribose-5-phosphate and other PPP intermediates.Confirmation of whether the ribose moiety is the source of incomplete labeling.
Analytical Issues (e.g., In-source Fragmentation) Optimize mass spectrometer source conditions (e.g., cone voltage, source temperature) to minimize fragmentation. Analyze a pure standard of ATP-¹³C₁₀,¹⁵N₅ to confirm that the fragmentation is not instrument-induced.Reduction of unexpected fragment ions that may be misinterpreted as intermediate isotopologues.

Experimental Protocols

Protocol 1: Sample Preparation for ATP Isotopologue Analysis

Accurate measurement of ATP isotopologues is highly dependent on proper sample preparation to prevent ATP degradation and metabolic activity post-harvesting.

1. Quenching: a. Prepare a quenching solution of 80:20 methanol:water (v/v) pre-chilled to -70°C. b. For adherent cells, aspirate the culture medium and immediately add the ice-cold quenching solution. c. For suspension cells, pellet the cells by centrifugation at a low speed and low temperature, then resuspend in the quenching solution.

2. Extraction: a. Scrape the cells in the quenching solution and transfer to a pre-chilled tube. b. Add an equal volume of ice-cold chloroform to the cell lysate. c. Vortex vigorously for 10 minutes at 4°C. d. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases. e. Carefully collect the upper aqueous phase containing the polar metabolites, including ATP.

3. Sample Analysis by LC-MS/MS: a. Dry the aqueous extract under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water). c. Analyze the samples using a high-resolution mass spectrometer capable of resolving the different isotopologues.

Protocol 2: LC-MS/MS Parameters for ATP Isotopologue Analysis

The following are general starting parameters for an LC-MS/MS method for ATP isotopologue analysis. These may need to be optimized for your specific instrument.

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., Waters xBridge, 150 x 2.1 mm, 3 µm).

    • Mobile Phase A: Water/methanol (95:5, v/v) with 4 mM DBAA.

    • Mobile Phase B: Water/acetonitrile (25:75, v/v).

    • Flow Rate: 180 µL/min.

    • Gradient: A linear gradient appropriate for separating ATP from other nucleotides.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan or targeted SIM (Selected Ion Monitoring) for each expected isotopologue.

    • Resolution: High resolution (>70,000) is recommended to resolve overlapping peaks.

    • Source Parameters:

      • Curtain Gas: 30 psi

      • Ionization Voltage: 3500 V

      • Temperature: 350 °C

      • Nebulizer Gas: 30 psi

      • Heating Gas: 40 psi

Visualizations

ATP_Synthesis_Pathways cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Oxidative Phosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative Phosphorylation ATP ATP Oxidative Phosphorylation->ATP

Caption: Major metabolic pathways contributing to ATP synthesis.

Troubleshooting_Workflow Start Unexpected ATP Isotopologue Distribution Check_Labeling Incomplete Labeling? Start->Check_Labeling Check_Intermediates Intermediate Isotopologues Present? Check_Labeling->Check_Intermediates No Troubleshoot_Labeling Increase Labeling Time Optimize Media Consider Cell State Check_Labeling->Troubleshoot_Labeling Yes Troubleshoot_Scrambling Analyze Precursor Labeling Investigate Alternative Pathways Check_Intermediates->Troubleshoot_Scrambling Yes Troubleshoot_Analytical Check MS Parameters Run Pure Standard Review Data Processing Check_Intermediates->Troubleshoot_Analytical No Resolved Problem Resolved Troubleshoot_Labeling->Resolved Troubleshoot_Scrambling->Resolved Troubleshoot_Analytical->Resolved

Caption: A logical workflow for troubleshooting unexpected ATP isotopologue distributions.

References

Technical Support Center: Enhancing Signal-to-Noise in ¹³C NMR of ATP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your ¹³C-labeled ATP NMR experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your signal-to-noise (S/N) ratio and obtain high-quality spectra.

Troubleshooting Guide: Low Signal-to-Noise for ¹³C-Labeled ATP

Low signal-to-noise is a common challenge in ¹³C NMR spectroscopy due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H. When working with ¹³C-labeled ATP, you have the advantage of isotopic enrichment, but suboptimal experimental conditions can still lead to poor results. Follow this troubleshooting workflow to identify and address the issue.

TroubleshootingWorkflow cluster_sample Sample Issues cluster_acq Acquisition Issues cluster_hardware Hardware Limitations cluster_advanced Advanced Solutions start Low S/N Observed sample_prep Step 1: Verify Sample Preparation start->sample_prep concentration Concentration Too Low? sample_prep->concentration Check impurities Paramagnetic Impurities? sample_prep->impurities Check solvent Suboptimal Solvent/Volume? sample_prep->solvent Check acq_params Step 2: Optimize Acquisition Parameters scans Insufficient Scans (NS)? acq_params->scans Check delay Incorrect Relaxation Delay (D1)? acq_params->delay Check pulse Non-optimal Pulse Width? acq_params->pulse Check noe NOE Not Maximized? acq_params->noe Check hardware Step 3: Consider Hardware Upgrades probe Using a Standard Probe? hardware->probe Evaluate advanced_tech Step 4: Implement Advanced Techniques dnp Dynamic Nuclear Polarization (DNP) advanced_tech->dnp For maximal enhancement relax_agent Paramagnetic Relaxation Agent advanced_tech->relax_agent For faster acquisition solution Improved S/N concentration->acq_params If concentration is optimal impurities->acq_params If sample is pure solvent->acq_params If solvent is appropriate scans->hardware If scans are maximized for time delay->hardware If D1 is optimized pulse->hardware If pulse is calibrated noe->hardware If NOE is present probe->advanced_tech If using standard probe probe->solution Upgrade to CryoProbe dnp->solution relax_agent->solution

Caption: Troubleshooting workflow for poor S/N in ¹³C NMR of ATP.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the optimal concentration for a ¹³C-labeled ATP sample?

A1: For ¹³C NMR, higher concentration is generally better. For a ¹³C-labeled sample, aim for a concentration of at least 10 mM if possible. On spectrometers equipped with a CryoProbe, you may be able to use concentrations as low as 3 mM for direct ¹³C detection.[1] If your sample is mass-limited, using a smaller diameter NMR tube (e.g., Shigemi or 3mm) can help increase the effective concentration.[1]

Q2: How do I choose the right solvent for my ATP sample?

A2: The solvent should fully dissolve your ¹³C-labeled ATP and be compatible with your experimental conditions. For ATP, deuterated water (D₂O) is a common choice. Ensure the solvent volume is appropriate for your NMR tube (typically 0.5-0.6 mL for a standard 5 mm tube) to maximize the sample within the coil's detection region.[2]

Q3: Should I filter my sample?

A3: Yes, always filter your sample into the NMR tube to remove any solid particles.[3][4] Suspended solids will degrade the magnetic field homogeneity, leading to broader lines and a reduced signal-to-noise ratio. A Pasteur pipette with a small plug of glass wool is effective for filtration.

Acquisition Parameters

Q4: How many scans (NS) are enough to get a good signal?

A4: The signal-to-noise ratio increases with the square root of the number of scans. There is no single answer for the optimal number of scans, as it depends on your sample concentration and spectrometer sensitivity. Start with a moderate number of scans (e.g., 128 or 256) and increase as needed. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

Q5: What is the Nuclear Overhauser Effect (NOE) and how does it improve my signal?

A5: The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization from ¹H nuclei to nearby ¹³C nuclei when the protons are irradiated. This can enhance the ¹³C signal by up to 200%. Standard ¹³C experiments with proton decoupling (like zgpg30 or zgdc30 on Bruker instruments) utilize the NOE to significantly boost signal intensity.

Q6: How do I set the relaxation delay (D1) for my experiment?

A6: The relaxation delay (D1) is the time allowed for the nuclear spins to return to thermal equilibrium before the next scan. For optimal S/N in a given time, a D1 of approximately 1.3 times the longest T₁ (spin-lattice relaxation time) of your carbons of interest is a good starting point when using a 90° pulse. However, for ¹³C NMR, a 30° pulse angle is often used, which allows for a shorter D1. A common starting point for D1 is 2.0 seconds. For quaternary carbons, which have longer T₁ values, a longer D1 may be necessary to see a signal.

Advanced Techniques

Q7: What is a CryoProbe and is it worth using?

A7: A CryoProbe is a specialized NMR probe where the detection coil and preamplifiers are cryogenically cooled to very low temperatures (around 20 K). This dramatically reduces thermal noise, leading to a significant increase in signal-to-noise, typically by a factor of 3 to 4 over a standard room temperature probe. This translates to a reduction in experiment time by a factor of 9 to 16 for the same S/N. If available, a CryoProbe is highly recommended for any sample with low S/N.

Q8: What is Dynamic Nuclear Polarization (DNP) and when should I consider it?

A8: Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that dramatically increases the polarization of nuclear spins, leading to signal enhancements of several orders of magnitude. The process involves transferring the high polarization of electron spins from a stable radical to the target ¹³C nuclei at cryogenic temperatures using microwave irradiation. The hyperpolarized sample is then rapidly dissolved and transferred to the NMR spectrometer for acquisition. DNP is a powerful but complex technique, ideal for experiments where the signal is extremely low or for in-vivo metabolic studies.

Quantitative Data Summary

The following tables summarize the expected improvements in signal-to-noise and experimental time for various enhancement techniques.

Table 1: Comparison of NMR Probes for ¹³C Detection

Probe TypeRelative S/N Enhancement (per scan)Relative Experiment Time Reduction (for same S/N)
Standard Room Temperature Probe1x (Baseline)1x (Baseline)
CryoProbe~3-4x~9-16x
CryoProbe (¹³C-optimized) on High-Field (800 MHz) vs. Standard Probe on lower field (400 MHz)~10x~100x

Table 2: Impact of Acquisition Parameters and Advanced Techniques

TechniqueTypical S/N ImprovementKey Considerations
Proton Decoupling with NOE Up to 200% (3x)Standard on most ¹³C experiments. Less effective for quaternary carbons.
Increasing Number of Scans (NS) Proportional to √NSIncreases experiment time linearly.
Paramagnetic Relaxation Agent (e.g., Cr(acac)₃) Indirectly improves S/N by allowing for shorter D1, thus more scans in a given time.Can cause line broadening if concentration is too high.
Dynamic Nuclear Polarization (DNP) 10,000x or moreRequires specialized equipment. The hyperpolarized signal is non-renewable and decays with T₁.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹³C-Labeled ATP
  • Weigh Sample: Weigh an amount of ¹³C-labeled ATP to achieve a final concentration of at least 10 mM. For 0.6 mL of solvent, this would be approximately 3 mg of ATP.

  • Dissolve Sample: Add 0.6 mL of deuterated solvent (e.g., D₂O) to the vial containing the ATP. Vortex or gently sonicate until the sample is fully dissolved.

  • Filter Sample: Take a clean Pasteur pipette and tightly pack a small amount of glass wool into the tip.

  • Transfer to NMR Tube: Filter the ATP solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Optimized 1D ¹³C NMR Acquisition

This protocol assumes a Bruker spectrometer but the parameters are applicable to other systems.

  • Insert Sample and Lock: Place the sample in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shim: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Load Standard ¹³C Experiment: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc30). This will enable NOE.

  • Set Acquisition Parameters:

    • Pulse Angle (p1): Use a 30° flip angle. This allows for a shorter relaxation delay.

    • Number of Scans (NS): Start with 128 scans.

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Acquisition Time (AQ): Set to approximately 1.0 second.

  • Acquire Data: Start the acquisition by typing zg.

  • Assess S/N: After the experiment finishes, process the data (efp) and assess the signal-to-noise ratio.

  • Iterate if Necessary: If the S/N is insufficient, increase the number of scans (e.g., to 512, 1024, or higher) and re-acquire the spectrum. The S/N improves with the square root of the number of scans.

Protocol 3: Using a Paramagnetic Relaxation Agent

This protocol is for quantitative ¹³C NMR or for reducing experiment time when quaternary carbons are of interest.

  • Prepare Sample: Prepare your ¹³C-labeled ATP sample as described in Protocol 1.

  • Add Relaxation Agent: Add a small amount of a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃). A typical concentration is around 0.01 M to 0.1 M. For a 0.6 mL sample, adding about 2 mg of Cr(acac)₃ is a good starting point. The solution should have a faint color.

  • Set Up Inverse-Gated Decoupling: To get quantitative data without NOE, use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker). This applies the proton decoupler only during the acquisition time, suppressing the NOE.

  • Acquire Data: With the relaxation agent, you can use a much shorter relaxation delay (D1), for example, 0-2 seconds, allowing you to acquire many more scans in a shorter period.

Visualizations

DNP_Workflow cluster_prep Sample Preparation cluster_polarization Hyperpolarization cluster_acquisition NMR Acquisition sample ¹³C-ATP Sample mix Mix and Freeze sample->mix radical Stable Radical (e.g., TEMPOL) radical->mix glass_matrix Glassing Matrix (e.g., glycerol/water) glass_matrix->mix polarizer Place in DNP Polarizer (Low Temp: ~1K, High B₀: >3T) mix->polarizer microwave Irradiate with Microwaves polarizer->microwave hyperpolarized Hyperpolarized ¹³C-ATP (Solid State) microwave->hyperpolarized dissolve Rapid Dissolution (Hot Solvent) hyperpolarized->dissolve transfer Quick Transfer to NMR Spectrometer dissolve->transfer acquire Acquire Single-Scan ¹³C Spectrum transfer->acquire

Caption: Experimental workflow for Dynamic Nuclear Polarization (DNP).

References

troubleshooting isotopic peak integration errors in LC-MS data

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common isotopic peak integration errors encountered during Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are isotopic peaks and why is their integration important?

Isotopic peaks are a series of peaks in a mass spectrum that represent the same molecule but with different isotopic compositions.[1] Elements like carbon, hydrogen, nitrogen, oxygen, chlorine, and bromine naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C).[1] This results in a characteristic isotopic pattern for any given molecule, with the most abundant peak (monoisotopic peak) followed by smaller peaks at higher mass-to-charge (m/z) ratios.[2] Accurate integration of these peaks is crucial for several reasons:

  • Compound Identification: The observed isotopic pattern can help confirm a molecule's elemental composition.[3]

  • Accurate Quantification: The total ion count from all isotopic peaks provides a more accurate measure of a compound's abundance than the monoisotopic peak alone.

  • Charge State Determination: In high-resolution mass spectrometry, the spacing between isotopic peaks can be used to determine the charge state of an ion.[2]

Q2: What constitutes an isotopic peak integration error?

An isotopic peak integration error is any systematic or random inaccuracy in the measurement of the area or height of the isotopic peaks. This can manifest as incorrect peak start and end points, inaccurate baseline placement, or the incorrect grouping of isotopic signals. These errors can lead to flawed quantitative results and misidentification of compounds.

Q3: What are the most common causes of inaccurate isotopic peak integration?

The most common causes stem from three main areas:

  • Poor Chromatography: Issues like peak tailing, fronting, splitting, or broadening make it difficult for software algorithms to define peak boundaries accurately.

  • Unstable Baseline: Baseline drift, high noise, or the presence of ghost peaks can interfere with the detection and integration of low-intensity peaks, especially the higher-mass isotopes.

  • Incorrect Software Parameters: Suboptimal settings in the data processing software for peak detection, noise thresholds, or baseline correction can lead to significant integration errors.

Q4: How does poor chromatography (peak shape) affect integration?

A symmetrical, sharp chromatographic peak (ideally Gaussian) is essential for accurate integration. Deviations from this ideal shape complicate integration:

  • Peak Tailing: The peak area can be overestimated as the integration algorithm struggles to find the true end-point on the elongated tail.

  • Peak Fronting: This can be caused by column overload or a sample solvent stronger than the mobile phase, leading to distorted peak boundaries.

  • Split Peaks: Often caused by a partially blocked column frit or a void in the column packing, this can cause the software to incorrectly integrate one peak as two or more.

Q5: How does baseline instability lead to integration errors?

The baseline represents the signal from the instrument when no analyte is eluting. An unstable baseline compromises integration accuracy:

  • Baseline Drift: A rising or falling baseline can cause the software to set incorrect start and end points for a peak, leading to over- or under-integration. This is a common issue in gradient elution when the mobile phase components have different UV absorbances.

  • High Noise: Excessive noise can obscure small peaks, particularly the low-intensity isotopic peaks, making them difficult to detect and integrate accurately.

Troubleshooting Guides for Specific Issues

Issue 1: Poor Peak Shape Leading to Integration Errors

Q: My peaks are distorted (tailing, fronting, or split), leading to incorrect integration. How can I fix this?

Poor peak shape is a primary source of integration errors. The first step is to identify the type of distortion and then address its underlying cause.

Data Presentation: Common Peak Shape Issues and Solutions
Peak Shape Issue Common Causes Recommended Solutions Citations
Peak Tailing 1. Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the column packing. 2. Column Overload: Injecting too much sample. 3. Dead Volume: Extra-column volume in tubing or connections. 4. Contaminated Guard/Analytical Column. 1. Optimize mobile phase pH to suppress silanol activity; use a well end-capped column. 2. Reduce the injected sample mass/concentration. 3. Use tubing with appropriate inner diameter and ensure fittings are properly connected. 4. Backflush the column (if permitted) or replace it.
Peak Fronting 1. Column Overload: Injecting too high a concentration of the sample. 2. Sample Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the mobile phase. 3. Column Degradation: A void or channel has formed at the column inlet.1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase or inject a smaller volume. 3. Replace the column.
Split Peaks 1. Partially Blocked Column Frit: Particulates from the sample or mobile phase blocking the inlet. 2. Column Void/Channeling: Disruption of the packed bed at the column head. 3. Strong Sample Solvent Effect: Mismatch between sample solvent and mobile phase.1. Filter all samples and mobile phases; reverse flush the column if possible, otherwise replace. 2. Replace the column; consider using a guard column. 3. Prepare the sample in the initial mobile phase.
Issue 2: Baseline-Related Integration Errors

Q: My baseline is drifting or noisy, causing my software to misidentify peak boundaries. What can I do?

A stable baseline is critical for accurate integration, especially for low-intensity isotopic peaks.

  • For Baseline Drift:

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially in gradient methods.

    • Check Mobile Phase: In gradient elution with UV detection, baseline drift often occurs if the mobile phases have different UV absorbances at the detection wavelength. Try adding a small amount of the stronger absorbing solvent to the weaker one to balance the absorbance.

    • Stabilize Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can cause drift.

  • For High Baseline Noise:

    • Check Solvent and Gas Quality: Ensure high-purity (LC-MS grade) solvents and gases. Contaminated sources can introduce noise.

    • Clean the Ion Source: Contaminants in the MS ion source are a common cause of high background noise. Regular cleaning is essential.

    • Degas Mobile Phase: Inadequately degassed mobile phase can create air bubbles that cause noise when they pass through the detector.

    • Inspect Pump and Detector: Check for leaks, worn pump seals, or a failing detector lamp, all of which can contribute to noise.

Issue 3: Incorrect Isotopic Pattern or Ratios

Q: The relative intensities of my isotopic peaks do not match the theoretical distribution for my compound. What could be the cause?

  • Detector Saturation: If the primary monoisotopic peak is extremely intense, it can saturate the detector. This will artificially lower its measured intensity relative to the less intense isotopes, skewing the ratio. Dilute your sample and re-inject to see if the ratios become more accurate.

  • Co-eluting Interferences: A compound with a similar m/z may be co-eluting with your analyte, adding to the intensity of one or more of the isotopic peaks and distorting the pattern. Improve chromatographic separation to resolve the interference.

  • Incorrect Software Integration: The integration algorithm may be failing to detect the low-intensity isotopic peaks (e.g., M+2, M+3) due to a high noise threshold. Manually inspect the peak integration and adjust the software parameters if necessary.

  • Background Subtraction Issues: Aggressive background subtraction can remove low-level isotopic peaks along with the noise. Review and optimize the background subtraction settings in your processing method.

Experimental Protocols

Protocol: Systematic Troubleshooting of Peak Integration

This protocol provides a step-by-step workflow to diagnose and resolve peak integration errors.

  • Visual Data Assessment:

    • Open the raw chromatogram (Total Ion Chromatogram, TIC) and extracted ion chromatograms (XIC) for your target m/z values.

    • Visually inspect the peak shape. Is it symmetrical, tailing, fronting, or split?

    • Examine the baseline around the peak. Is it flat, drifting, or noisy?

  • Evaluate Baseline Stability:

    • Inject a blank (mobile phase only) using your gradient.

    • Observe the baseline. A significant drift or "hump" indicates an issue with the mobile phase, gradient, or temperature equilibration.

    • If the baseline is noisy, proceed with systematic cleaning of the ion source and checking for leaks or solvent contamination.

  • Assess Peak Shape and Chromatography:

    • If peak shape is poor, consult the table in the "Poor Peak Shape" section above.

    • Test for Column Overload: Prepare a serial dilution of your sample (e.g., 1:2, 1:10, 1:100). Inject them and observe the peak shape. If the shape improves (e.g., fronting or tailing is reduced) at lower concentrations, the issue is column overload.

    • Test for Solvent Effects: If possible, evaporate the sample solvent and reconstitute in the initial mobile phase. If peak shape improves, the original sample solvent was too strong.

  • Optimize Integration Parameters:

    • Manually review the integration boundaries set by the software for your peaks of interest.

    • Adjust the peak integration parameters in your software. Key parameters often include:

      • Slope Sensitivity / Peak Detection Threshold: Controls how sensitive the algorithm is to the start and end of a peak.

      • Baseline Window: Defines the region used to calculate the baseline.

      • Noise Threshold: Sets the minimum intensity required to be considered a signal.

    • Re-process the data with the new parameters and evaluate the impact on accuracy. Many software packages have wizards or optimizers to help with this process.

  • Verify Isotopic Pattern Fidelity:

    • Extract the mass spectrum across the integrated peak.

    • Compare the observed isotopic pattern and relative abundances to a theoretical pattern calculated for your proposed elemental formula.

    • If ratios are incorrect and detector saturation is suspected, inject a diluted sample and re-check the spectral data.

Visualizations

Logical Workflows

TroubleshootingWorkflow start Isotopic Peak Integration Error Detected check_chrom Step 1: Visually Inspect Chromatogram start->check_chrom q_peak_shape Is Peak Shape Poor? check_chrom->q_peak_shape q_baseline Is Baseline Unstable? q_peak_shape->q_baseline No fix_peak_shape Troubleshoot Peak Shape (See Table/Protocol) q_peak_shape->fix_peak_shape  Yes q_ratios Are Isotope Ratios Incorrect? q_baseline->q_ratios No fix_baseline Troubleshoot Baseline (Drift, Noise) q_baseline->fix_baseline  Yes fix_ratios Check for Saturation or Co-elution q_ratios->fix_ratios  Yes check_params Step 2: Review Integration Parameters q_ratios->check_params No fix_peak_shape->q_baseline fix_baseline->q_ratios fix_ratios->check_params q_params_ok Are Parameters Optimal? check_params->q_params_ok adjust_params Adjust Slope, Threshold, & Baseline Settings q_params_ok->adjust_params  No reprocess Step 3: Re-Integrate Data q_params_ok->reprocess Yes adjust_params->reprocess q_resolved Is Error Resolved? reprocess->q_resolved end_ok Integration Successful q_resolved->end_ok  Yes end_manual Manual Integration or Further Method Development Required q_resolved->end_manual No

Caption: A workflow for troubleshooting isotopic peak integration errors.

PeakShapeLogic start Poor Peak Shape Identified tailing Peak Tailing (Asymmetric, tail > front) start->tailing fronting Peak Fronting (Asymmetric, front > tail) start->fronting splitting Split / Shoulder Peaks start->splitting tailing_causes Causes: - Secondary Interactions (Silanols) - Column Overload (Mass) - Dead Volume - Column Contamination tailing->tailing_causes fronting_causes Causes: - Column Overload (Concentration) - Strong Sample Solvent - Column Void / Channeling fronting->fronting_causes splitting_causes Causes: - Blocked Inlet Frit - Column Void - Severe Solvent Mismatch - Co-elution splitting->splitting_causes

Caption: Logic diagram for identifying the cause of poor peak shapes.

References

dealing with matrix effects in plasma for ATP-13C10,15N5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of ATP-13C10,15N5 in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2] In plasma analysis, endogenous components like phospholipids, salts, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1] The primary consequence of matrix effects is a negative impact on the accuracy, precision, and sensitivity of the analytical method.

Q2: Why are phospholipids a major concern for matrix effects in plasma analysis?

A2: Phospholipids are highly abundant in plasma and are a primary cause of matrix-induced ion suppression, particularly in electrospray ionization (ESI) mode. They often co-extract with the analyte of interest during common sample preparation methods like protein precipitation and can co-elute from the HPLC column. This co-elution leads to competition for ionization, reducing the signal of the target analyte. Additionally, the accumulation of phospholipids on the analytical column can lead to shifts in retention time and poor reproducibility.

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte standard is introduced into the mobile phase after the analytical column. A blank plasma sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank plasma sample with the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage.

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?

A4: A stable isotope-labeled internal standard is considered the "gold standard" for compensating for matrix effects. Since this compound is an isotopically labeled analog of endogenous ATP, it has nearly identical physicochemical properties and chromatographic behavior. Therefore, it will experience the same degree of ion suppression or enhancement as the endogenous analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q5: Since ATP is an endogenous molecule, how do I prepare a "blank" matrix for calibration standards?

A5: The quantification of endogenous compounds presents a challenge due to the lack of a true blank matrix. Several approaches can be used:

  • Surrogate Matrix: A matrix that does not contain the analyte of interest but has similar properties to the authentic matrix (e.g., artificial plasma). It is crucial to demonstrate that the surrogate matrix does not introduce a different matrix effect.

  • Analyte-Depleted Matrix: The authentic matrix is treated to remove the endogenous analyte, for example, by using charcoal stripping or immuno-depletion.

  • Standard Addition Method: Known amounts of the standard are spiked into aliquots of the actual sample. The endogenous concentration is determined by extrapolating the calibration curve to the x-intercept.

  • Background Subtraction: A calibration curve is prepared by spiking standards into a representative lot of the biological matrix. The y-intercept, which represents the endogenous level in that lot, is then subtracted from all measurements.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Analyte Response

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Evaluate Matrix Effect: Use the post-column infusion or post-extraction spike method to confirm that ion suppression is occurring at the retention time of your analyte.

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.

    • If using Protein Precipitation (PPT) , consider more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

    • Implement specific phospholipid removal techniques . This is often a highly effective solution.

  • Chromatographic Separation:

    • Modify the HPLC gradient to better separate the analyte from the regions of ion suppression.

    • Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering components.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different plasma samples.

Troubleshooting Steps:

  • Ensure Use of a SIL-IS: Double-check that the this compound internal standard is being used correctly and that calculations are based on the analyte-to-IS ratio. A SIL-IS is highly effective at correcting for sample-to-sample variations in matrix effects.

  • Improve Sample Preparation Robustness: A more thorough and consistent sample preparation method, such as SPE or a dedicated phospholipid removal plate, will minimize variability in the final extract composition.

  • Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.

  • Check for Carryover: Inject a blank sample after a high concentration standard or sample to ensure that there is no carryover, which can contribute to variability.

Data on Sample Preparation Techniques

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects in plasma.

Sample Preparation TechniquePrinciplePhospholipid Removal EfficiencyAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile).Low to ModerateSimple, fast, and inexpensive.Co-extracts phospholipids and other endogenous components, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighCan provide cleaner extracts than PPT.More time-consuming and requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighProvides very clean extracts and allows for analyte concentration.Requires method development and can be more expensive.
Phospholipid Removal Plates (e.g., HybridSPE, Ostro) Employs specific chemistry (e.g., zirconia-coated particles) to selectively retain phospholipids.Very High (>95%)Simple, fast (similar to PPT), and highly effective at removing phospholipids.Higher cost per sample compared to standard PPT.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample in a microcentrifuge tube, add the this compound internal standard.

  • Add 300 µL of cold acetonitrile (containing 1% formic acid, if desired for analyte stability).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This is a generic protocol for reversed-phase SPE and should be optimized for ATP.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Dilute the sample with 200 µL of 2% phosphoric acid in water.

  • Cartridge Conditioning: Place a C18 SPE cartridge on a vacuum manifold. Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove weakly bound interferences. Apply vacuum to dry the cartridge.

  • Elution: Place collection tubes in the manifold. Add 1 mL of methanol to elute the analyte and internal standard.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Phospholipid Removal using a 96-Well Plate (e.g., HybridSPE®-PPT)
  • Add the plasma sample containing the internal standard to the wells of the HybridSPE-PPT 96-well plate.

  • Add acidified acetonitrile (e.g., acetonitrile with 1% formic acid) at a ratio of 3:1 (solvent to sample) to each well to precipitate the proteins.

  • Mix by vortexing the plate for a brief period.

  • Apply vacuum to the manifold to pull the sample through the packed bed of the plate and into a collection plate. The resulting effluent is free of phospholipids and precipitated proteins and is ready for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + This compound (IS) PPT Protein Precipitation Plasma->PPT SPE Solid-Phase Extraction Plasma->SPE PLR Phospholipid Removal Plasma->PLR LCMS LC-MS/MS Analysis PPT->LCMS SPE->LCMS PLR->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Final Concentration Data->Result

Caption: General workflow for plasma sample analysis.

G start Inconsistent Results or Poor Sensitivity? check_is Using SIL-IS? start->check_is no_is Implement SIL-IS check_is->no_is No eval_me Evaluate Matrix Effect (Post-column infusion) check_is->eval_me Yes yes_is Yes me_present Ion Suppression Observed? eval_me->me_present no_me Investigate Other Issues (e.g., instrument performance) me_present->no_me No improve_cleanup Improve Sample Cleanup (SPE, PLR) me_present->improve_cleanup Yes optimize_lc Optimize Chromatography improve_cleanup->optimize_lc re_eval Re-evaluate Performance optimize_lc->re_eval

Caption: Troubleshooting decision tree for matrix effects.

G cluster_source ESI Source Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Competition for Surface/Charge GasPhase Gas-Phase Ions Evaporation->GasPhase MS To Mass Analyzer GasPhase->MS Reduced Analyte Ions Analyte Analyte Analyte->Droplet Matrix Matrix Component Matrix->Droplet

Caption: Mechanism of ion suppression in the ESI source.

References

Technical Support Center: Deconvolution of Multiply Labeled ATP Mass Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mass spectrometry of multiply labeled ATP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which software is recommended for deconvoluting mass spectra of multiply labeled ATP?

A1: Several software packages are available for the analysis of metabolomics data, and the choice often depends on the specific experimental design and the mass spectrometer used. For metabolic flux analysis (MFA), which is a common application for labeled ATP, software such as 13CFLUX2 , FiatFlux , and INCA are frequently used.[1][2] For general deconvolution and analysis of high-resolution mass spectrometry data, vendor-specific software like Agilent MassHunter and Thermo Scientific Xcalibur are powerful tools. Open-source platforms such as mzMatch and web-based tools like MetaboAnalyst also offer functionalities for processing and analyzing labeled metabolomics data.[3]

Q2: What are the most common isotopic labels used for ATP in mass spectrometry studies?

A2: The most common stable isotopes used for labeling ATP are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).[4][5] These isotopes are incorporated into the adenine base and/or the ribose sugar of the ATP molecule. In some applications, Oxygen-18 (¹⁸O) is used to label the phosphate groups, particularly for studying phosphorylation dynamics.

Q3: How does multiple labeling affect the mass spectrum of ATP?

A3: Multiple labeling significantly increases the complexity of the mass spectrum. Instead of a single isotopic envelope for ATP, you will observe a cluster of overlapping envelopes corresponding to different isotopologues (molecules of the same elemental composition but different isotopic composition). The number of possible isotopologues depends on the number of labeled positions and the enrichment level of the isotopes. This can make it challenging to accurately determine the mass and relative abundance of each labeled species.

Q4: What are the expected mass shifts for ¹³C and ¹⁵N labeled ATP?

A4: The expected mass shift depends on the number of ¹³C and ¹⁵N atoms incorporated into the ATP molecule. The following table summarizes the theoretical monoisotopic mass of unlabeled ATP and the mass increase for each incorporated ¹³C and ¹⁵N atom.

CompoundMolecular FormulaMonoisotopic Mass (Da)
Unlabeled ATPC₁₀H₁₆N₅O₁₃P₃507.0032
¹³C labeled ATPFor each ¹³C atom+1.00335
¹⁵N labeled ATPFor each ¹⁵N atom+0.99703

Example Mass Calculation for Labeled ATP

Labeling PatternNumber of ¹³CNumber of ¹⁵NExpected Monoisotopic Mass (Da)
Unlabeled00507.0032
Fully ¹³C labeled ribose50512.01995
Fully ¹⁵N labeled adenine05511.98835
Fully ¹³C and ¹⁵N labeled105517.0037

Q5: What are the common adducts and fragments observed for ATP in ESI-MS?

A5: In electrospray ionization mass spectrometry (ESI-MS), ATP can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). A common fragmentation pathway for ATP is the loss of one or more phosphate groups, resulting in the observation of ADP and AMP. It is also common to observe the neutral loss of water.

IonMass Shift from [M-H]⁻
[M+Na-2H]⁻+21.9819
[M+K-2H]⁻+37.9559
[M-H-H₂O]⁻-18.0106
[M-H-HPO₃]⁻ (ADP)-79.9663
[M-H-2(HPO₃)]⁻ (AMP)-159.9326

Troubleshooting Guides

Issue 1: Overlapping Isotopic Patterns and Inaccurate Deconvolution

Symptoms:

  • The deconvolution software fails to resolve the different isotopologues of labeled ATP.

  • The calculated isotopic enrichment is inaccurate or inconsistent.

  • The software reports a large number of unidentifiable peaks.

Possible Causes:

  • Insufficient Mass Resolution: The mass spectrometer may not have sufficient resolution to distinguish between the closely spaced isotopic peaks of different isotopologues.

  • High Spectral Complexity: A high degree of labeling and the presence of multiple isotopologues can lead to severe spectral overlap that challenges deconvolution algorithms.

  • Inappropriate Software Parameters: The deconvolution parameters may not be optimized for the complexity of the labeled ATP spectra.

Solutions:

  • Optimize Mass Spectrometer Settings:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to achieve baseline separation of isotopic peaks.

    • Optimize the acquisition parameters, such as scan time and resolution, to improve data quality.

  • Adjust Deconvolution Software Parameters:

    • Mass Tolerance: Set a narrow mass tolerance (e.g., < 5 ppm for high-resolution data) to improve the accuracy of peak picking.

    • Charge State Range: Define the expected charge state range for ATP (typically -2 to -4 in negative ion mode).

    • Isotope Model: Ensure the software's isotope model accurately reflects the expected isotopic distribution for your labeled ATP. Some software allows for the input of custom isotopic abundances.

  • Utilize Specialized Software: For metabolic flux analysis, use software specifically designed for handling stable isotope labeling data, such as 13CFLUX2 or INCA.

Issue 2: Unexpected Peaks in the Mass Spectrum

Symptoms:

  • The mass spectrum contains peaks that do not correspond to any of the expected ATP isotopologues or their common adducts/fragments.

  • High background noise across the spectrum.

Possible Causes:

  • Contamination: The sample may be contaminated with other compounds from the sample matrix, solvents, or labware.

  • In-source Fragmentation: ATP is susceptible to fragmentation in the ion source, leading to the appearance of ADP, AMP, and other fragments.

  • Adduct Formation: ATP can form a variety of adducts with ions present in the sample or mobile phase.

Solutions:

  • Improve Sample Preparation:

    • Use high-purity solvents and reagents.

    • Perform a blank injection (mobile phase only) to identify background contaminants.

    • Optimize the extraction protocol to minimize matrix effects.

  • Optimize Ion Source Parameters:

    • Reduce the source temperature and fragmentation voltage to minimize in-source fragmentation.

  • Identify Common Adducts:

    • Use an adduct calculator or a list of common adducts to identify potential adduct ions in your spectrum.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Multiply Labeled ATP

This protocol provides a general workflow for the quantitative analysis of multiply labeled ATP from cell cultures.

1. Cell Culture and Isotope Labeling:

  • Culture cells in a medium containing the desired stable isotope-labeled precursors (e.g., ¹³C-glucose, ¹⁵N-glutamine).
  • Ensure complete replacement of the unlabeled precursor with the labeled one. The duration of labeling will depend on the cell type and the specific metabolic pathway being investigated.

2. Metabolite Extraction:

  • Quench metabolic activity rapidly by adding a cold solvent (e.g., -80°C methanol).
  • Lyse the cells and extract the metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
  • Centrifuge the cell extract to pellet debris and collect the supernatant containing the metabolites.
  • Dry the supernatant under a stream of nitrogen or by lyophilization.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extract in the initial mobile phase.
  • Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
  • LC Separation: Use a suitable column for polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
  • MS Detection: Operate the mass spectrometer in negative ion mode with a full scan range that covers the expected m/z of all ATP isotopologues.
  • MS/MS Fragmentation: For targeted analysis, set up fragmentation experiments to monitor specific transitions for each ATP isotopologue.

4. Data Processing and Analysis:

  • Import the raw data into your deconvolution software.
  • Perform peak picking, deconvolution, and alignment.
  • Identify the different isotopologues of ATP based on their accurate mass and retention time.
  • Quantify the relative abundance of each isotopologue.
  • Calculate the isotopic enrichment for each labeled position.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis A Cell Culture with Labeled Precursors B Metabolite Quenching and Extraction A->B C Sample Cleanup and Concentration B->C D LC Separation (e.g., HILIC) C->D E High-Resolution Mass Spectrometry D->E F MS/MS Fragmentation E->F G Peak Picking and Deconvolution F->G H Isotopologue Identification G->H I Quantification and Enrichment Calculation H->I J Metabolic Flux Analysis I->J

Caption: Experimental workflow for the analysis of multiply labeled ATP.

Overlapping_Isotopologues cluster_Spectrum Mass Spectrum cluster_Deconvolution Deconvolution Challenge M0 Unlabeled ATP Overlap Overlapping Isotopic Peaks M0->Overlap m/z M1 Singly Labeled (e.g., ¹³C₁) M1->Overlap m/z + 1 M2 Doubly Labeled (e.g., ¹³C₂) M2->Overlap m/z + 2 M3 Triply Labeled (e.g., ¹³C₃) M3->Overlap m/z + 3

Caption: Overlapping isotopic patterns in multiply labeled ATP spectra.

References

Technical Support Center: Optimizing LC Gradient for Separation of ATP Isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of ATP isotopologues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting good retention of ATP isotopologues on my C18 column. What should I do?

A1: ATP and its isotopologues are highly polar and thus have poor retention on traditional reversed-phase columns like C18. To improve retention, you have two primary options:

  • Ion-Pairing Chromatography (IPC): This is a common technique where an ion-pairing reagent is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged phosphate groups of ATP, allowing for retention on a C18 column.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high organic mobile phase. This technique is well-suited for the retention and separation of polar compounds like ATP.[2][3]

Q2: My ATP peaks are tailing significantly. How can I improve the peak shape?

A2: Peak tailing for phosphorylated compounds like ATP is a common issue, often caused by secondary interactions with the stationary phase or metal components in the LC system. Here are several strategies to improve peak shape:

  • Mobile Phase pH: Ensure the mobile phase pH is controlled and appropriate for your chosen method. For ion-pairing chromatography, a pH between 6.0 and 8.0 is often used.[1]

  • Use of Buffers: Incorporating a buffer, such as ammonium acetate or ammonium formate, in your mobile phase can help maintain a stable pH and mask residual silanol interactions on the column, which are a primary cause of peak tailing.

  • Bio-Inert LC System: If possible, use an LC system with bio-inert components (e.g., PEEK tubing and column hardware). Stainless steel surfaces can interact with the phosphate groups of ATP, leading to peak tailing and poor recovery.

  • Column Choice: For ion-pairing chromatography, use a high-quality, end-capped C18 column. For HILIC, a zwitterionic or amide-based column can provide good peak shapes for nucleotides.

  • System Passivation: If you must use a stainless steel system, consider passivating the system with an acidic solution (e.g., dilute phosphoric or nitric acid) to create a protective layer and reduce metal-analyte interactions.

Q3: How do I choose between Ion-Pairing Chromatography (IPC) and HILIC for my ATP isotopologue separation?

A3: The choice between IPC and HILIC depends on your specific analytical goals and available instrumentation.

  • Ion-Pairing Chromatography (IPC):

    • Advantages: Robust and well-established method for retaining charged analytes on ubiquitous C18 columns.

    • Disadvantages: Some ion-pairing reagents are not volatile and can cause significant ion suppression in mass spectrometry (MS), leading to lower sensitivity. It may also require dedicating a column to this method to avoid contamination.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Advantages: Excellent for highly polar compounds. The high organic content of the mobile phase is advantageous for MS detection, often leading to higher sensitivity due to more efficient desolvation in the ion source.[2]

    • Disadvantages: Can be more complex to develop and may require longer column equilibration times. Retention can be sensitive to small changes in mobile phase composition.

Q4: What is a good starting point for developing an LC gradient for ATP isotopologue separation?

A4: A good starting point is a "scouting gradient." This involves running a broad gradient to determine the approximate elution conditions for your analytes.

  • For Ion-Pairing RP-HPLC: Start with a low percentage of organic solvent (e.g., 5% acetonitrile or methanol) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • For HILIC: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and ramp down to a lower percentage (e.g., 50%) over 15-20 minutes.

From the scouting run, you can then design a more focused gradient around the elution time of your ATP isotopologues. A shallower gradient will generally provide better resolution but will increase the run time.

Q5: I'm seeing low signal intensity for ATP in my LC-MS analysis. What could be the cause?

A5: Low signal intensity in LC-MS can be due to several factors:

  • Ion Suppression: If using ion-pairing chromatography, the ion-pairing reagent itself can suppress the ionization of ATP in the MS source. Consider using a more MS-friendly ion-pairing system like triethylamine (TEA) and hexafluoroisopropanol (HFIP).

  • Mobile Phase pH: The pH of the mobile phase can significantly affect ionization efficiency. For negative ion mode detection of ATP, a slightly basic mobile phase can enhance deprotonation and improve the signal.

  • Source Contamination: Ion-pairing reagents and salts from buffers can build up in the MS source, leading to decreased sensitivity over time. Regular cleaning of the ion source is recommended.

  • Analyte Degradation: ATP can be subject to degradation, especially in solution. Ensure your samples are handled and stored correctly (e.g., kept on ice and analyzed promptly).

Data Presentation

Table 1: Effect of Gradient Slope on ATP Isotopologue Separation (Illustrative Data)

This table illustrates how adjusting the gradient slope can impact the resolution and analysis time for ATP isotopologues. A shallower gradient (a smaller change in %B per minute) generally leads to better resolution at the cost of a longer run time.

Gradient ProgramGradient Slope (%B/min)ATP Retention Time (min)Resolution (Rs) between ATP and ¹³C₁₀-ATPTotal Run Time (min)
5-95% B in 10 min9.08.21.315
20-60% B in 10 min4.09.51.820
30-50% B in 10 min2.011.32.225
35-45% B in 10 min1.014.12.830

Data are for illustrative purposes to demonstrate the principle of gradient optimization.

Experimental Protocols

Protocol 1: Ion-Pairing Reversed-Phase HPLC-MS/MS for ATP Isotopologues

This protocol is adapted from a method for the simultaneous quantification of adenine nucleotides.

  • LC System: UHPLC system with a binary pump and autosampler.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5-60% B (linear ramp)

    • 12-13 min: 60-95% B (linear ramp)

    • 13-15 min: Hold at 95% B

    • 15-16 min: 95-5% B (return to initial)

    • 16-20 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: HILIC-MS/MS for ATP Isotopologues

This protocol is based on methods optimized for polar metabolites, including nucleotides.

  • LC System: UHPLC system with a binary pump and autosampler.

  • Column: HILIC column with an amide or zwitterionic stationary phase (e.g., 2.1 x 150 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH 9.0.

  • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile, pH 9.0.

  • Gradient:

    • 0-2 min: 100% B

    • 2-15 min: 100-50% B (linear ramp)

    • 15-17 min: 50-0% B (linear ramp)

    • 17-20 min: Hold at 0% B

    • 20-21 min: 0-100% B (return to initial)

    • 21-30 min: Hold at 100% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Ionization Mode: Negative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample extraction Metabolite Extraction (e.g., 80% Methanol) sample->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection lc_separation LC Gradient Separation (IPC or HILIC) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (vs. Isotopologues) integration->quantification troubleshooting_logic cluster_retention Retention Issues cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Problem with ATP Separation no_retention Poor or No Retention start->no_retention peak_tailing Peak Tailing start->peak_tailing low_signal Low MS Signal start->low_signal use_ipc Use Ion-Pairing Chromatography (IPC) no_retention->use_ipc use_hilic Use HILIC no_retention->use_hilic check_ph Check Mobile Phase pH peak_tailing->check_ph use_buffer Add Buffer (e.g., NH4OAc) peak_tailing->use_buffer use_bioinert Use Bio-Inert System (PEEK) peak_tailing->use_bioinert passivate Passivate SS System peak_tailing->passivate check_ipr Check for Ion Suppression (IPC) low_signal->check_ipr optimize_ph Optimize pH for Ionization low_signal->optimize_ph clean_source Clean MS Source low_signal->clean_source

References

Validation & Comparative

A Comparative Guide to the Validation of ATP-13C10,15N5 as an Internal Standard for Quantitative Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATP-13C10,15N5 as an internal standard for the quantitative analysis of adenosine triphosphate (ATP) in metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present a comparative analysis of its performance against common alternative quantification strategies and provide detailed experimental protocols to support the adoption of this stable isotope-labeled standard for robust and reliable results.

Introduction to Internal Standards in Quantitative Metabolomics

Accurate quantification of metabolites is crucial for understanding biological processes and for the development of new therapeutics. LC-MS/MS has become a primary tool for this purpose due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS quantification can be significantly affected by variations in sample preparation, injection volume, and matrix effects.[1] The use of an internal standard (IS) that is added to the sample at a known concentration before sample processing is a widely accepted strategy to correct for these variations.

An ideal internal standard co-elutes with the analyte of interest and experiences the same variations during sample preparation and analysis, thus providing a reliable reference for quantification. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[2] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N, 2H). This compound, with all ten carbon atoms replaced by 13C and all five nitrogen atoms replaced by 15N, represents the most ideal internal standard for ATP quantification.

Performance Comparison of Quantification Strategies

The choice of internal standard significantly impacts the quality of quantitative data. Here, we compare the expected performance of three common quantification strategies for ATP:

  • This compound as an Internal Standard (Isotope Dilution): The gold standard method.

  • Structurally Analogous Internal Standard: A non-isotopically labeled compound with similar chemical properties to ATP (e.g., Guanosine triphosphate - GTP).

  • External Calibration (No Internal Standard): Quantification based on a calibration curve prepared in a clean solvent, without the use of an internal standard.

The following tables summarize the anticipated performance characteristics based on established principles of bioanalytical method validation.[3][4]

Table 1: Comparison of Linearity and Sensitivity

ParameterThis compound (IS)Structurally Analogous IS (e.g., GTP)No Internal Standard (External Calibration)
Calibration Curve Range Wide, typically spanning several orders of magnitudeModerate, may be limited by differences in ionization efficiencyNarrow, highly susceptible to matrix effects
Correlation Coefficient (r²) > 0.995> 0.99Often < 0.99, variable
Limit of Detection (LOD) LowestLowHighest, significantly impacted by matrix
Limit of Quantification (LOQ) LowestLow to ModerateHighest, often not suitable for low abundance

Table 2: Comparison of Accuracy and Precision

ParameterThis compound (IS)Structurally Analogous IS (e.g., GTP)No Internal Standard (External Calibration)
Accuracy (% Recovery) 95-105%85-115%Highly variable, often outside acceptable limits
Precision (Repeatability, %RSD) < 5%< 15%> 20%
Intermediate Precision (%RSD) < 10%< 20%> 25%

Table 3: Matrix Effect Assessment

ParameterThis compound (IS)Structurally Analogous IS (e.g., GTP)No Internal Standard (External Calibration)
Matrix Effect Effectively compensatedPartially compensatedNot compensated, significant ion suppression or enhancement
Normalized Matrix Factor CV(%) < 15%15-30%> 30%

Experimental Protocols

To facilitate the implementation of this compound as an internal standard, we provide a detailed protocol for the validation of a quantitative LC-MS/MS method for ATP in a biological matrix (e.g., cell culture extracts).

Materials and Reagents
  • ATP standard (≥99% purity)

  • This compound (≥98% isotopic purity)

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (or other suitable mobile phase modifier)

  • Biological matrix (e.g., cell lysate from the same cell type as the study samples)

Preparation of Stock and Working Solutions
  • ATP Stock Solution (1 mg/mL): Accurately weigh and dissolve ATP in LC-MS grade water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in LC-MS grade water.

  • ATP Working Solutions (for calibration curve): Serially dilute the ATP stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation
  • Thaw biological samples (e.g., cell pellets) on ice.

  • Add 200 µL of ice-cold extraction solvent (e.g., 80% methanol) containing the internal standard working solution (50 ng/mL of this compound) to each sample.

  • Vortex for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18) or a HILIC column for polar metabolites.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of ATP from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • MRM Transitions:

    • ATP: e.g., m/z 508 -> 136

    • This compound: e.g., m/z 523 -> 146

Method Validation

Perform a full method validation according to regulatory guidelines (e.g., FDA). This should include an assessment of:

  • Linearity: Analyze a calibration curve with at least six non-zero concentrations. The r² should be > 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be < 15% (< 20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. The use of this compound should effectively normalize for these effects.

  • Recovery: Determine the extraction efficiency of the method.

  • Stability: Assess the stability of ATP in the biological matrix under various storage and handling conditions.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of ATP, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Metabolite Extraction Add_IS->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Drydown Supernatant Evaporation Centrifugation->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (ATP/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification G cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle cluster_oxphos Oxidative Phosphorylation Glucose Glucose G6P G6P Glucose->G6P - ATP F6P F6P F16BP F16BP F6P->F16BP - ATP BPG BPG PG3 PG3 BPG->PG3 + 2 ATP PEP PEP Pyruvate Pyruvate PEP->Pyruvate + 2 ATP AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA NADH NADH Pyruvate->NADH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate aKG aKG Isocitrate->aKG Isocitrate->NADH SuccinylCoA SuccinylCoA aKG->SuccinylCoA aKG->NADH Succinate Succinate SuccinylCoA->Succinate + GTP (-> ATP) FADH2 FADH2 SuccinylCoA->FADH2 Fumarate Fumarate Succinate->Fumarate ETC ETC NADH->ETC e- ATP_Synthase ATP_Synthase ETC->ATP_Synthase H+ gradient FADH2->ETC e- ATP_major ATP ATP_Synthase->ATP_major ~28 ATP Malate Malate Fumarate->Malate Malate->NADH Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

References

A Comparative Guide to Metabolic Tracers for TCA Cycle Flux Analysis: ATP-13C10,15N5 vs. 13C-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, playing a critical role in energy production and providing precursors for various biosynthetic pathways. Understanding the rate of reactions, or flux, through the TCA cycle is paramount for elucidating cellular physiology in both health and disease. This guide provides a comprehensive comparison of two stable isotope tracers used for metabolic flux analysis (MFA) of the TCA cycle: the widely established 13C-glucose and the novel, fully labeled ATP-13C10,15N5 .

Principles of Isotope Tracing in TCA Cycle Flux Analysis

Stable isotope tracing involves introducing a substrate enriched with a heavy isotope (e.g., 13C or 15N) into a biological system. As the labeled substrate is metabolized, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates of metabolic pathways.

13C-Glucose: The Gold Standard for Central Carbon Metabolism

13C-labeled glucose is a versatile and extensively used tracer for investigating central carbon metabolism, including glycolysis and the TCA cycle.[1] The specific labeling pattern of the glucose molecule (e.g., uniformly labeled [U-13C6]glucose or positionally labeled [1,2-13C2]glucose) can be chosen to probe different pathways with greater precision.[2] When [U-13C6]glucose is used, all six carbon atoms are 13C. Through glycolysis, this generates [U-13C3]pyruvate, which then enters the TCA cycle as [1,2-13C2]acetyl-CoA. The incorporation of these labeled carbons into TCA cycle intermediates provides a detailed map of the cycle's activity.

This compound: A Potential Probe of Energetics and Biosynthesis

ATP fully labeled with 13C on the ribose and adenine moieties and 15N on the adenine ring offers a unique approach to tracing metabolic pathways. While not a conventional tracer for determining the primary carbon flux through the TCA cycle in the same manner as glucose, its breakdown products can enter central metabolism. The labeled ribose can be metabolized through the pentose phosphate pathway and potentially enter glycolysis and the TCA cycle. The labeled adenine can be catabolized, and its carbon and nitrogen atoms can be incorporated into various metabolic pools. The primary utility of a labeled ATP tracer, however, would be to simultaneously track the fate of both the carbon backbone and the nitrogen atoms of a key cellular energy currency and signaling molecule.

Comparative Analysis

FeatureThis compound13C-Glucose
Primary Application in TCA Cycle Analysis Primarily for tracing the fate of ATP's ribose and adenine moieties, with potential secondary entry into the TCA cycle. Offers the unique ability to trace both carbon and nitrogen from a key nucleotide.Direct and quantitative analysis of carbon flux from glucose into and through the TCA cycle.
Information Yield Provides insights into nucleotide metabolism, salvage pathways, and the contribution of ATP-derived carbons and nitrogens to various biosynthetic pathways. Its utility for direct TCA cycle flux is less established.Provides detailed and quantitative data on the rates of TCA cycle reactions, anaplerotic and cataplerotic fluxes, and the relative contributions of different carbon sources.[2]
Tracer Incorporation The tracer is introduced into the system, and its labeled components (ribose and adenine) are tracked as they are incorporated into other molecules.The tracer is added to the culture medium and is taken up by cells, entering glycolysis and subsequently the TCA cycle.
Analytical Detection Requires high-resolution mass spectrometry capable of resolving complex isotopic patterns from both 13C and 15N labeling.[3]Isotopic enrichment in downstream metabolites is typically measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4]

Experimental Protocols

General Experimental Workflow for Metabolic Flux Analysis

The following workflow is a generalized procedure for conducting a stable isotope labeling experiment.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling Isotope Labeling cell_culture->labeling tracer_prep Tracer Preparation tracer_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_calculation Flux Calculation data_processing->flux_calculation

Caption: A generalized workflow for a metabolic flux analysis experiment.

Detailed Protocol for 13C-Glucose Labeling

This protocol provides a detailed methodology for a typical 13C-glucose labeling experiment in cultured mammalian cells.

  • Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Preparation: Prepare culture medium containing the desired concentration of [U-13C6]glucose, replacing the unlabeled glucose.

  • Isotope Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-glucose-containing medium to the cells.

    • Incubate the cells for a predetermined time to allow for the incorporation of the label into intracellular metabolites. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates to reach isotopic steady state.

  • Metabolic Quenching:

    • To halt metabolic activity rapidly, place the culture dish on dry ice.

    • Aspirate the labeling medium.

    • Immediately add a cold quenching solution (e.g., 80% methanol at -80°C).

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube thoroughly.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for MS Analysis:

    • Dry the metabolite extract, for example, by using a vacuum concentrator.

    • Derivatize the dried metabolites if necessary for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of TCA cycle intermediates and related amino acids.

  • Data Analysis:

    • Correct the raw MS data for the natural abundance of stable isotopes.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the experimental labeling data.

Considerations for this compound Labeling
  • Tracer Delivery: Efficiently delivering the labeled ATP into the cytoplasm would be a critical and challenging step.

  • Analytical Sensitivity: High-resolution mass spectrometry would be essential to distinguish the complex isotopic patterns resulting from the dual labels and to differentiate them from the naturally abundant isotopes.

  • Metabolic Complexity: The metabolic fate of ATP's ribose and adenine components is complex, involving multiple pathways. Deconvoluting the labeling patterns to infer specific TCA cycle fluxes would be a significant bioinformatic challenge.

Visualizing the Metabolic Pathways

TCA Cycle and Entry of Labeled Carbons

The following diagram illustrates the TCA cycle and how carbons from 13C-glucose enter and are processed.

TCA Cycle Glucose [U-13C6]Glucose Pyruvate [U-13C3]Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA [1,2-13C2]Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Entry of labeled carbons from [U-13C6]glucose into the TCA cycle.

Logical Comparison of Tracers

This diagram outlines the decision-making process for selecting a tracer based on the research question.

Tracer Selection Logic node_q Primary Research Question? node_tca Quantify TCA Cycle Flux? node_q->node_tca Focus on carbon flow through TCA node_atp Trace ATP Fate? node_q->node_atp Focus on nucleotide metabolism node_glucose Use 13C-Glucose node_tca->node_glucose node_atp_tracer Consider this compound node_atp->node_atp_tracer

Caption: Logical flow for selecting a metabolic tracer for TCA cycle analysis.

Conclusion

For the direct and quantitative analysis of TCA cycle flux, 13C-glucose remains the well-established and highly effective tracer. Its metabolic fate is well-characterized, and robust experimental and analytical protocols are widely available.

This compound , while a powerful tool for investigating nucleotide metabolism and the fate of ATP's constituent parts, is not a conventional or straightforward tracer for determining the overall carbon flux through the TCA cycle. Its application in this context would be indirect and present significant experimental and analytical challenges. However, for studies specifically aimed at understanding the contribution of nucleotide catabolism to central carbon and nitrogen pools, it offers unique capabilities that cannot be achieved with glucose tracers.

The choice of tracer should ultimately be guided by the specific biological question being addressed. For researchers focused on the energetics and carbon flow of central metabolism, 13C-glucose is the tracer of choice. For those investigating the intricate pathways of nucleotide metabolism and its connections to the broader metabolic network, this compound presents an innovative, albeit more complex, option.

References

Navigating the Numbers: A Guide to Statistical Analysis for Significant Flux Changes in 13C-MFA

Author: BenchChem Technical Support Team. Date: November 2025

The Landscape of Statistical Analysis in 13C-MFA

The core of statistical analysis in 13C-MFA revolves around two primary objectives: assessing the quality of the flux map (goodness-of-fit) and determining the statistical significance of differences in fluxes between various states (e.g., control vs. treated).

Key Statistical Approaches

A variety of statistical methods are employed to analyze 13C-MFA data, ranging from fundamental tests to more advanced multivariate analyses. The choice of method depends on the experimental design and the specific research question.

Statistical MethodPrimary UseStrengthsLimitations
Chi-Square (χ²) Test Goodness-of-fit of the flux model.Provides a quantitative measure of how well the simulated labeling patterns match the experimental data.Sensitive to the accuracy of measurement error estimates. An unacceptable fit may not pinpoint the exact model deficiency.
Confidence Intervals Quantifying the precision of individual flux estimates.Indicates the range within which the true flux value is likely to lie. Essential for assessing the reliability of a flux estimate.[1]Non-linear nature of 13C-MFA models can make accurate confidence interval calculation challenging.[1]
t-test / ANOVA Comparing a single flux between two or more conditions.Simple to implement and interpret for individual flux comparisons.[2]Does not account for the interconnectedness of metabolic fluxes, potentially leading to misleading conclusions.[2]
Multivariate Analysis (e.g., MANOVA, PCA) Comparing entire flux profiles between different conditions.Accounts for the correlations between fluxes, providing a more holistic view of metabolic reprogramming.[2]Can be more complex to implement and interpret. Requires a larger sample size for robust results.
Monte Carlo Simulations Assessing the statistical significance of flux differences and the robustness of flux estimates.Provides a distribution of possible flux values, allowing for a probabilistic assessment of significance.Computationally intensive. The quality of the results depends on the number of simulations performed.

Experimental and Computational Workflow

A typical 13C-MFA study follows a structured workflow, from initial experimental design to the final statistical analysis of metabolic fluxes.

cluster_exp Experimental Phase cluster_comp Computational Phase Experimental Design Experimental Design Tracer Experiment Tracer Experiment Experimental Design->Tracer Experiment Isotopic Labeling Measurement Isotopic Labeling Measurement Tracer Experiment->Isotopic Labeling Measurement Flux Estimation Flux Estimation Isotopic Labeling Measurement->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

General workflow for a 13C-MFA study.
Detailed Methodologies

1. Experimental Design and Tracer Selection: The choice of isotopic tracer is critical and significantly impacts the precision of flux estimates. For example, [1,2-¹³C₂]glucose is often optimal for resolving fluxes in glycolysis and the pentose phosphate pathway, whereas [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. The experimental design should aim to generate a sufficient number of independent measurements to accurately determine the fluxes of interest.

2. Isotopic Labeling Measurement: Mass spectrometry (GC-MS or LC-MS/MS) is typically used to measure the mass isotopomer distributions of intracellular metabolites. High-resolution mass spectrometry can provide highly accurate data, which is crucial for the subsequent computational analysis.

3. Flux Estimation: Flux estimation is achieved by using software packages like INCA, Metran, or 13CFLUX2. These tools use iterative algorithms to find the set of metabolic fluxes that best fit the experimentally measured labeling data and any provided physiological constraints (e.g., substrate uptake and product secretion rates). The core of this process is minimizing the sum of squared residuals between the measured and simulated data.

4. Statistical Analysis:

  • Goodness-of-Fit: An acceptable fit is determined by a chi-square statistical test. The sum of squared residuals (SSR) should fall within a range defined by the chi-square distribution for a given confidence level (e.g., 95%). A poor fit may indicate an incomplete metabolic network model or systematic errors in the measurement data.

  • Confidence Intervals: Once a good fit is achieved, confidence intervals for each flux are calculated. This is often done using methods like parameter continuation or Monte Carlo simulations to explore the solution space around the optimal flux distribution.

  • Identifying Significant Flux Changes: To compare fluxes between two conditions, a common approach is to check for non-overlapping confidence intervals. However, for a more rigorous statistical assessment, hypothesis testing is recommended.

A Deeper Dive into Comparing Flux Maps

When the goal is to identify metabolic reprogramming between different cell states or in response to a drug, a direct comparison of flux maps is necessary.

cluster_flux_maps Flux Maps from Different Conditions cluster_comparison Statistical Comparison Methods Flux Map A Flux Map A t-test / ANOVA t-test / ANOVA Flux Map A->t-test / ANOVA Multivariate Analysis Multivariate Analysis Flux Map A->Multivariate Analysis Monte Carlo Monte Carlo Flux Map A->Monte Carlo Flux Map B Flux Map B Flux Map B->t-test / ANOVA Flux Map B->Multivariate Analysis Flux Map B->Monte Carlo Significant Flux Changes (Individual) Significant Flux Changes (Individual) t-test / ANOVA->Significant Flux Changes (Individual) Significant Flux Profile Changes Significant Flux Profile Changes Multivariate Analysis->Significant Flux Profile Changes Probabilistic Significance of Changes Probabilistic Significance of Changes Monte Carlo->Probabilistic Significance of Changes

Approaches for comparing flux maps.

Protocol for Comparing Two Conditions (e.g., Control vs. Drug-Treated):

  • Perform Parallel Labeling Experiments: Culture cells for both conditions with the same 13C-labeled substrate until isotopic and metabolic steady state is reached.

  • Acquire and Process Data: Measure the mass isotopomer distributions for both sets of samples.

  • Perform Flux Estimation Independently: For each condition, determine the best-fit flux map and ensure a statistically acceptable goodness-of-fit.

  • Compare Individual Fluxes:

    • Using Confidence Intervals: Check for non-overlapping 95% confidence intervals for each flux of interest. While a useful heuristic, this is not a formal statistical test.

    • Using Student's t-test: If you have biological replicates for each condition, you can perform a t-test on the estimated flux values for each reaction.

  • Compare Overall Flux Profiles (Multivariate Approach):

    • Principal Component Analysis (PCA): Use PCA to visualize the differences in the overall flux profiles between the two conditions. This can help identify the fluxes that contribute most to the variation.

    • MANOVA: If you have sufficient replicates, MANOVA can be used to test for statistically significant differences between the entire flux vectors of the two groups.

Conclusion

The statistical analysis of 13C-MFA data is a critical step that requires careful consideration. While simple methods like comparing confidence intervals or using t-tests can provide initial insights, they may not capture the full picture of metabolic reprogramming. For a more robust and comprehensive analysis, multivariate approaches and Monte Carlo simulations are recommended, as they account for the interconnected nature of metabolic networks. By selecting the appropriate statistical tools and following rigorous protocols, researchers can confidently identify significant flux changes and gain deeper insights into cellular metabolism.

References

A Researcher's Guide to 13C-MFA Model Validation: Chi-Square Test vs. Independent Data Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in 13C-Metabolic Flux Analysis (13C-MFA), the rigorous validation of metabolic models is paramount to ensure the accuracy and reliability of flux estimations. This guide provides an objective comparison of two key validation methods: the traditional chi-square (χ²) goodness-of-fit test and the increasingly adopted approach of validation using independent experimental data.

Metabolic flux analysis using 13C isotope labeling is a powerful technique to elucidate the intricate workings of cellular metabolism.[1] However, the flux values obtained are the product of a mathematical model fitted to experimental data.[1] Therefore, robust model validation is a critical step to confirm that the model accurately represents the biological system under investigation.[2]

The Role of the Chi-Square Test in Goodness-of-Fit Assessment

The chi-square (χ²) test has traditionally been the cornerstone for assessing the goodness-of-fit in 13C-MFA.[2] It provides a statistical measure of the discrepancy between the experimentally measured mass isotopomer distributions (MIDs) and the MIDs simulated by the metabolic model with the optimized set of flux values. A statistically acceptable fit is generally determined by comparing the calculated sum of squared residuals (SSR) to the chi-square distribution with a given number of degrees of freedom.[2]

While the chi-square test is a valuable tool, its application in the iterative process of model development can present challenges. Often, the same dataset is used for both refining the model structure and for the final validation, which can be a statistically precarious practice. This can potentially lead to overfitting, where the model becomes too closely tailored to the initial dataset and may not generalize well to new data.

An Alternative Paradigm: Validation with Independent Data

To address the limitations of relying solely on the chi-square test with a single dataset, a validation-based approach using independent experimental data has gained traction. This methodology involves splitting the available data into two sets: an "estimation" or "training" set used for parameterizing the model and estimating the fluxes, and a "validation" set that is reserved for testing the model's predictive power. The model's ability to accurately predict the validation dataset, which it has not "seen" during the fitting process, provides a more robust assessment of its generalizability and accuracy.

Comparative Analysis of Validation Methodologies

To illustrate the practical implications of these two validation approaches, we present a comparative summary based on a simulated case study. This allows for a controlled examination of how each method performs in identifying the correct underlying metabolic model from a set of candidates.

Table 1: Comparison of Model Selection Methods

Validation MethodPrincipleKey AdvantagesKey Disadvantages
Chi-Square (χ²) Test Minimizes the weighted sum of squared residuals (SSR) between measured and simulated data from a single dataset. The model with the best (lowest statistically acceptable) chi-square value is selected.Widely implemented in 13C-MFA software. Provides a quantitative measure of goodness-of-fit.Prone to overfitting if the same data is used for model development and validation. The outcome can be sensitive to the assumed measurement errors.
Independent Data Validation The model is trained on an "estimation" dataset and its predictive performance is evaluated on a separate, "validation" dataset. The model with the best predictive accuracy on the validation data is chosen.Provides a more robust assessment of model generalizability and reduces the risk of overfitting. Less sensitive to inaccuracies in the assumed measurement errors.Requires a larger dataset that can be split into estimation and validation sets. The novelty of the validation data needs to be carefully considered.

Table 2: Simulated Performance of Model Selection Methods

This table is based on a simulated study where the "true" underlying metabolic model is known. Different model selection strategies were used to identify the correct model from a set of seven candidate models of varying complexity. The performance is evaluated based on the percentage of times the correct model was selected over 100 trials with simulated experimental noise.

Model Selection StrategyDescriptionPercentage of Correct Model Selections
Smallest SSR Selects the model with the lowest Sum of Squared Residuals.10%
First χ² Selects the simplest model that passes the chi-square test.35%
Best χ² Selects the model with the most statistically significant chi-square test result.60%
Validation-based Selects the model with the best predictive performance on an independent validation dataset.95%

Data adapted from a simulated case study. The exact percentages can vary depending on the complexity of the model and the quality of the data.

The simulated data clearly demonstrates that the validation-based approach is more robust in identifying the correct model compared to methods relying solely on the chi-square test with a single dataset.

Experimental Protocols

To effectively implement these validation strategies, a well-designed experimental workflow is crucial. The following protocols outline the key steps for both the chi-square test-based validation and the independent data validation approach.

Protocol 1: 13C-MFA Model Validation using the Chi-Square Test

This protocol describes the standard workflow for 13C-MFA where the chi-square test is the primary method for assessing goodness-of-fit.

ChiSquare_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis exp_design 1. Experimental Design (Select tracers and labeling strategy) labeling 2. Isotopic Labeling Experiment (Culture cells with 13C tracers) exp_design->labeling sampling 3. Sample Collection & Quenching labeling->sampling measurement 4. Mass Spectrometry Analysis (Measure Mass Isotopomer Distributions) sampling->measurement flux_est 6. Flux Estimation (Minimize SSR between measured and simulated MIDs) measurement->flux_est model_dev 5. Metabolic Model Construction model_dev->flux_est chi_square 7. Goodness-of-Fit Analysis (Chi-Square Test) flux_est->chi_square validation 8. Model Validation (Is the fit statistically acceptable?) chi_square->validation

Caption: Workflow for 13C-MFA model validation using the chi-square test.

  • Experimental Design: Carefully select the 13C-labeled tracers and the labeling strategy to maximize the information content for the metabolic pathways of interest.

  • Isotopic Labeling Experiment: Culture the biological system in a medium containing the selected 13C tracers until isotopic steady state is reached.

  • Sample Collection and Quenching: Rapidly harvest and quench metabolic activity to preserve the in vivo labeling patterns of intracellular metabolites.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.

  • Metabolic Model Construction: Define the biochemical reaction network, including all relevant pathways and atom transitions.

  • Flux Estimation: Use 13C-MFA software to estimate the intracellular fluxes by minimizing the sum of squared residuals (SSR) between the experimentally measured MIDs and the MIDs simulated by the model.

  • Goodness-of-Fit Analysis: Perform a chi-square (χ²) test to statistically evaluate the goodness-of-fit of the model to the experimental data.

  • Model Validation: If the chi-square test indicates a statistically acceptable fit, the model and the estimated fluxes are considered validated. If not, the model may need to be revised, or the experimental data re-examined.

Protocol 2: 13C-MFA Model Validation using Independent Data

This protocol outlines the workflow for a more robust model validation using separate estimation and validation datasets.

Validation_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Analysis exp_design 1. Experimental Design (Design for estimation and validation data) labeling 2. Isotopic Labeling Experiments (e.g., using different tracers) exp_design->labeling sampling 3. Sample Collection & Quenching labeling->sampling measurement 4. Mass Spectrometry Analysis sampling->measurement data_split 5. Data Splitting (Estimation and Validation Sets) measurement->data_split flux_est 7. Flux Estimation (Fit model to estimation data) data_split->flux_est comparison 9. Model Validation (Compare predictions to validation data) data_split->comparison model_dev 6. Metabolic Model Construction model_dev->flux_est prediction 8. Prediction (Simulate validation data with the fitted model) flux_est->prediction prediction->comparison

Caption: Workflow for validation-based 13C-MFA model selection.

  • Experimental Design: Design experiments to generate distinct datasets that can be used for estimation and validation. A common strategy is to use different 13C tracers in parallel experiments.

  • Isotopic Labeling Experiments: Perform the labeling experiments as designed.

  • Sample Collection and Quenching: Collect and quench samples as in the standard protocol.

  • Mass Spectrometry Analysis: Analyze all samples to obtain the MIDs.

  • Data Splitting: Divide the collected data into an "estimation" set and a "validation" set. For example, data from one tracer experiment can be the estimation set, and data from another tracer can be the validation set.

  • Metabolic Model Construction: Construct the candidate metabolic models.

  • Flux Estimation: For each candidate model, estimate the flux distribution by fitting the model to the estimation data only .

  • Prediction: Use the fitted model (with the estimated fluxes) to predict the MIDs for the conditions of the validation data .

  • Model Validation: Compare the predicted MIDs with the experimentally measured MIDs in the validation set. The model that provides the best prediction of the independent validation data is selected as the most robust and reliable representation of the biological system.

Signaling Pathways and Logical Relationships

The decision-making process in 13C-MFA model validation can be visualized as a logical flow. The following diagram illustrates the relationship between the experimental data, the metabolic model, and the validation outcome.

Logical_Relationship cluster_inputs Inputs cluster_process Validation Process cluster_outputs Outputs exp_data Experimental Data (Mass Isotopomer Distributions) flux_fitting Flux Estimation exp_data->flux_fitting meta_model Metabolic Network Model meta_model->flux_fitting validation_method Validation Method flux_fitting->validation_method chi_square Chi-Square Test validation_method->chi_square Traditional ind_data Independent Data Comparison validation_method->ind_data Robust model_accepted Validated Model & Flux Map chi_square->model_accepted Pass model_rejected Model Revision Required chi_square->model_rejected Fail ind_data->model_accepted Good Prediction ind_data->model_rejected Poor Prediction

Caption: Logical flow of 13C-MFA model validation.

Conclusion

Both the chi-square test and validation with independent data are valuable tools in the 13C-MFA toolkit. The chi-square test remains a fundamental indicator of the goodness-of-fit between a model and the data it was trained on. However, for a more rigorous and reliable assessment of a model's predictive power and to mitigate the risk of overfitting, the use of independent validation data is strongly recommended. By employing a validation-based approach, researchers can have greater confidence in their estimated metabolic fluxes, leading to more robust biological insights and more effective strategies in drug development and metabolic engineering.

References

Assessing the Reproducibility of Stable Isotope Labeling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the methodologies and performance of stable isotope labeling for robust and reproducible quantitative proteomics and metabolomics.

Stable isotope labeling, in conjunction with mass spectrometry, stands as a pillar of quantitative proteomics and metabolomics. It provides a precise lens to measure fluctuations in protein and metabolite levels, which is crucial for biological research and drug development. The credibility of these advanced techniques hinges on the reproducibility of their results. This guide offers a detailed, objective comparison of prevalent stable isotope labeling workflows, with a sharp focus on their performance metrics, reproducibility, and the requisite experimental protocols. We will explore the nuances of metabolic versus chemical labeling in proteomics and scrutinize the influence of different mass spectrometry data acquisition strategies on the consistency of experimental outcomes. This document is tailored for researchers, scientists, and professionals in drug development who are dedicated to designing and conducting stable isotope labeling experiments that are both robust and reproducible.

Proteomics Labeling Strategies: A Head-to-Head Comparison of Metabolic and Chemical Approaches

In the realm of proteomics, stable isotope labeling is primarily achieved through two distinct strategies: metabolic labeling, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , and chemical labeling, which includes widely used methods such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) .

Key Distinctions and Performance Metrics

The foundational difference between these approaches lies in the timing and nature of the labeling process. SILAC employs an in vivo method where cells incorporate stable isotope-labeled amino acids into their proteins during the natural process of cell proliferation.[1] Conversely, iTRAQ and TMT are in vitro chemical processes, where peptides are tagged after they have been extracted from the biological sample and digested.[2] This divergence in the experimental workflow has profound consequences for the reproducibility of the results. A significant advantage of the SILAC methodology is the ability to combine different sample populations at the cellular level, which drastically minimizes variability that can be introduced during subsequent sample preparation steps.[3] In contrast, chemical labeling techniques necessitate that samples are mixed only after the digestion and labeling phases, which can introduce a greater degree of variability.[4]

FeatureSILAC (Metabolic Labeling)iTRAQ/TMT (Chemical Labeling)
Principle In vivo metabolic incorporation of labeled amino acidsIn vitro chemical labeling of peptides
Labeling Stage Protein level (during cell culture)Peptide level (post-digestion)
Sample Mixing Early (at the cell or protein lysate stage)Late (at the peptide stage)
Multiplexing Capacity Typically 2-3 samplesUp to 18 samples with TMTpro
Quantitative Accuracy Very highHigh, though it can be susceptible to ratio compression artifacts
Reproducibility Generally higher due to the early pooling of samplesGood, but can be less than SILAC
Applicable Sample Types Primarily limited to cultured cellsVersatile, applicable to a broad range of samples including tissues and biofluids
Quantitative Data on Reproducibility

Comparative studies have consistently demonstrated that while both metabolic and chemical labeling strategies yield accurate quantitative data, SILAC frequently exhibits superior reproducibility. For example, a study that directly compared SILAC with stable isotope dimethyl labeling (a form of chemical labeling) concluded that SILAC was the more reproducible method.[4] While some studies have indicated that isobaric chemical labeling can achieve higher precision and reproducibility than metabolic labeling in certain scenarios, the early-stage sample mixing inherent to SILAC often leads to it being regarded as a more dependable method for quantification.

ParameterSILACDimethyl Labeling (Chemical)Reference
Repeatability (standard deviation of median protein ratio) 0.0591Approximately 4 times higher than SILAC
Precision (Interquartile range of log2 ratios) SmallerLarger

The Influence of Mass Spectrometry Acquisition Methods on Experimental Reproducibility

The data acquisition strategy employed by the mass spectrometer is another critical factor that significantly affects the reproducibility of quantitative outcomes. The two predominant methods are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) .

DDA versus DIA in SILAC-based Experiments

In a DDA workflow, the mass spectrometer intelligently selects the most intense precursor ions for fragmentation. This can, however, lead to stochastic, or random, sampling and result in missing data points between different runs, thereby compromising reproducibility. DIA, in contrast, systematically fragments all ions within a predefined mass-to-charge range, which provides more comprehensive data and enhances reproducibility.

A comparative study of DDA and DIA for SILAC experiments revealed that DIA improved both quantitative accuracy and precision by an order of magnitude. In a separate comparison in the field of untargeted metabolomics, DIA demonstrated a lower coefficient of variance (10%) across multiple measurements when compared to DDA (17%).

FeatureDDA (Data-Dependent Acquisition)DIA (Data-Independent Acquisition)
Ion Selection Stochastic, based on the intensity of precursor ionsSystematic, encompassing all ions within a specified range
Reproducibility Lower, due to the variable selection of precursor ionsHigher, with more consistent detection of ions
Data Completeness Susceptible to missing valuesGenerates more complete and comprehensive datasets
Quantitative Precision GoodExcellent
Coefficient of Variation (CV) in Metabolomics 17%10%

Detailed Experimental Protocols

The meticulous and consistent application of experimental protocols is essential for achieving high levels of reproducibility.

SILAC Experimental Protocol

A typical SILAC experiment is conducted in two primary phases: an adaptation phase, followed by an experimental phase.

  • Adaptation Phase:

    • Two populations of cells are cultured in parallel. One is grown in a "light" medium with standard amino acids (e.g., L-Arginine and L-Lysine), while the other is cultured in a "heavy" medium containing stable isotope-labeled versions of these amino acids (e.g., 13C6-L-Arginine and 13C6-L-Lysine).

    • To minimize the presence of unlabeled amino acids, dialyzed fetal bovine serum should be used.

    • The cells should be cultured for a minimum of five to six cell divisions to ensure the complete incorporation of the labeled amino acids.

    • The efficiency of labeling (which should be greater than 95%) must be verified using mass spectrometry.

  • Experimental Phase:

    • The experimental treatment is applied to one of the cell populations (for instance, a drug treatment is applied to the "heavy" labeled cells, while the "light" cells serve as the control).

    • The "light" and "heavy" cell populations are then combined in a 1:1 ratio.

    • The combined cells are lysed, and the proteins are extracted.

    • The extracted proteins are digested into smaller peptides using an enzyme such as trypsin.

    • The resulting mixture of peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

iTRAQ/TMT Experimental Protocol

The chemical labeling of peptides with iTRAQ or TMT is carried out after the proteins have been extracted and digested.

  • Sample Preparation:

    • Proteins are extracted from each individual sample or condition.

    • The proteins are then reduced, alkylated, and digested into peptides with trypsin.

  • Peptide Labeling:

    • The peptide digests from each sample are labeled with a distinct isobaric tag (e.g., from an iTRAQ 4-plex or a TMT 10-plex reagent kit).

    • The peptides are incubated with the labeling reagents as per the manufacturer's instructions.

    • The labeling reaction is then quenched.

  • Sample Pooling and Analysis:

    • The individually labeled peptide samples are combined in a 1:1 ratio.

    • To reduce the complexity of the sample, the combined peptide mixture is fractionated.

    • The fractions are then analyzed by LC-MS/MS. Quantification is based on the relative intensities of the reporter ions that are generated during the MS/MS fragmentation process.

Strategies for Enhancing Reproducibility in Metabolomics

In the field of metabolomics, the use of internal standards is of paramount importance for correcting technical variability and ensuring the reproducibility of the data. The gold standard is the use of stable isotope-labeled internal standards, which are chemically identical to the endogenous metabolites being measured. These standards can effectively compensate for variations that may occur during sample preparation, extraction, and instrument analysis.

Visualizing the Experimental Workflows

SILAC Experimental Workflow

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Light Light Culture (Normal Amino Acids) Control Control Light->Control Heavy Heavy Culture (Isotope-Labeled Amino Acids) Treatment Experimental Treatment Heavy->Treatment Combine Combine Cell Populations (1:1) Treatment->Combine Control->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis (MS1 Quantification) Digestion->LCMS

Caption: A typical workflow for a SILAC experiment.

iTRAQ/TMT Experimental Workflow

TMT_Workflow cluster_Samples Individual Samples cluster_Processing Sample Processing (Separate) cluster_Labeling Chemical Labeling (Separate) Sample1 Sample 1 Extract1 Protein Extraction Sample1->Extract1 Sample2 Sample 2 Extract2 Protein Extraction Sample2->Extract2 SampleN ...Sample N ExtractN Protein Extraction SampleN->ExtractN Digest1 Digestion Extract1->Digest1 Label1 Label with Tag 1 Digest1->Label1 Digest2 Digestion Extract2->Digest2 Label2 Label with Tag 2 Digest2->Label2 DigestN Digestion ExtractN->DigestN LabelN Label with Tag N DigestN->LabelN Combine Combine Labeled Peptides (1:1:...:1) Label1->Combine Label2->Combine LabelN->Combine Fractionation Peptide Fractionation Combine->Fractionation LCMS LC-MS/MS Analysis (MS2 Quantification) Fractionation->LCMS

Caption: A typical workflow for an iTRAQ/TMT experiment.

Logical Comparison of DDA and DIA

DDA_vs_DIA cluster_DDA Data-Dependent Acquisition (DDA) cluster_DIA Data-Independent Acquisition (DIA) MS1_DDA MS1 Survey Scan Select Select Top N Intense Ions MS1_DDA->Select MS2_DDA Acquire MS2 Spectra Select->MS2_DDA Result_DDA Result: Fragment data for most abundant peptides MS2_DDA->Result_DDA MS1_DIA MS1 Survey Scan Fragment Fragment All Ions in Predefined m/z Windows MS1_DIA->Fragment MS2_DIA Acquire MS2 Spectra Fragment->MS2_DIA Result_DIA Result: Comprehensive fragment data for all peptides MS2_DIA->Result_DIA

Caption: Logical comparison of DDA and DIA acquisition.

Conclusion

The assessment and assurance of reproducibility in stable isotope labeling experiments are crucial for generating high-quality, dependable data in the fields of proteomics and metabolomics. The selection of a labeling strategy and the method of mass spectrometry acquisition have a substantial impact on the reproducibility of the final results. For cell-based proteomics studies, metabolic labeling with SILAC, when paired with DIA mass spectrometry, generally provides the highest degree of reproducibility. This is due to the early-stage pooling of samples and the systematic nature of the data acquisition. Nevertheless, chemical labeling methods such as iTRAQ and TMT offer the advantage of greater multiplexing capabilities and are applicable to a wider array of sample types. In the context of metabolomics, the consistent and accurate use of stable isotope-labeled internal standards is indispensable. By carefully weighing the advantages and disadvantages of the different available approaches and by strictly adhering to detailed and standardized protocols, researchers can significantly enhance the reproducibility and, consequently, the impact of their stable isotope labeling experiments.

References

A Researcher's Guide to Cross-Validation of Metabolic Flux Data with Different Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, understanding the nuances of metabolic flux analysis (MFA) is paramount. The choice of isotopic tracer is a critical determinant of the accuracy and reliability of the insights gained. This guide provides an objective comparison of metabolic flux data derived from different tracers, supported by experimental data and detailed methodologies, to facilitate informed experimental design and data interpretation.

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or tracers, and tracking the distribution of these isotopes in downstream metabolites, researchers can elucidate the activity of metabolic pathways. However, the selection of an appropriate tracer significantly influences the precision of flux estimates, as different tracers provide varying degrees of information about different pathways.

This guide focuses on the cross-validation of metabolic flux data obtained using different commonly used ¹³C-labeled tracers, primarily glucose and glutamine isotopologues. Cross-validation, in this context, refers to the practice of using multiple tracers in parallel experiments to constrain and validate the flux estimates of a metabolic network. This approach can enhance the accuracy and robustness of the resulting metabolic flux map.

Data Presentation: Quantitative Comparison of Tracer Performance

The precision of flux estimation is highly dependent on the chosen isotopic tracer. The following tables summarize the performance of various ¹³C-labeled glucose and glutamine tracers for different central carbon metabolism pathways. The data is based on computational and experimental evaluations that quantify the precision of flux estimates for each tracer. A lower 95% confidence interval width indicates higher precision.

Table 1: Performance of ¹³C-Labeled Glucose Tracers in Determining Metabolic Fluxes

TracerGlycolysisPentose Phosphate Pathway (PPP)TCA CycleOverall Network Precision
[1,2-¹³C₂]glucose Excellent Excellent GoodExcellent
[1-¹³C]glucoseGoodGoodFairGood
[U-¹³C₆]glucoseFairPoorGoodFair
[2-¹³C]glucoseGoodGoodFairGood
[3-¹³C]glucoseGoodGoodFairGood

Data adapted from computational analysis in Metallo et al., 2009. "Excellent" denotes the tracer providing the most precise flux estimates for that pathway.

Table 2: Performance of ¹³C-Labeled Glutamine Tracers in Determining Metabolic Fluxes

TracerGlycolysisPentose Phosphate Pathway (PPP)TCA CycleAnaplerotic/Cataplerotic Fluxes
[U-¹³C₅]glutamine PoorPoorExcellent Excellent
[1-¹³C]glutaminePoorPoorGoodGood
[2-¹³C]glutaminePoorPoorGoodGood
[5-¹³C]glutaminePoorPoorGoodGood

Data adapted from computational analysis in Metallo et al., 2009. "Excellent" denotes the tracer providing the most precise flux estimates for that pathway.

Experimental Protocols

A typical ¹³C metabolic flux analysis experiment involves several key steps, from cell culture to data analysis. The following is a generalized protocol for mammalian cell culture experiments.

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Seed cells in parallel cultures at a density that will ensure they reach a metabolic and isotopic steady state during the labeling period.

  • Media Preparation: Prepare culture media containing the desired ¹³C-labeled tracer. For example, for glucose tracing, replace unlabeled glucose with the chosen ¹³C-glucose isotopologue. For glutamine tracing, replace unlabeled glutamine. It is crucial to know the exact concentration and isotopic purity of the tracer.

  • Tracer Introduction: When cells reach the desired confluency and are in a steady state of growth, switch the regular medium to the ¹³C-labeled medium.

  • Incubation: Incubate the cells in the labeled medium for a predetermined period to allow for the incorporation of the isotopic label into downstream metabolites. This duration should be sufficient to achieve isotopic steady state for the metabolites of interest.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter metabolite levels and labeling patterns. This is typically done by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., saline).

  • Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol. The choice of extraction solvent is critical for efficient and unbiased extraction of a wide range of metabolites.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Analytical Measurement:

  • Sample Preparation: Dry the metabolite extract and derivatize the samples if necessary for the analytical platform being used (e.g., for GC-MS analysis).

  • Mass Spectrometry Analysis: Analyze the samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopomer distributions (MIDs) of key metabolites. The MIDs represent the fractional abundance of each isotopologue of a metabolite.

4. Data Analysis and Flux Calculation:

  • Correction for Natural Abundance: Correct the measured MIDs for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Analysis Software: Use a computational software package (e.g., INCA, Metran, WUFlux) to estimate the intracellular fluxes. This is achieved by fitting the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a stoichiometric model of the metabolic network.

  • Statistical Evaluation: Perform statistical analyses, such as chi-squared tests, to assess the goodness-of-fit of the model to the data and to calculate confidence intervals for the estimated fluxes.

Mandatory Visualization

The following diagrams illustrate key aspects of metabolic flux analysis and the cross-validation approach.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A Cell Culture (Steady State) B Isotope Labeling (e.g., ¹³C-Glucose) A->B C Metabolite Quenching & Extraction B->C D Mass Spectrometry (GC-MS or LC-MS) C->D E Measure Mass Isotopomer Distributions (MIDs) D->E G Flux Estimation (Software) E->G F Metabolic Network Model F->G H Statistical Analysis & Confidence Intervals G->H

Experimental workflow for ¹³C metabolic flux analysis.

central_carbon_metabolism Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Glutamine ¹³C-Glutamine aKG alpha-Ketoglutarate Glutamine->aKG PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Citrate Citrate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Citrate Citrate->aKG aKG->TCA

Entry points of ¹³C-glucose and ¹³C-glutamine into central carbon metabolism.

cross_validation_logic cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 Tracer1 Tracer 1 (e.g., [1,2-¹³C₂]glucose) MFA1 MFA Results 1 (Fluxes & CIs) Tracer1->MFA1 Validation Cross-Validation & Model Refinement MFA1->Validation Tracer2 Tracer 2 (e.g., [U-¹³C₅]glutamine) MFA2 MFA Results 2 (Fluxes & CIs) Tracer2->MFA2 MFA2->Validation FinalFlux Validated Metabolic Flux Map Validation->FinalFlux

Logical diagram of cross-validation using different tracers.

Conclusion

The choice of isotopic tracer is a critical experimental design parameter in metabolic flux analysis. As demonstrated by the comparative data, different tracers offer varying levels of precision for elucidating fluxes through specific metabolic pathways. For a comprehensive and robust analysis of central carbon metabolism, a single tracer is often insufficient. Cross-validation of metabolic flux data using multiple tracers, such as a combination of specifically labeled glucose and glutamine, provides a more constrained and accurate picture of the metabolic state of a biological system. By carefully selecting tracers and employing rigorous experimental and computational protocols, researchers can generate high-quality metabolic flux data to advance our understanding of cellular metabolism in health and disease, and to guide the development of novel therapeutic strategies.

A Comparative Guide to Measuring ATP Synthesis: ¹³C-Labeled Substrates vs. ¹⁸O-Water

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying cellular ATP synthesis is crucial for understanding metabolic processes in health and disease. This guide provides an objective comparison of two prominent isotopic labeling techniques used to measure ATP synthesis: ¹³C-Metabolic Flux Analysis (¹³C-MFA) using ¹³C-labeled substrates and the ¹⁸O-water method.

This document details the principles, experimental workflows, and data outputs of each method, offering a comprehensive resource for selecting the appropriate technique for specific research questions. We present a side-by-side comparison of their advantages and limitations, supported by a summary of quantitative data and detailed experimental protocols.

At a Glance: ¹³C-MFA vs. ¹⁸O-Water

Feature¹³C-Metabolic Flux Analysis (with ¹³C-labeled substrates)¹⁸O-Water Method
Principle Indirectly calculates ATP production by measuring the flux through ATP-producing pathways (e.g., glycolysis, TCA cycle).Directly measures the rate of incorporation of ¹⁸O from H₂¹⁸O into the γ-phosphoryl group of ATP during synthesis.
Tracer ¹³C-labeled substrates (e.g., [U-¹³C]glucose, [¹³C₅]glutamine).¹⁸O-labeled water (H₂¹⁸O).
Measurement Isotopic enrichment in downstream metabolites (e.g., amino acids, organic acids) measured by Mass Spectrometry (GC-MS, LC-MS) or NMR.Isotopic enrichment in the phosphate groups of ATP and inorganic phosphate (Pi) measured by Mass Spectrometry.
Data Output A comprehensive map of intracellular metabolic fluxes, from which ATP production rates are calculated.Direct rate of ATP synthesis or hydrolysis (turnover).
Key Advantage Provides a systemic view of cellular metabolism, revealing the contribution of various pathways to overall ATP production.[1][2][3]Offers a direct measurement of the enzymatic rate of ATP synthesis and hydrolysis.[1]
Key Limitation ATP production is an estimation derived from the flux model, not a direct measurement. The complexity of the model can influence the accuracy of the estimate.[4]Does not provide information about the metabolic pathways contributing to the observed ATP synthesis rate.

Method 1: ¹³C-Metabolic Flux Analysis (¹³C-MFA) for ATP Production Estimation

¹³C-MFA is a powerful technique that quantifies the rates (fluxes) of intracellular metabolic reactions. By culturing cells with a substrate labeled with the stable isotope ¹³C (e.g., uniformly labeled glucose), the ¹³C atoms are incorporated into various downstream metabolites. The specific labeling patterns in these metabolites, measured by mass spectrometry or NMR, are then used in a computational model to estimate the flux through central carbon metabolism pathways, such as glycolysis and the TCA cycle. The ATP production rate is subsequently calculated based on the stoichiometry of these quantified fluxes.

Experimental Workflow for ¹³C-MFA

The following diagram illustrates the typical workflow for a ¹³C-MFA experiment aimed at calculating ATP production.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture with ¹³C-Labeled Substrate B Metabolic Quenching & Metabolite Extraction A->B C Sample Derivatization (for GC-MS) B->C D Mass Spectrometry (GC-MS or LC-MS/MS) C->D E Mass Isotopomer Distribution (MID) Analysis D->E G Flux Estimation (Non-linear Regression) E->G F Metabolic Model Construction F->G H ATP Production Rate Calculation G->H

¹³C-MFA workflow for estimating ATP production.
Detailed Experimental Protocol for ¹³C-MFA

  • Experimental Design and Tracer Selection :

    • Define the metabolic network model to be investigated.

    • Select the appropriate ¹³C-labeled substrate(s) to maximize the precision of flux estimates for ATP-producing pathways. Commonly used tracers include [1,2-¹³C₂]glucose for probing the pentose phosphate pathway and glycolysis, and [U-¹³C₆]glucose for overall central carbon metabolism. Parallel labeling experiments with different tracers can enhance flux resolution.

  • Cell Culture and Isotope Labeling :

    • Culture cells in a defined medium containing the selected ¹³C-labeled tracer as the primary carbon source.

    • Ensure cells reach a metabolic and isotopic steady state. The time required varies, with glycolytic intermediates labeling within minutes, while TCA cycle intermediates may take hours.

  • Metabolic Quenching and Metabolite Extraction :

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by flash-freezing the cells in liquid nitrogen or using cold methanol.

    • Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Sample Preparation for Mass Spectrometry :

    • For GC-MS analysis, derivatize the extracted metabolites to increase their volatility and thermal stability.

    • For LC-MS analysis, samples may be directly analyzed after extraction and appropriate dilution.

  • Mass Spectrometry Analysis :

    • Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids derived from TCA cycle intermediates).

  • Flux Estimation and ATP Calculation :

    • Correct the raw MS data for natural isotope abundances.

    • Use a computational flux analysis software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the experimental MIDs to a metabolic model.

    • Calculate the ATP production rate based on the estimated fluxes through ATP-generating reactions (e.g., phosphoglycerate kinase and pyruvate kinase in glycolysis, and oxidative phosphorylation linked to the TCA cycle).

Method 2: ¹⁸O-Water for Measuring ATP Synthesis

The ¹⁸O-water method provides a more direct measurement of the rate of ATP synthesis and hydrolysis. This technique relies on the enzymatic incorporation of an oxygen atom from water into inorganic phosphate (Pi) during the hydrolysis of ATP to ADP and Pi, and the reverse reaction during ATP synthesis. By incubating cells or isolated mitochondria in ¹⁸O-enriched water (H₂¹⁸O), the rate of ¹⁸O incorporation into the γ-phosphoryl group of ATP can be monitored over time using mass spectrometry. This incorporation rate is directly related to the rate of ATP synthesis.

Experimental Workflow for the ¹⁸O-Water Method

The diagram below outlines the experimental workflow for measuring ATP synthesis using ¹⁸O-water.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis A Incubation of Cells/Mitochondria in ¹⁸O-Enriched Water (H₂¹⁸O) B Time-Course Sampling & Quenching A->B C Extraction of ATP and Pi B->C D Mass Spectrometry Analysis of ATP and Pi C->D E Quantification of ¹⁸O Incorporation D->E F Kinetic Modeling of ¹⁸O Labeling Time Course E->F G Calculation of ATP Synthesis/Hydrolysis Rate F->G

References

A Researcher's Guide to Validating ATP Turnover Rates: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of adenosine triphosphate (ATP) turnover is critical for understanding cellular energetics and the effects of therapeutic interventions. This guide provides an objective comparison of three prominent methods for measuring ATP turnover: the Luciferase-Based Luminescence Assay, the Seahorse XF Real-Time ATP Rate Assay, and 31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy. We present a detailed analysis of their underlying principles, experimental protocols, and performance characteristics, supported by established ATP turnover rates in standard cell lines.

Comparative Analysis of ATP Turnover Rates in Standard Cell Lines

To provide a baseline for validating measured ATP turnover rates, the following table summarizes established values in commonly used cancer cell lines. These rates were determined using various methodologies and are presented to illustrate the expected range of ATP turnover.

Cell LineTotal ATP Turnover RateMethodologySource
MCF-7 26.8 µmol of ATP/10⁷ cells/hNot Specified[1][2]
56.7 - 91.6 pmol ATP/min/µg proteinSeahorse XF Analyzer[3][4][5]
HEK293 ~1.6 nmol/10⁶ cells (ATP content)Luciferase Assay
HeLa ~8 x 10⁻¹⁶ mol/cell (basal ATP level)Luciferase Assay
Jurkat Higher intracellular ATP than healthy T cellsHPLC

Note: Direct comparisons of absolute turnover rates between studies should be made with caution due to variations in experimental conditions, normalization methods (per cell, per mg protein), and the specific assay used.

Methodologies for Measuring ATP Turnover: A Head-to-Head Comparison

The selection of an appropriate method for measuring ATP turnover depends on the specific research question, available resources, and desired throughput. Below is a comparative overview of the three leading techniques.

FeatureLuciferase-Based Luminescence AssaySeahorse XF Real-Time ATP Rate Assay31P Nuclear Magnetic Resonance (31P-NMR)
Principle Enzymatic reaction where luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate ATP production from oxidative phosphorylation and glycolysis.Non-invasively measures the relative concentrations of phosphorus-containing metabolites, including ATP and inorganic phosphate (Pi), to determine ATP synthesis and hydrolysis rates.
Measurement Type Endpoint or kinetic (with specific reagents)Real-time, kineticReal-time, kinetic
Throughput High (96- and 384-well plate compatible)Medium to high (8-, 24-, or 96-well formats)Low (single sample analysis)
Sensitivity High (can detect as little as 0.01 picomoles of ATP)HighLower, requires high cell densities or tissue samples
Ease of Use Relatively simple and fastModerately complex, requires dedicated instrumentationComplex, requires specialized equipment and expertise
Cost Low to moderateHigh (instrumentation and consumables)Very high (instrumentation and maintenance)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate measurements. Below are outlines of the experimental protocols for each of the discussed techniques.

Luciferase-Based Luminescence Assay for ATP Measurement

This method relies on the light-producing reaction of firefly luciferase. The intensity of the light is directly proportional to the ATP concentration.

Materials:

  • Luciferase/luciferin reagent

  • Cell lysis buffer

  • ATP standards

  • Luminometer

Procedure:

  • Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate and culture under desired conditions.

  • Reagent Preparation: Prepare the luciferase-luciferin reagent according to the manufacturer's instructions. Prepare a standard curve of ATP in the same buffer as the samples.

  • Cell Lysis: Remove the culture medium and add cell lysis buffer to each well. Incubate for a few minutes to ensure complete cell lysis and release of ATP.

  • Luminescence Measurement: Add the luciferase-luciferin reagent to each well.

  • Data Acquisition: Immediately measure the luminescence using a luminometer.

  • Quantification: Determine the ATP concentration in the samples by comparing their luminescence to the ATP standard curve.

Seahorse XF Real-Time ATP Rate Assay

This technology provides a dynamic measurement of cellular metabolism by simultaneously monitoring oxygen consumption and extracellular acidification.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96, XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF DMEM or RPMI) supplemented with substrates (glucose, pyruvate, glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO₂ incubator for one hour.

  • Instrument Setup: Load the hydrated sensor cartridge with oligomycin and rotenone/antimycin A in the appropriate ports. Calibrate the Seahorse XF Analyzer.

  • Assay Execution: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR, then inject the inhibitors sequentially to determine the mitochondrial and glycolytic ATP production rates.

  • Data Analysis: Use the Seahorse Wave software to calculate the mitoATP and glycoATP production rates.

31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy

31P-NMR is a powerful, non-invasive technique that allows for the direct observation and quantification of phosphorus-containing metabolites involved in cellular energy metabolism.

Materials:

  • NMR spectrometer with a phosphorus probe

  • NMR tubes

  • Cell perfusion system (for live-cell studies)

  • Perchloric acid (for cell extracts)

  • KOH (for neutralization)

Procedure for Cell Extracts:

  • Cell Harvesting: Harvest a large number of cells (typically >10⁷) by centrifugation.

  • Extraction: Rapidly quench metabolism by adding ice-cold perchloric acid. Homogenize the cell pellet.

  • Neutralization: Centrifuge the homogenate and neutralize the supernatant with KOH.

  • Sample Preparation: Remove the potassium perchlorate precipitate by centrifugation. Lyophilize the supernatant and reconstitute in a minimal volume of D₂O for NMR analysis.

  • NMR Data Acquisition: Acquire 31P-NMR spectra. The resonances for γ-ATP, α-ATP, β-ATP, and inorganic phosphate (Pi) will be visible.

  • Quantification: Integrate the peak areas of the phosphorus signals to determine the relative concentrations of the metabolites. Absolute quantification can be achieved using an internal standard.

Procedure for Live-Cell NMR:

  • Cell Immobilization: Cells are typically embedded in agarose threads or attached to microcarrier beads.

  • Perfusion System: The immobilized cells are placed in an NMR tube within a perfusion system that supplies fresh, oxygenated media and removes waste products.

  • NMR Data Acquisition: 31P-NMR spectra are acquired over time to monitor changes in ATP and Pi levels in response to stimuli. Magnetization transfer techniques can be used to measure the flux between Pi and ATP, providing a direct measure of ATP synthesis rate.

Visualizing Metabolic Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

ATP_Production_Pathways cluster_glycolysis Glycolysis (Cytosol) cluster_oxphos Oxidative Phosphorylation (Mitochondria) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate 2 ATP Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito TCA_Cycle TCA Cycle Pyruvate_mito->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_ox ATP ATP_Synthase->ATP_ox ~28 ATP

Figure 1. Major ATP Production Pathways in Mammalian Cells.

Experimental_Workflows cluster_luciferase Luciferase Assay cluster_seahorse Seahorse XF Assay cluster_nmr 31P-NMR Spectroscopy L1 Plate Cells L2 Lyse Cells L1->L2 L3 Add Luciferase Reagent L2->L3 L4 Measure Luminescence L3->L4 S1 Plate Cells & Hydrate Cartridge S2 Equilibrate in Assay Medium S1->S2 S3 Run Assay (Baseline & Injections) S2->S3 S4 Calculate ATP Production Rates S3->S4 N1 Prepare Cell Sample (Extract or Live) N2 Acquire 31P Spectra N1->N2 N3 Process Data N2->N3 N4 Quantify Metabolites/Flux N3->N4

Figure 2. Simplified Experimental Workflows for ATP Turnover Measurement.

Conclusion

The choice of method for validating ATP turnover rates is a critical decision in experimental design. Luciferase-based assays offer high-throughput and sensitive endpoint measurements, making them suitable for large-scale screening. The Seahorse XF Real-Time ATP Rate Assay provides a powerful platform for kinetic analysis of metabolic pathways, offering insights into the dynamic interplay between glycolysis and oxidative phosphorylation. 31P-NMR spectroscopy, while less accessible, offers a non-invasive and direct window into cellular bioenergetics in real-time. By understanding the strengths and limitations of each technique and referencing established turnover rates in standard cell lines, researchers can confidently and accurately validate their experimental findings.

References

A Comparative Guide to Labeled ATP Analogs for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding cellular energy dynamics is paramount. Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its flux through various metabolic pathways provides a critical readout of cellular health and disease. Labeled ATP analogs are indispensable tools for tracing and quantifying these intricate metabolic networks.

This guide provides a comprehensive comparison of different classes of labeled ATP analogs used in flux analysis, supported by experimental data and detailed protocols. We will delve into the performance of isotopically labeled, fluorescent, and clickable ATP analogs to help you select the optimal tool for your research needs.

Comparison of Labeled ATP Analogs

The selection of a labeled ATP analog is dictated by the specific experimental question, the biological system under investigation, and the available analytical instrumentation. The following table summarizes the key characteristics and performance metrics of commonly used ATP analogs.

Analog TypeLabelTypical ApplicationAdvantagesDisadvantagesKey Performance Data
Isotopically Labeled ¹³C, ¹⁵NMetabolic flux analysis (MFA)Traces carbon and nitrogen backbones through metabolic pathways; enables precise flux quantification with mass spectrometry or NMR.[1][2]Can be costly; requires specialized equipment and complex data analysis.[3][1,2-¹³C₂]glucose provides precise estimates for glycolysis and the pentose phosphate pathway.[1] [U-¹³C₅]glutamine is preferred for TCA cycle analysis.[1]
³²PKinase assays, monitoring ATP turnoverHigh sensitivity for detecting phosphorylation events.Radioactive hazard; short half-life.Used to generate high specific activity γ-³²P-ATP in the mitochondrial matrix for phosphorylation studies.
¹⁸OStudying phosphotransfer reactionsAllows for tracing the fate of oxygen atoms in phosphate groups.Requires high-resolution mass spectrometry.Revealed decreased γ- and β-ATP turnover in breast cancer cells.
Fluorescently Labeled Acridone, mant, TNP, Cy3, BODIPYReal-time enzyme kinetics, protein-protein interactions, cellular imaging.Enables real-time monitoring of ATP binding and hydrolysis; suitable for high-throughput screening and microscopy.Bulky fluorophores can sterically hinder enzyme binding and alter kinetics.Mono-labeled pentaphosphate ATP analogs show superior efficiency for UBA1/UBA6 enzymes compared to triphosphates. TNP-ATP binding to kinases results in a 3- to 5-fold increase in fluorescence.
Clickable Analogs Alkyne or azide modifiedIdentifying ATP-binding proteins, activity-based protein profiling.Allows for the attachment of various reporter tags (e.g., biotin, fluorophores) after target binding, minimizing steric hindrance during the initial interaction.Requires a two-step labeling and detection process.γ-phosphate modified ATP analogs with azide or alkyne groups are accepted by kinases for non-radioactive phosphorylation. MipATP, a photo-clickable analog, allows for UV-crosslinking and enrichment of ATP-interacting proteins.

Experimental Protocols and Methodologies

Metabolic Flux Analysis using ¹³C-Labeled Glucose

This protocol outlines the general steps for performing a metabolic flux analysis experiment using a ¹³C-labeled glucose tracer to investigate central carbon metabolism.

Workflow for ¹³C-MFA:

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Cell Culture with ¹³C-Labeled Glucose B Metabolite Quenching and Extraction A->B C Sample Derivatization B->C D GC-MS or LC-MS/MS Analysis C->D E Mass Isotopomer Distribution Analysis D->E F Metabolic Flux Calculation E->F

Workflow for ¹³C-Metabolic Flux Analysis.

Methodology:

  • Cell Culture: Culture cells in a defined medium containing a specific ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose). Ensure the system reaches a metabolic and isotopic steady state.

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity, often using cold methanol, and extract intracellular metabolites.

  • Sample Derivatization: Derivatize extracted metabolites to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Mass Spectrometry Analysis: Analyze the derivatized samples using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis: Use computational software to correct for natural isotope abundances and calculate the mass isotopomer distributions.

  • Flux Calculation: Employ metabolic modeling software to estimate intracellular metabolic fluxes by fitting the experimental mass isotopomer distributions to a metabolic network model.

Real-time Kinase Activity Assay using Fluorescent ATP Analogs

This protocol describes how to monitor kinase activity in real-time using a fluorescent ATP analog that changes its fluorescence properties upon hydrolysis.

Principle of FRET-based ATP Analog Assay:

cluster_0 Intact Analog cluster_1 Hydrolyzed Analog Donor_intact D Acceptor_intact A Donor_intact->Acceptor_intact FRET ATP_intact ATP Analog Donor_intact->ATP_intact ATP_intact->Acceptor_intact ADP ADP ATP_intact->ADP Kinase Activity Donor_hydrolyzed D Acceptor_hydrolyzed A Donor_hydrolyzed->ADP Pi Pi Acceptor_hydrolyzed->Pi

FRET-based ATP analog for kinase assays.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its substrate, and necessary cofactors (e.g., Mg²⁺).

  • Assay Initiation: Initiate the reaction by adding the fluorescent ATP analog (e.g., a FRET-based analog where fluorescence is quenched in the intact molecule).

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence signal using a plate reader or fluorometer. Upon ATP hydrolysis by the kinase, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Plot the change in fluorescence intensity over time to determine the initial reaction velocity. Kinetic parameters such as Kₘ and k꜀ₐₜ can be calculated by performing the assay at varying substrate and ATP analog concentrations.

Identification of ATP-Binding Proteins using Clickable ATP Analogs

This protocol details a chemoproteomic approach to identify ATP-binding proteins using a clickable, photo-reactive ATP analog.

Workflow for Clickable ATP Analog Proteomics:

A Incubate Cells with Clickable ATP Analog B UV Crosslinking A->B C Cell Lysis B->C D Click Chemistry with Biotin-Azide C->D E Streptavidin Enrichment D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

References

Safety Operating Guide

Proper Disposal of ATP-13C10,15N5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for ATP-13C10,15N5, a non-radioactive, isotopically labeled compound. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Adenosine 5'-triphosphate (ATP), the parent compound of this compound, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), do not impart radioactivity or alter the chemical properties of the molecule in a way that would necessitate special disposal protocols beyond those for standard, non-hazardous chemical waste. Therefore, the disposal of this compound should align with the procedures for its unlabeled counterpart, ATP.

Immediate Safety and Handling Precautions

While this compound is not considered hazardous, standard laboratory best practices should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat when handling the compound.

  • Avoid Inhalation, Ingestion, and Contact: Minimize the generation of dust or aerosols. In case of contact with eyes or skin, rinse thoroughly with water. If ingested, seek medical advice.

  • Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.

Quantitative Data from Safety Data Sheets for ATP

The following table summarizes key safety and physical property data for Adenosine 5'-triphosphate, which is chemically analogous to this compound.

PropertyValue
GHS Classification Not a hazardous substance or mixture
Signal Word No signal word
Hazard Statements None
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Flash Point Not applicable
Auto-ignition Temperature Not available
Decomposition Temperature Not available
Solubility Soluble in water

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with your institution's chemical waste management guidelines. The following protocol provides a general framework.

  • Waste Identification and Segregation:

    • Identify the waste containing this compound.

    • This waste is considered non-hazardous chemical waste.

    • Do not mix this waste with hazardous materials such as flammable solvents, corrosive agents, or reactive chemicals. Keep it segregated from radioactive waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be in good condition with a secure-fitting lid.

  • Labeling:

    • Clearly label the waste container with its contents. The label should include:

      • The full chemical name: "Adenosine 5'-triphosphate-13C10,15N5" or "this compound"

      • The concentration or amount of the compound.

      • The words "Non-Hazardous Waste" or as required by your institution.

      • The date of accumulation.

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and drains.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or equivalent.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G This compound Disposal Workflow A Step 1: Identify Waste (this compound) B Step 2: Segregate (Non-Hazardous Chemical Waste) A->B C Step 3: Containerize (Leak-proof, Compatible Container) B->C D Step 4: Label Container (Contents, Date, Non-Hazardous) C->D E Step 5: Store in SAA (Designated Satellite Accumulation Area) D->E F Step 6: Request EHS Pickup (Follow Institutional Protocol) E->F

Caption: Disposal workflow for this compound.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific waste management policies for detailed instructions.

Essential Safety and Handling Protocols for ATP-13C10,15N5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of specialized reagents like ATP-13C10,15N5 is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of this compound, a non-radioactive, stable isotope-labeled compound. Adherence to these guidelines will safeguard laboratory personnel and maintain the integrity of your experiments.

Personal Protective Equipment (PPE)

While this compound and similar stable isotope-labeled compounds are not classified as hazardous, standard laboratory best practices for chemical handling should always be observed. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Body Protection Lab CoatStandard laboratory coat to protect clothing and skin from potential splashes.
Eye Protection Safety GlassesANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.
Hand Protection Disposable GlovesNitrile gloves are recommended to prevent contamination of the sample and protect the user from incidental contact.[1]
General Attire Long Pants & Closed-Toe ShoesStandard laboratory attire to protect against spills and physical hazards.[2]

Operational Plan: From Receipt to Use

A systematic workflow is critical to prevent contamination and ensure the accurate use of this compound. The following diagram and procedural steps outline the recommended operational plan.

Operational Workflow for this compound Handling cluster_receipt Receiving and Storage cluster_prep Preparation for Use cluster_exp Experimental Use cluster_disposal Waste Disposal A Receive Shipment B Inspect for Damage A->B C Log in Inventory B->C D Store at -20°C C->D E Equilibrate to Room Temperature D->E Retrieve from Storage F Prepare Solution (if solid) E->F G Aliquot for Single Use F->G H Introduce to Experiment G->H Transfer to Experiment I Conduct Assay H->I J Collect Waste I->J Post-Experiment K Dispose as Non-Hazardous Chemical Waste J->K

Operational Workflow for this compound Handling

Experimental Protocols:

  • Receiving and Storage:

    • Upon receipt, visually inspect the packaging for any signs of damage or leakage.

    • Verify that the product details match the order specifications.

    • Log the compound into your laboratory's chemical inventory system.

    • For long-term stability, store the compound in a freezer at -20°C, protected from light.[3]

  • Preparation for Use:

    • Before use, allow the container to equilibrate to room temperature to prevent condensation, which could compromise the sample.

    • If the compound is in solid form, prepare solutions in a clean, designated area to avoid cross-contamination. Use high-purity solvents and sterile equipment.

    • To minimize freeze-thaw cycles, it is advisable to create single-use aliquots.

  • Experimental Handling:

    • Always wear the recommended PPE.

    • Handle the compound in a clean environment, such as a laminar flow hood, to prevent contamination.

    • Use calibrated pipettes and sterile, disposable tips for accurate measurement and to avoid introducing impurities.

Disposal Plan

Based on available safety data for similar compounds, this compound is not classified as a hazardous substance.[4][5] Therefore, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

Disposal Procedure:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused solutions, contaminated pipette tips, and empty vials, in a designated, clearly labeled waste container.

  • Disposal Route:

    • Dispose of the collected waste through your institution's chemical waste management program for non-hazardous materials.

    • Do not dispose of the material down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Always consult your local EHS guidelines for specific disposal requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.